molecular formula C44H69NO12 B15610770 Tacrolimus-13C,D2

Tacrolimus-13C,D2

Número de catálogo: B15610770
Peso molecular: 804.0 g/mol
Clave InChI: QJJXYPPXXYFBGM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tacrolimus-13C,D2 has been reported in Streptomyces clavuligerus with data available.

Propiedades

IUPAC Name

1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJXYPPXXYFBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H69NO12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

804.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104987-11-3
Record name (3S,4R,5R,8R,9Z,12R,14S,15R,16S,18R,19R,26aS)-8-allyl-5,19-dihydroxy-3-{(E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylvinyl}-14,16-dimethoxy-4,10,12,18-tetramethyl-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-3H-15,19-epoxypyrido[2,1-c][1,4]oxazacyclotricosine-1,7,20,21(4H,23H)-tetrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(1Z)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-(prop-2-en-1-yl)-11,28-dioxa-4-azatricyclo[22.3.1.0^{4,9}]octacos-18-ene-2,3,10,16-tetrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tacrolimus
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8195
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

What is Tacrolimus-13C,D2 and its primary use in research?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Application of an Isotope-Labeled Internal Standard in Quantitative Bioanalysis

This technical guide provides a comprehensive overview of Tacrolimus-13C,D2, a stable isotope-labeled derivative of the potent immunosuppressant Tacrolimus (B1663567) (also known as FK-506). Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, primary research applications, and the methodologies for its use, particularly in the field of quantitative bioanalysis.

Introduction to this compound

This compound is a synthetically modified version of Tacrolimus where one carbon atom is replaced by its heavy isotope, Carbon-13 (¹³C), and two hydrogen atoms are replaced by deuterium (B1214612) (²H or D). This isotopic labeling results in a molecule with a higher molecular weight than the parent drug but with identical chemical properties and reactivity. These characteristics make it an ideal internal standard for isotope dilution mass spectrometry, the gold standard for quantitative analysis of drugs in biological matrices.

The primary application of this compound is in therapeutic drug monitoring (TDM) of Tacrolimus in transplant recipients. Accurate measurement of Tacrolimus blood concentrations is critical to maintain efficacy in preventing organ rejection while avoiding dose-related toxicities, such as nephrotoxicity. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.[1][2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its use in analytical method development.

PropertyValue
Chemical Formula C₄₃¹³CH₆₇D₂NO₁₂
Molecular Weight ~807.0 g/mol
CAS Number 1356841-89-8
Appearance Pale yellow solid
Purity (by HPLC) ≥98%
Isotopic Enrichment ≥98% for ¹³C; ≥95% for D
Solubility Slightly soluble in chloroform (B151607) and methanol (B129727)

Note: Exact values for purity and isotopic enrichment may vary by supplier. Please refer to the Certificate of Analysis for lot-specific information.[3][4]

Primary Use in Research: Isotope Dilution Mass Spectrometry

This compound serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Tacrolimus in biological samples, most commonly whole blood.[1][5][6] The principle of this technique, known as isotope dilution mass spectrometry, involves adding a known amount of the labeled internal standard to the unknown sample before any sample processing.

The co-elution of the analyte (Tacrolimus) and the internal standard (this compound) during chromatography and their simultaneous detection by the mass spectrometer allows for accurate quantification. Because the internal standard behaves identically to the analyte during extraction, chromatography, and ionization, any sample loss or variation in instrument response will affect both compounds equally. The ratio of the analyte's signal to the internal standard's signal is then used to calculate the analyte's concentration, providing a highly accurate and precise measurement.

Experimental Workflow for Tacrolimus Quantification

The following diagram illustrates a typical workflow for the quantification of Tacrolimus in whole blood using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Whole Blood Sample IS Add this compound (Internal Standard) Sample->IS Precipitation Protein Precipitation (e.g., with Zinc Sulfate (B86663)/Methanol) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject Supernatant onto LC Column Supernatant->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Detection Ionization->Detection Peak_Integration Peak Area Integration (Analyte and IS) Detection->Peak_Integration Ratio Calculate Peak Area Ratio Peak_Integration->Ratio Calibration_Curve Compare to Calibration Curve Ratio->Calibration_Curve Concentration Determine Tacrolimus Concentration Calibration_Curve->Concentration

Figure 1: Experimental workflow for Tacrolimus quantification.
Detailed Experimental Protocol: Quantification of Tacrolimus in Whole Blood

This protocol is a synthesis of commonly employed methods for the LC-MS/MS analysis of Tacrolimus using this compound.

1. Materials and Reagents:

  • Whole blood samples (patient, quality control, and calibrators)

  • This compound internal standard stock solution

  • Tacrolimus reference standard

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Zinc sulfate solution (0.1 M in water)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

2. Sample Preparation:

  • To 100 µL of whole blood sample, add a known amount of this compound internal standard solution.

  • Add a protein precipitation agent, such as a solution of zinc sulfate in methanol.[6]

  • Vortex the mixture vigorously to ensure complete protein precipitation and release of the drug.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed to detect specific precursor-to-product ion transitions for both Tacrolimus and this compound.

      • Tacrolimus: The ammonium (B1175870) adduct [M+NH₄]⁺ at m/z 821.5 is often selected as the precursor ion, with a product ion at m/z 768.4.[1]

      • This compound: The corresponding ammonium adduct [M+NH₄]⁺ at m/z 824.6 is monitored, with a product ion at m/z 771.5.[1]

4. Data Analysis:

  • Integrate the peak areas of the MRM chromatograms for both Tacrolimus and this compound.

  • Calculate the peak area ratio of Tacrolimus to this compound.

  • Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.

  • Determine the concentration of Tacrolimus in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mechanism of Action of Tacrolimus and Relevant Signaling Pathways

While this compound is primarily used as an analytical tool, understanding the mechanism of action of the parent drug is crucial for researchers in the field. Tacrolimus exerts its immunosuppressive effects by inhibiting the calcineurin-NFAT signaling pathway in T-lymphocytes.

Calcineurin-NFAT Signaling Pathway

The following diagram illustrates the inhibition of the calcineurin-NFAT pathway by Tacrolimus.

G cluster_cell T-Lymphocyte cluster_nucleus TCR T-Cell Receptor (TCR) Activation Ca_increase ↑ Intracellular Ca²⁺ TCR->Ca_increase Calmodulin Calmodulin Ca_increase->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin activates NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT NFAT_in_nucleus NFAT NFAT->NFAT_in_nucleus translocates to Nucleus Nucleus Gene_Transcription Gene Transcription (e.g., IL-2) NFAT_in_nucleus->Gene_Transcription Tacrolimus Tacrolimus FKBP12 FKBP12 Complex Tacrolimus-FKBP12 Complex Complex->Calcineurin inhibits

Figure 2: Inhibition of the Calcineurin-NFAT signaling pathway by Tacrolimus.

Upon T-cell activation, intracellular calcium levels rise, leading to the activation of calcineurin.[7][8] Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines, such as Interleukin-2 (IL-2). Tacrolimus binds to the immunophilin FKBP12, forming a complex that inhibits the phosphatase activity of calcineurin.[7][8][9] This prevents the activation of NFAT and subsequent cytokine production, thereby suppressing the immune response.

JNK and p38 MAPK Signaling Pathways

In addition to its primary effect on the calcineurin-NFAT pathway, Tacrolimus has also been shown to inhibit the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways in T-cells.[10] These pathways are also involved in T-cell activation and cytokine production. The inhibition of these pathways contributes to the overall immunosuppressive effect of Tacrolimus.

G cluster_cell T-Lymphocyte cluster_nucleus TCR_CD28 TCR/CD28 Co-stimulation MAPKKK MAPKKK TCR_CD28->MAPKKK MAPKK MAPKK MAPKKK->MAPKK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 JNK_in_nucleus JNK JNK->JNK_in_nucleus translocates to p38_in_nucleus p38 p38->p38_in_nucleus translocates to Nucleus Nucleus Transcription_Factors Transcription Factors (e.g., AP-1) Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression JNK_in_nucleus->Transcription_Factors p38_in_nucleus->Transcription_Factors Tacrolimus_Complex Tacrolimus-FKBP12 Complex Tacrolimus_Complex->JNK inhibits Tacrolimus_Complex->p38 inhibits

Figure 3: Inhibition of JNK and p38 MAPK signaling pathways by Tacrolimus.

Conclusion

This compound is an indispensable tool for researchers and clinicians involved in the therapeutic drug monitoring of Tacrolimus. Its use as an internal standard in isotope dilution mass spectrometry provides the necessary accuracy and precision for optimal patient management. A thorough understanding of its properties, the analytical methodologies for its use, and the mechanism of action of the parent drug is essential for its effective application in research and clinical settings. This guide provides a foundational understanding of these aspects to support the scientific community in their work with this important compound.

References

Technical Guide: Tacrolimus-13C,D2 - Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Tacrolimus-13C,D2, a stable isotope-labeled derivative of the potent immunosuppressant Tacrolimus. This document is intended to serve as a valuable resource for professionals in research and drug development who utilize this compound in their work.

Chemical Structure and Identification

This compound is a synthetic derivative of Tacrolimus (also known as FK-506) where one carbon atom is replaced by its stable isotope, carbon-13 (¹³C), and two hydrogen atoms are replaced by deuterium (B1214612) (²H or D). This labeling results in a molecule with a higher molecular weight than the parent compound, which is crucial for its use as an internal standard in mass spectrometry-based assays.

Chemical Formula: C₄₃¹³CH₆₇D₂NO₁₂

Molecular Weight: 807.02 g/mol [1][2]

CAS Number: 1356841-89-8

Synonyms: FK-506-13C,D2; Fujimycin-13C,D2[3]

Physicochemical Properties

This compound shares similar physicochemical properties with its unlabeled counterpart, Tacrolimus. The introduction of stable isotopes does not significantly alter its chemical reactivity or solubility.

PropertyValueReference
Appearance White to yellow solid
Solubility Slightly soluble in chloroform (B151607) and methanol (B129727)[4]
Storage Conditions Store at -20°C for long-term stability[4]
Stability Stable for at least 4 years when stored properly[4]

Biological and Pharmacological Properties

The biological activity of this compound is identical to that of Tacrolimus. As an immunosuppressant, it primarily acts by inhibiting calcineurin, a calcium/calmodulin-dependent protein phosphatase. This inhibition disrupts the signaling pathway that leads to T-lymphocyte activation and the subsequent production of interleukin-2 (B1167480) (IL-2), a key cytokine in the immune response.

The following diagram illustrates the signaling pathway of Tacrolimus:

Tacrolimus_Signaling_Pathway TCR T-Cell Receptor (TCR) CaN Calcineurin TCR->CaN Ca²⁺ influx NFATp NFAT (phosphorylated) CaN->NFATp Dephosphorylates NFATa NFAT (active) NFATp->NFATa IL2_gene IL-2 Gene Transcription NFATa->IL2_gene Enters Nucleus IL2 Interleukin-2 (IL-2) IL2_gene->IL2 FKBP12 FKBP12 Complex Tacrolimus-FKBP12 Complex FKBP12->Complex Tacrolimus This compound Tacrolimus->FKBP12 Tacrolimus->Complex Complex->CaN Inhibits

Figure 1: Tacrolimus Signaling Pathway

Experimental Protocols

Synthesis and Purification

While detailed, proprietary synthesis protocols for this compound are not publicly available, the general approach for creating such stable isotope-labeled compounds involves introducing the isotopic labels during the chemical synthesis or biosynthetic pathway of the parent molecule. For Tacrolimus, which is a complex natural product produced by fermentation of Streptomyces tsukubaensis, this could involve feeding the fermentation culture with ¹³C- and D-labeled precursors.

Purification is typically achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to ensure high purity and remove any unlabeled Tacrolimus or other impurities. Characterization and confirmation of the structure and isotopic enrichment are performed using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Use as an Internal Standard in LC-MS/MS Analysis

This compound is predominantly used as an internal standard for the accurate quantification of Tacrolimus in biological matrices, most commonly whole blood. Its utility stems from its identical chemical and physical behavior to the unlabeled analyte during sample preparation and chromatographic separation, while being distinguishable by its higher mass in the mass spectrometer.

Experimental Workflow for Tacrolimus Quantification:

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Whole Blood Sample Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., with Methanol/Zinc Sulfate) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Supernatant Supernatant->Inject LC Liquid Chromatography (Separation) Inject->LC MS Tandem Mass Spectrometry (Detection) LC->MS Ratio Calculate Peak Area Ratio (Tacrolimus / IS) MS->Ratio Curve Compare to Standard Curve Ratio->Curve Quantify Quantify Tacrolimus Concentration Curve->Quantify

Figure 2: LC-MS/MS Workflow for Tacrolimus

Detailed Methodologies:

  • Preparation of Stock and Working Solutions:

    • This compound is typically supplied as a solid. A stock solution is prepared by dissolving the compound in an appropriate organic solvent, such as methanol, to a known concentration (e.g., 1 mg/mL).

    • Working solutions of the internal standard are then prepared by diluting the stock solution with the protein precipitation solvent to the desired concentration for spiking into samples.

  • Sample Preparation:

    • A known volume of the whole blood sample (calibrator, quality control, or unknown) is aliquoted into a microcentrifuge tube.

    • A precise volume of the this compound internal standard working solution is added to each tube.

    • A protein precipitation agent, commonly a mixture of methanol and zinc sulfate, is added to lyse the red blood cells and precipitate proteins.

    • The mixture is vortexed thoroughly to ensure complete mixing and precipitation.

    • The samples are then centrifuged at high speed to pellet the precipitated proteins.

    • The clear supernatant, containing both Tacrolimus and the internal standard, is carefully transferred to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Parameters:

    • Liquid Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic component (e.g., methanol or acetonitrile).

    • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used to selectively detect the precursor-to-product ion transitions for both Tacrolimus and this compound.

      CompoundPrecursor Ion (m/z)Product Ion (m/z)
      Tacrolimus821.5768.4
      This compound824.5771.4

      Note: The exact m/z values may vary slightly depending on the instrument and adduct ion being monitored (e.g., [M+NH₄]⁺ or [M+Na]⁺).

Data Presentation and Analysis

The concentration of Tacrolimus in an unknown sample is determined by calculating the ratio of the peak area of the analyte (Tacrolimus) to the peak area of the internal standard (this compound). This ratio is then compared to a calibration curve generated by analyzing a series of calibrators with known concentrations of Tacrolimus and a constant concentration of the internal standard.

Conclusion

This compound is an indispensable tool for the accurate and precise therapeutic drug monitoring of Tacrolimus. Its use as an internal standard in LC-MS/MS assays helps to correct for variability in sample preparation and instrument response, ensuring reliable quantification. This technical guide provides essential information for researchers and clinicians working with this important compound, facilitating its effective implementation in analytical methodologies.

References

Synthesis and Purification of ¹³C,D₂-Labeled Tacrolimus: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of ¹³C,D₂-labeled Tacrolimus, an essential internal standard for therapeutic drug monitoring and pharmacokinetic studies. The document details plausible synthetic strategies, extensive purification protocols, and the mechanism of action of Tacrolimus.

Introduction

Tacrolimus (also known as FK-506) is a potent macrolide lactone immunosuppressant widely used in organ transplantation to prevent rejection.[1][2] Accurate quantification of Tacrolimus in patient samples is crucial for optimizing dosage and minimizing toxicity. Stable isotope-labeled internal standards, such as ¹³C,D₂-Tacrolimus, are the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as they exhibit similar chemical and physical properties to the unlabeled drug, correcting for variations in sample preparation and matrix effects.[3] This guide outlines the methodologies for preparing and purifying high-purity ¹³C,D₂-Tacrolimus for research and clinical applications.

Synthesis of ¹³C,D₂-Labeled Tacrolimus

A detailed, publicly available, step-by-step chemical synthesis protocol for ¹³C,D₂-Tacrolimus is not readily found in the scientific literature, likely due to proprietary manufacturing processes. However, based on the known structure of Tacrolimus and general principles of isotopic labeling, a plausible synthetic approach can be devised. The labeling involves the introduction of one carbon-13 atom and two deuterium (B1214612) atoms.

One potential strategy involves a semi-synthetic approach starting from a precursor molecule obtained from the fermentation of Streptomyces tsukubaensis.[4] The synthesis could target the modification of the C-22 position through a condensation reaction with an appropriately labeled acylhydrazone.[4]

Alternatively, a biosynthetic approach could be employed. This would involve feeding the Streptomyces tsukubaensis culture with specifically ¹³C and deuterium-labeled precursors. The microorganisms would then incorporate these stable isotopes into the Tacrolimus molecule during its biosynthesis.[] This method has the advantage of potentially high isotopic incorporation and regioselectivity, dictated by the enzymatic machinery of the organism.

Hypothetical Synthetic Protocol (Semi-synthetic Approach):

A plausible semi-synthetic route could involve the selective modification of a late-stage intermediate or the native Tacrolimus molecule. Given the complexity of the molecule, this would likely involve protecting group chemistry to ensure selectivity.

  • Step 1: Protection of sensitive functional groups. The multiple hydroxyl and ketone groups in the Tacrolimus molecule would require protection to allow for selective modification at the desired position.

  • Step 2: Introduction of a reactive handle. A functional group amenable to the introduction of the labeled fragment would be installed.

  • Step 3: Synthesis of a ¹³C,D₂-labeled building block. A small molecule containing the desired isotopic labels would be synthesized.

  • Step 4: Coupling of the labeled building block. The labeled fragment would be coupled to the protected Tacrolimus precursor.

  • Step 5: Deprotection. The protecting groups would be removed to yield the final ¹³C,D₂-labeled Tacrolimus.

Due to the lack of a specific published protocol, quantitative data for the synthesis yield cannot be provided in a tabular format. The yield of such a multi-step synthesis would be highly dependent on the specific reaction conditions and the efficiency of each step.

Purification of ¹³C,D₂-Labeled Tacrolimus

The purification of Tacrolimus and its labeled analogs is critical to remove structurally similar impurities, such as ascomycin (B1665279) and dihydrotacrolimus, which can interfere with accurate quantification.[6] A multi-step purification process is typically required to achieve the high purity (>99%) needed for an internal standard.[7]

Experimental Workflow for Purification:

A Crude ¹³C,D₂-Tacrolimus B Column Chromatography (Silica Gel) A->B Initial Purification C Silver/Cupric Ion Chromatography B->C Removal of Analogs D Preparative HPLC (C18 Column) C->D High-Resolution Separation E Crystallization D->E Final Polishing F High-Purity ¹³C,D₂-Tacrolimus (>99%) E->F Isolation of Pure Product cluster_cell T-Cell Cytoplasm cluster_nucleus T-Cell Nucleus Tacrolimus Tacrolimus Complex Tacrolimus-FKBP12 Complex Tacrolimus->Complex FKBP12 FKBP12 FKBP12->Complex Calcineurin Calcineurin Complex->Calcineurin Inhibits NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT NFAT_translocation NFAT NFAT->NFAT_translocation Translocation IL2_Gene IL-2 Gene NFAT_translocation->IL2_Gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA IL-2 Protein IL-2 Protein IL2_mRNA->IL-2 Protein Translation T-Cell Proliferation T-Cell Proliferation IL-2 Protein->T-Cell Proliferation Promotes

References

The Immunosuppressive Power of Tacrolimus: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tacrolimus (B1663567), a potent macrolide lactone produced by the bacterium Streptomyces tsukubaensis, is a cornerstone of immunosuppressive therapy, primarily utilized to prevent organ rejection in transplant recipients.[1] Its efficacy lies in its ability to potently inhibit T-lymphocyte activation, a critical step in the immune response cascade. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms of action of Tacrolimus and its labeled counterparts, offering valuable insights for researchers and professionals in the field of drug development.

Core Mechanism of Action: Inhibition of the Calcineurin-NFAT Signaling Pathway

The primary mechanism of action of Tacrolimus involves the disruption of a key signaling pathway in T-cells, the calcineurin-nuclear factor of activated T-cells (NFAT) pathway.[2][3][4] This intricate process can be broken down into a series of well-defined steps:

  • Binding to FKBP12: Upon entering the cytoplasm of a T-lymphocyte, Tacrolimus binds with high affinity to the immunophilin FK506-binding protein 12 (FKBP12).[1][5] This binding event is crucial for the subsequent activity of the drug.

  • Formation of an Inhibitory Complex: The Tacrolimus-FKBP12 complex then forms a ternary complex with calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[6]

  • Inhibition of Calcineurin Activity: The formation of this complex effectively inhibits the phosphatase activity of calcineurin.[4][7]

  • Prevention of NFAT Dephosphorylation and Nuclear Translocation: Calcineurin's primary role in T-cell activation is to dephosphorylate the cytoplasmic NFAT transcription factors. By inhibiting calcineurin, Tacrolimus prevents this dephosphorylation, keeping NFAT in its phosphorylated state in the cytoplasm.[8][9]

  • Suppression of Cytokine Gene Transcription: As NFAT cannot translocate to the nucleus, it is unable to bind to the promoter regions of various genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[1] IL-2 is a critical cytokine for T-cell proliferation and differentiation. The suppression of its production leads to a potent immunosuppressive effect.

The following diagram illustrates the core signaling pathway inhibited by Tacrolimus.

Tacrolimus_Mechanism Figure 1. Core Mechanism of Tacrolimus Action TCR T-Cell Receptor (TCR) Activation Ca_influx Ca²⁺ Influx TCR->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Activates NFAT_P NFAT-P (Cytoplasm) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Nucleus) NFAT_P->NFAT Translocation Gene_Transcription Cytokine Gene Transcription (e.g., IL-2) NFAT->Gene_Transcription Activates Tacrolimus Tacrolimus Tac_FKBP12 Tacrolimus-FKBP12 Complex Tacrolimus->Tac_FKBP12 FKBP12 FKBP12 FKBP12->Tac_FKBP12 Tac_FKBP12->Calcineurin Inhibits Inhibition Inhibition

Core mechanism of Tacrolimus action.

Quantitative Pharmacological Data

The potency of Tacrolimus is reflected in its low nanomolar to picomolar binding affinities and inhibitory concentrations. The following tables summarize key quantitative data for Tacrolimus.

Table 1: Binding Affinities and Inhibitory Concentrations of Tacrolimus

ParameterTargetValueCell/SystemReference
IC₅₀ Calcineurin Phosphatase Activity43.9 pg/million cellsHuman Leukocytes[10]
IC₅₀ Calcineurin Phosphatase Activity9.24 ng/mLRenal Transplant Recipients[11]
IC₅₀ Smooth Muscle Cell Proliferation< 10 ng/mLCultured Rat Vascular Smooth Muscle Cells[12]
IC₅₀ Endothelial Cell Proliferation> 100 ng/mLCultured Endothelial Cells[12]

Labeled Tacrolimus Counterparts in Research

Labeled versions of Tacrolimus are invaluable tools for elucidating its mechanism of action and for developing diagnostic assays.

Deuterated Tacrolimus

Deuterium-labeled Tacrolimus (e.g., Tacrolimus-¹³C,d₂) serves as an internal standard in mass spectrometry-based quantification of the drug in biological samples.[13] The incorporation of stable isotopes increases the molecular weight without significantly altering the chemical properties, allowing for precise measurement in pharmacokinetic and therapeutic drug monitoring studies.[13][14]

Fluorescently-Labeled Tacrolimus

Fluorescently-labeled Tacrolimus probes enable the visualization of the drug's subcellular localization and its interaction with target proteins in living cells.[15][16] For example, a fluorogenic probe based on FKBP12 labeled with a BODIPY fluorophore has been developed to monitor Tacrolimus levels in biological samples, offering a potential wash-free detection method.[15]

Biotinylated Tacrolimus

Biotinylated Tacrolimus is a versatile tool for a variety of in vitro applications.[17][18] The biotin (B1667282) tag allows for high-affinity binding to streptavidin, facilitating its use in:

  • Immunoassays: Development of ELISAs and other immunoassays for the detection and quantification of Tacrolimus.[17][19]

  • Affinity Chromatography: Purification of FKBP12 and other Tacrolimus-binding proteins.

  • Surface Plasmon Resonance (SPR): Studying the kinetics of Tacrolimus binding to its target proteins.[17]

The following diagram illustrates a typical experimental workflow utilizing biotinylated Tacrolimus for an ELISA-based detection assay.

Biotinylated_Tacrolimus_ELISA Figure 2. Workflow for ELISA using Biotinylated Tacrolimus Plate Streptavidin-Coated Microplate Well Biotin_Tac Biotinylated Tacrolimus Biotin_Tac->Plate Binds Sample_Tac Sample with Unlabeled Tacrolimus Sample_Tac->Plate Competes for Antibody Binding Antibody Anti-Tacrolimus Antibody (HRP-conjugated) Antibody->Biotin_Tac Binds Antibody->Sample_Tac Binds Detection Colorimetric Detection Antibody->Detection Generates Signal Substrate Substrate Substrate->Antibody Reacts with HRP

References

The Gold Standard: A Technical Guide to Stable Isotope-Labeled Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, the pursuit of accuracy, precision, and reliability is paramount. This technical guide delves into the critical role of stable isotope-labeled internal standards (SIL-ISs) as the gold standard for achieving robust and defensible analytical results. This document provides an in-depth exploration of the core principles, practical applications, and detailed methodologies for leveraging SIL-ISs in research and drug development.

The Fundamental Principle: Mitigating Variability

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for its sensitivity and selectivity.[1] However, the analytical process is susceptible to various sources of variability that can compromise quantitative accuracy. These include inconsistencies in sample preparation, matrix effects, and fluctuations in instrument response.[2]

An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls at the earliest stage of the analytical workflow. The fundamental principle is that the IS experiences the same analytical variations as the analyte of interest. By measuring the ratio of the analyte's signal to the IS's signal, these variations can be normalized, leading to more accurate and precise quantification.[3]

Stable isotope-labeled internal standards are the ideal choice because they are chemically identical to the analyte, differing only in the presence of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[4] This near-perfect chemical mimicry ensures that the SIL-IS co-elutes with the analyte and experiences virtually identical matrix effects and ionization efficiencies.[5]

The Superiority of SIL-IS: A Quantitative Comparison

The advantages of using a SIL-IS over a structural analog—a compound with a similar but not identical chemical structure—are not merely theoretical. A comparative study on the quantification of the novel anticancer drug Kahalalide F in human plasma clearly demonstrates the superior performance of a deuterated internal standard (d4-Kahalalide F) compared to a butyric acid analog.

ParameterStable Isotope-Labeled IS (d4-Kahalalide F)Structural Analog IS (Butyric Acid Analog)
Inter-Assay Accuracy (% Bias) Did not deviate significantly from 100% (p=0.5)Deviated significantly from 100% (p<0.0005)
Inter-Assay Precision (% CV) Significantly lower variance (p=0.02)Higher variance

Table 1: Comparison of Assay Performance for Kahalalide F Quantification. Data sourced from a study highlighting the improved accuracy and precision when switching from a structural analog to a SIL-IS.[6]

These results underscore the significant improvement in both accuracy and precision afforded by using a SIL-IS, which is crucial for the stringent requirements of regulated bioanalysis in drug development.[6]

Experimental Workflows: From Drug Quantification to Proteomics

The integration of SIL-IS into analytical workflows is a cornerstone of modern quantitative mass spectrometry. Below are detailed diagrams illustrating typical workflows for drug quantification in a biological matrix and for relative protein quantification using Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC).

Bioanalytical Workflow for Drug Quantification in Plasma

This workflow outlines the key steps in a typical bioanalytical method for quantifying a drug in plasma using a SIL-IS.

G Bioanalytical Workflow for Drug Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Plasma Sample (Calibrator, QC, Unknown) Spike_IS Spike with SIL-Internal Standard Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation Liquid Chromatography Separation Supernatant_Transfer->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Concentration_Determination Determine Unknown Concentrations Calibration_Curve->Concentration_Determination

Caption: A typical bioanalytical workflow using a SIL-IS.

Quantitative Proteomics Workflow using SILAC

SILAC is a powerful metabolic labeling strategy that serves as an excellent example of the application of stable isotopes for relative protein quantification.

G SILAC Experimental Workflow cluster_0 Cell Culture & Labeling cluster_1 Experimental Treatment cluster_2 Sample Processing & Analysis cluster_3 Data Analysis Light_Culture Cell Culture 1 (Light Amino Acids, e.g., ¹²C₆-Arg) Control Control Condition Light_Culture->Control Heavy_Culture Cell Culture 2 (Heavy Amino Acids, e.g., ¹³C₆-Arg) Treatment Experimental Treatment Heavy_Culture->Treatment Combine_Lysates Combine Cell Lysates (1:1 Ratio) Control->Combine_Lysates Treatment->Combine_Lysates Protein_Digestion Protein Digestion (e.g., Trypsin) Combine_Lysates->Protein_Digestion LC_MS_Analysis LC-MS/MS Analysis Protein_Digestion->LC_MS_Analysis Peptide_ID Peptide Identification LC_MS_Analysis->Peptide_ID Ratio_Quantification Quantify Heavy/Light Peptide Ratios Peptide_ID->Ratio_Quantification Protein_Quantification Relative Protein Quantification Ratio_Quantification->Protein_Quantification

Caption: Workflow for quantitative proteomics using SILAC.

Application in Signaling Pathways: Quantification of Prostaglandins (B1171923)

Stable isotope dilution mass spectrometry is instrumental in elucidating the roles of signaling molecules. Prostaglandins, a class of lipid mediators, are critical in various physiological and pathological processes. Their accurate quantification is essential for understanding their signaling pathways. Deuterated prostaglandins (e.g., d4-PGE₂) are commonly used as internal standards for the precise measurement of their endogenous counterparts.[7]

G Prostaglandin Quantification using SIL-IS cluster_0 Biological System cluster_1 Prostaglandin Synthesis cluster_2 Quantitative Analysis Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H₂ (PGH₂) COX_Enzymes->PGH2 PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGD_Synthase PGD Synthase PGH2->PGD_Synthase PGE2 Prostaglandin E₂ (PGE₂) PGE_Synthase->PGE2 PGD2 Prostaglandin D₂ (PGD₂) PGD_Synthase->PGD2 Sample_Extraction Sample Extraction (e.g., Cell Culture Supernatant) PGE2->Sample_Extraction PGD2->Sample_Extraction Spike_Deuterated_IS Spike with Deuterated IS (d₄-PGE₂, d₄-PGD₂) Sample_Extraction->Spike_Deuterated_IS LC_MS_Quantification LC-MS/MS Quantification Spike_Deuterated_IS->LC_MS_Quantification

Caption: Quantification of prostaglandins using deuterated IS.

Detailed Experimental Protocols

To ensure the successful implementation of SIL-IS in quantitative assays, rigorous adherence to validated experimental protocols is essential.

General Bioanalytical Method Validation using a SIL-IS

This protocol outlines the key validation experiments required by regulatory agencies such as the U.S. Food and Drug Administration (FDA).

  • Objective: To validate a bioanalytical LC-MS/MS method for the quantification of a drug in human plasma using its stable isotope-labeled internal standard.

  • Materials:

    • Analyte and SIL-IS reference standards

    • Blank human plasma from at least six different sources

    • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

    • Standard laboratory equipment for sample preparation

  • Methodology:

    • Stock and Working Solutions Preparation: Prepare separate stock solutions of the analyte and SIL-IS. From the analyte stock, prepare a series of working standard solutions for the calibration curve and quality control (QC) samples. Prepare a working solution of the SIL-IS.

    • Calibration Curve and QC Sample Preparation: Spike blank plasma with the analyte working standards to create a calibration curve with at least six non-zero concentration levels. Prepare QC samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low, medium, and high.

    • Sample Preparation: To an aliquot of each plasma sample (calibrator, QC, or unknown), add a fixed volume of the SIL-IS working solution. Perform protein precipitation using a suitable organic solvent (e.g., acetonitrile). Centrifuge to pellet the precipitated proteins and transfer the supernatant for analysis.[3]

    • LC-MS/MS Analysis: Inject the prepared samples onto the LC-MS/MS system. Develop a chromatographic method to separate the analyte and SIL-IS from endogenous interferences. Optimize the mass spectrometer parameters in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both the analyte and the SIL-IS.[3]

    • Data Analysis and Validation Parameters:

      • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the SIL-IS against the nominal concentration of the calibrators. Use a weighted linear regression model.

      • Accuracy and Precision: Analyze at least five replicates of each QC level in three separate analytical runs. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).

      • Selectivity: Analyze blank plasma from at least six different sources to ensure no significant interfering peaks are present at the retention times of the analyte and SIL-IS.

      • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked blank plasma from different sources to the response in a neat solution. The SIL-IS should effectively compensate for any observed matrix effects.[8]

      • Recovery: Determine the extraction efficiency of the analyte and SIL-IS by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples.

      • Stability: Assess the stability of the analyte in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Quantification of Prostaglandins in Cell Culture Supernatants

This protocol provides a specific example of quantifying signaling lipids using deuterated internal standards.

  • Objective: To quantify Prostaglandin E₂ (PGE₂) and Prostaglandin D₂ (PGD₂) in cell culture supernatants by LC-MS/MS.

  • Methodology:

    • Sample Collection: Collect cell culture supernatants and store them at -80°C until analysis.

    • Sample Preparation:

      • Thaw a 500 µL aliquot of the supernatant.

      • Spike the sample with 20 µL of a solution containing deuterated internal standards (d₄-PGE₂ and d₄-PGD₂) at a concentration of 100 ng/mL each.

      • Add 40 µL of 1 M citric acid and 5 µL of 10% butylated hydroxytoluene (BHT) to prevent oxidation.

      • Perform liquid-liquid extraction by adding 2 mL of hexane/ethyl acetate (B1210297) (1:1, v/v), vortexing for 1 minute, and centrifuging.

      • Transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen.

      • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[7]

    • LC-MS/MS Analysis:

      • Chromatography: Use a C18 reversed-phase column with a gradient elution of acetonitrile (B52724) and water containing 0.1% formic acid.

      • Mass Spectrometry: Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode. Monitor the following MRM transitions:

        • PGE₂ and PGD₂: m/z 351 → 271

        • d₄-PGE₂ and d₄-PGD₂: m/z 355 → 275[7]

    • Quantification: Construct a calibration curve using the peak area ratios of the endogenous prostaglandins to their respective deuterated internal standards.

Conclusion

The use of stable isotope-labeled internal standards is an indispensable practice in modern quantitative mass spectrometry. Their ability to accurately and precisely correct for the inherent variabilities of the analytical process provides a level of confidence in the data that is unmatched by other internal standardization strategies. For researchers, scientists, and drug development professionals, the adoption and proper validation of methods employing SIL-ISs are not just best practices but essential for generating high-quality, reliable, and defensible results.

References

The Strategic Application of Deuteration in Modern Drug Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the pursuit of optimized pharmacokinetic and pharmacodynamic profiles is paramount. One of the most subtle yet powerful strategies to emerge in medicinal chemistry is the selective incorporation of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, into drug molecules.[1] This technique, often referred to as "deuteration" or the "deuterium switch," leverages the kinetic isotope effect (KIE) to modulate a drug's metabolic fate, leading to significant improvements in its therapeutic performance. This guide provides a comprehensive technical overview of the principles, applications, and methodologies underpinning the use of deuterated compounds in drug development, from foundational concepts to practical experimental protocols and the visualization of affected biological pathways.

The core principle behind the utility of deuterated compounds lies in the fundamental difference in bond strength between a carbon-deuterium (C-D) bond and a carbon-hydrogen (C-H) bond. The C-D bond is stronger and thus requires more energy to break.[2] In drug metabolism, many enzymatic reactions, particularly those catalyzed by the cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds as a rate-limiting step. By strategically replacing hydrogen with deuterium at these metabolically vulnerable positions, the rate of metabolism can be significantly reduced.[3] This can lead to a cascade of beneficial pharmacokinetic alterations, including increased drug exposure, longer half-life, and potentially a more favorable safety profile by minimizing the formation of toxic metabolites.[2]

The successful application of this strategy is exemplified by the FDA approval of several deuterated drugs, such as deutetrabenazine (Austedo®), deucravacitinib (B606291) (Sotyktu®), and donafenib (Zejula®), with many more currently in various stages of clinical development.[4][5]

Quantitative Analysis of Pharmacokinetic Improvements

The most significant impact of deuteration is often observed in the pharmacokinetic profile of a drug. The following tables summarize the quantitative improvements seen in key deuterated drugs compared to their non-deuterated (protio) counterparts.

DrugNon-Deuterated AnalogKey Pharmacokinetic ParameterImprovement with DeuterationReference(s)
Deutetrabenazine TetrabenazineHalf-life (t½) of active metabolites~2-fold increase[1]
Total drug exposure (AUC) of active metabolites~2-fold increase[1]
Maximum concentration (Cmax) of active metabolitesReduced peak-to-trough fluctuations[6]
Deucravacitinib Tofacitinib (JAK inhibitor)Selectivity for TYK2 vs. JAK1/2/3High functional selectivity for TYK2[5][7]
Inhibition of JAK1/2/3 at therapeutic dosesMinimal to no inhibition[5][7]
Donafenib SorafenibOverall Survival (OS) in HCC patientsStatistically significant improvement[8]
Safety ProfileFavorable safety with fewer adverse events[8]
AVP-786 (Deuterated Dextromethorphan) DextromethorphanMetabolism by CYP2D6Hindered metabolism, allowing for lower quinidine (B1679956) doses[4]
CTP-543 (Deuterated Ruxolitinib) RuxolitinibHalf-life and BioavailabilityIncreased half-life and bioavailability[9]
JZP-386 (Deuterated Sodium Oxybate) Sodium OxybateSerum ConcentrationsHigher serum concentrations[4]
CTP-730 (Deuterated Apremilast) Apremilast (B1683926)Pharmacokinetic ProfileData from clinical trials ongoing[10]

Key Signaling and Metabolic Pathways

The therapeutic effects and metabolic fate of many drugs are intrinsically linked to specific cellular signaling and metabolic pathways. Deuteration can influence these pathways by altering the metabolism of the parent drug or its interaction with metabolic enzymes. Below are diagrams of key pathways affected by the deuterated drugs discussed.

Metabolic Pathway of Tetrabenazine and Deutetrabenazine

Tetrabenazine is extensively metabolized in the liver, primarily by carbonyl reductase to form active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ). These active metabolites are further metabolized by CYP2D6.[4] Deuteration of the methoxy (B1213986) groups in deutetrabenazine slows this metabolic process, leading to a longer half-life of the active metabolites.[11]

tetrabenazine_metabolism cluster_phase1 Phase I Metabolism cluster_deuteration_effect Effect of Deuteration Tetrabenazine Tetrabenazine Active_Metabolites α-HTBZ & β-HTBZ Tetrabenazine->Active_Metabolites Carbonyl Reductase Deutetrabenazine Deutetrabenazine Deutetrabenazine->Active_Metabolites Carbonyl Reductase Deuteration Deuteration of methoxy groups slows CYP2D6 metabolism Inactive_Metabolites Inactive Metabolites Active_Metabolites->Inactive_Metabolites CYP2D6

Metabolism of Tetrabenazine vs. Deutetrabenazine
TYK2 Signaling Pathway and Deucravacitinib

Deucravacitinib is a selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 is involved in the signaling of key cytokines like IL-12, IL-23, and Type I interferons, which are implicated in various autoimmune diseases.[12][13] Deucravacitinib's deuteration helps in achieving high selectivity for TYK2 over other JAKs.[5]

tyk2_signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 JAK JAK1/JAK2 STAT STAT TYK2->STAT JAK->STAT pSTAT pSTAT STAT->pSTAT Phosphorylation Gene_Expression Gene Expression (Inflammation) pSTAT->Gene_Expression Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Inhibits

TYK2 Signaling Pathway Inhibition by Deucravacitinib
VEGFR/RAF Signaling Pathway and Donafenib

Donafenib, a deuterated form of sorafenib, is a multi-kinase inhibitor that targets several receptor tyrosine kinases, including VEGFR and the RAF/MEK/ERK signaling pathway.[14][15] This pathway is crucial for tumor cell proliferation and angiogenesis.

vegfr_raf_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAS RAS VEGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Donafenib Donafenib Donafenib->VEGFR Inhibits Donafenib->RAF Inhibits

VEGFR/RAF Signaling Pathway Inhibition by Donafenib

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the development and evaluation of deuterated compounds.

Protocol 1: General Procedure for Catalytic Hydrogen-Deuterium Exchange

This protocol describes a common method for introducing deuterium into a molecule using a metal catalyst and a deuterium source.

Materials:

  • Substrate (compound to be deuterated)

  • Palladium on carbon (Pd/C, 10 wt%) or other suitable catalyst (e.g., Iridium-based catalyst)

  • Deuterium source: Deuterium gas (D₂) or Deuterium oxide (D₂O)

  • Anhydrous solvent (e.g., ethyl acetate, tetrahydrofuran)

  • Reaction vessel (e.g., round-bottom flask, Parr shaker)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Preparation: To a dry reaction vessel under an inert atmosphere, add the substrate and the catalyst (typically 5-10 mol% of the catalyst).

  • Solvent Addition: Add the anhydrous solvent to dissolve or suspend the substrate.

  • Deuterium Introduction:

    • Using D₂ gas: Evacuate the vessel and backfill with D₂ gas to the desired pressure (typically 1-4 atm).

    • Using D₂O: Add D₂O to the reaction mixture.

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (ranging from room temperature to elevated temperatures) for a specified time (a few hours to several days). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. If using D₂ gas, carefully vent the excess gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).

  • Analysis: Confirm the extent and position of deuterium incorporation using ¹H NMR, ²H NMR, and mass spectrometry.

Protocol 2: Reductive Deuteration of a Carbonyl Compound using Sodium Borodeuteride (NaBD₄)

This protocol outlines the reduction of a ketone or aldehyde to a deuterated alcohol.

Materials:

  • Carbonyl compound (aldehyde or ketone)

  • Sodium borodeuteride (NaBD₄)

  • Anhydrous solvent (e.g., methanol-d₄, ethanol, tetrahydrofuran)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer

Procedure:

  • Preparation: Dissolve the carbonyl compound in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add NaBD₄ in small portions to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Quenching: Slowly add water or a saturated aqueous solution of ammonium (B1175870) chloride to quench the excess NaBD₄.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

  • Analysis: Characterize the final product by ¹H NMR and mass spectrometry to confirm deuteration.

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol is used to compare the metabolic stability of a deuterated compound to its non-deuterated counterpart.[12][16]

Materials:

  • Test compounds (deuterated and non-deuterated)

  • Pooled liver microsomes (human or other species)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Acetonitrile (B52724) (containing an internal standard) for quenching

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test compounds and internal standard. Prepare the microsomal suspension and the NADPH regenerating system in phosphate buffer.

  • Incubation:

    • Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

    • In a 96-well plate, add the microsomal suspension.

    • Add the test compounds to initiate the reaction.

    • Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint).

    • Compare the t½ and CLint values between the deuterated and non-deuterated compounds.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the experimental protocols described above.

deuteration_workflow cluster_synthesis Deuteration Synthesis A 1. Prepare Reactants (Substrate, Catalyst, Solvent) B 2. Introduce Deuterium Source (D2 gas or D2O) A->B C 3. Reaction (Stirring, Heating) B->C D 4. Work-up (Filtration, Quenching) C->D E 5. Purification (Chromatography) D->E F 6. Analysis (NMR, MS) E->F

General Workflow for Deuteration Synthesis

metabolic_stability_workflow cluster_assay In Vitro Metabolic Stability Assay P1 1. Prepare Reagents (Microsomes, NADPH, Buffers) P2 2. Incubate Test Compounds with Microsomes at 37°C P1->P2 P3 3. Sample at Time Points and Quench Reaction P2->P3 P4 4. Process Samples (Protein Precipitation, Centrifugation) P3->P4 P5 5. LC-MS/MS Analysis P4->P5 P6 6. Data Analysis (Calculate t½ and CLint) P5->P6

Workflow for In Vitro Metabolic Stability Assay

Conclusion

The strategic application of deuterium in drug design represents a sophisticated and powerful approach to optimizing the pharmacokinetic properties of therapeutic agents. By leveraging the kinetic isotope effect, medicinal chemists can intelligently modify drug candidates to enhance their metabolic stability, prolong their half-life, and improve their overall therapeutic index. The growing number of deuterated drugs in clinical development and on the market underscores the significant potential of this strategy. A thorough understanding of the underlying principles, coupled with the application of rigorous experimental and analytical methodologies as outlined in this guide, is essential for successfully harnessing the "deuterium switch" to develop the next generation of safer and more effective medicines.

References

The Pivotal Role of Tacrolimus-¹³C,D₂ in Advancing Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Therapeutic Drug Monitoring (TDM) is indispensable for optimizing the clinical efficacy and safety of tacrolimus (B1663567), a cornerstone immunosuppressant in transplantation medicine. The narrow therapeutic index and significant inter-individual pharmacokinetic variability of tacrolimus necessitate precise and accurate quantification in patient samples. This technical guide delves into the critical role of the stable isotope-labeled internal standard, Tacrolimus-¹³C,D₂, in the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for tacrolimus TDM. We will explore its mechanism of action, detail experimental protocols, present comparative analytical performance data, and illustrate key workflows, providing a comprehensive resource for scientists and researchers in the field.

Introduction to Tacrolimus and the Imperative for TDM

Tacrolimus is a potent calcineurin inhibitor that prevents allograft rejection in transplant recipients by suppressing T-lymphocyte activation.[1][2][3] Its clinical utility is, however, complicated by a narrow therapeutic window and substantial pharmacokinetic variability among patients.[4][5][6][7] Sub-therapeutic concentrations can lead to graft rejection, while supra-therapeutic levels are associated with significant toxicity, including nephrotoxicity and neurotoxicity.[8] Consequently, Therapeutic Drug Monitoring (TDM) is a standard of care to individualize tacrolimus dosing, ensuring optimal immunosuppression while minimizing adverse effects.[5][8][9][10]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the reference method for tacrolimus quantification due to its high specificity and sensitivity, overcoming the cross-reactivity limitations of immunoassays.[4][10][11][12] A critical component of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis.

The Role of an Ideal Internal Standard

An ideal internal standard should mimic the analyte of interest throughout the analytical process, including extraction, chromatography, and ionization, without interfering with its measurement. Stable isotope-labeled (SIL) internal standards are considered the gold standard as they share a near-identical physicochemical profile with the analyte. Tacrolimus-¹³C,D₂ is a SIL of tacrolimus, containing one ¹³C atom and two deuterium (B1214612) atoms.[2] This mass shift allows the mass spectrometer to differentiate it from the native drug while ensuring it behaves almost identically during analysis, thereby providing superior correction for matrix effects and improving assay accuracy and precision.[12][13]

Mechanism of Action of Tacrolimus

Tacrolimus exerts its immunosuppressive effect by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[1][2][3] Intracellularly, tacrolimus binds to the immunophilin FKBP12 (FK506-binding protein 12).[1][2][3] This tacrolimus-FKBP12 complex then binds to and inhibits calcineurin.[2][3] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-AT), a key transcription factor.[3] This, in turn, blocks the transcription of genes encoding for pro-inflammatory cytokines, most notably interleukin-2 (B1167480) (IL-2), which is crucial for T-cell proliferation and activation.[1][3]

Tacrolimus_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TCR T-Cell Receptor (TCR) CaN Calcineurin (CaN) TCR->CaN Ca²⁺ influx Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 Binds Tac_FKBP12 Tacrolimus-FKBP12 Complex Tac_FKBP12->CaN Inhibits NFATp NF-AT (phosphorylated) CaN->NFATp Dephosphorylates NFAT NF-AT (dephosphorylated) IL2_Gene IL-2 Gene NFAT->IL2_Gene Enters Nucleus, Activates Transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA IL2 Interleukin-2 (IL-2) IL2_mRNA->IL2 Translation T_Cell_Activation T-Cell Activation & Proliferation IL2->T_Cell_Activation TDM_Workflow Start Patient Sample (Whole Blood) Add_IS Add Tacrolimus-¹³C,D₂ (Internal Standard) Start->Add_IS Precipitate Protein Precipitation (e.g., Methanol/ZnSO₄) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data_Processing Data Processing (Peak Area Ratio) LC_MS->Data_Processing Quantification Quantification via Calibration Curve Data_Processing->Quantification Result Report Tacrolimus Concentration Quantification->Result

References

The Critical Role of Internal Standards in Navigating the Complex Pharmacokinetics of Tacrolimus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tacrolimus (B1663567), a cornerstone of immunosuppressive therapy in organ transplantation, presents a significant clinical challenge due to its narrow therapeutic index and highly variable pharmacokinetic profile.[1][2] This variability, influenced by a multitude of factors including genetic polymorphisms, drug-drug interactions, and patient-specific characteristics, necessitates rigorous therapeutic drug monitoring (TDM) to ensure optimal efficacy while minimizing the risk of toxicity.[1][3] This technical guide provides an in-depth exploration of the pharmacokinetic properties of Tacrolimus and underscores the indispensable role of internal standards in its accurate quantification, particularly by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for its measurement.[4] Detailed experimental protocols and visual representations of key pathways are provided to equip researchers and clinicians with the foundational knowledge for robust Tacrolimus TDM.

The Pharmacokinetic Labyrinth of Tacrolimus

The clinical utility of Tacrolimus is intrinsically linked to its complex disposition within the body, characterized by four key processes: absorption, distribution, metabolism, and excretion (ADME).

Absorption

Oral bioavailability of Tacrolimus is notoriously erratic and incomplete, with reported values ranging from 5% to 93%.[2][5][6] Peak blood concentrations are typically reached within 0.5 to 6 hours after administration.[7] The presence of food, particularly high-fat meals, can significantly decrease the rate and extent of absorption.[8]

Distribution

Tacrolimus is extensively bound to erythrocytes (red blood cells), with blood-to-plasma concentration ratios ranging from 15:1 to 35:1.[5][7][9] This high affinity for red blood cells is a critical consideration for sample selection in TDM, making whole blood the matrix of choice.[5][9] In plasma, approximately 99% of Tacrolimus is bound to proteins, primarily albumin and α1-acid glycoprotein.[5][6][7] The volume of distribution (Vd) is approximately 30 L/kg based on plasma concentrations.[8]

Metabolism

The metabolism of Tacrolimus is the primary driver of its pharmacokinetic variability. It is extensively metabolized in the liver and, to a lesser extent, in the intestinal wall by the cytochrome P450 (CYP) 3A subfamily of enzymes.[2][10] Specifically, CYP3A4 and CYP3A5 are the major isoforms responsible for its biotransformation.[10][11] Genetic polymorphisms in the genes encoding these enzymes, particularly CYP3A5, are a major determinant of inter-individual differences in Tacrolimus clearance and dose requirements.[11][12] Individuals expressing functional CYP3A5 (CYP3A5 expressers) metabolize Tacrolimus more rapidly and generally require higher doses to achieve therapeutic concentrations compared to non-expressers.[12]

Excretion

The elimination of Tacrolimus is almost entirely through its metabolites. Approximately 95% of a dose is excreted in the feces via the bile, with less than 1% of the parent drug being excreted unchanged in the urine and feces.[1] The elimination half-life is long and variable, averaging around 12 hours but can range from 4 to 41 hours.[7][8]

Table 1: Summary of Key Pharmacokinetic Parameters of Tacrolimus

ParameterValueKey Considerations
Bioavailability (Oral) 5% - 93%Highly variable; affected by food.[2][5][6]
Time to Peak Concentration (Tmax) 0.5 - 6 hoursVariable rate of absorption.[7]
Protein Binding (Plasma) ~99%Primarily to albumin and α1-acid glycoprotein.[5][6][7]
Blood-to-Plasma Ratio 15:1 - 35:1Extensive binding to erythrocytes.[5][7][9]
Volume of Distribution (Vd) ~30 L/kg (plasma)Wide distribution in the body.[8]
Metabolism Extensive (CYP3A4/3A5)Major source of pharmacokinetic variability.[10][11]
Elimination Half-life (t½) 4 - 41 hours (average ~12h)Long and variable.[7][8]
Primary Route of Excretion Biliary/Fecal (~95%)Minimal renal excretion of unchanged drug.[1]

The Imperative for Internal Standards in Tacrolimus Quantification

The inherent variability in Tacrolimus pharmacokinetics, coupled with the potential for matrix effects in biological samples, makes accurate and precise quantification a significant analytical challenge. Internal standards (IS) are crucial components of robust bioanalytical methods, particularly in LC-MS/MS, to control for this variability.

An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added at a known concentration to all samples, calibrators, and quality controls. The ratio of the analyte's response to the internal standard's response is then used for quantification. This ratiometric approach effectively compensates for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.

For Tacrolimus, the use of a suitable internal standard is non-negotiable for the following reasons:

  • Correction for Extraction Inefficiency: The process of extracting Tacrolimus from whole blood can be subject to variability. An ideal internal standard will have a similar extraction recovery to Tacrolimus, ensuring that any losses during this step are accounted for.

  • Compensation for Matrix Effects: The complex biological matrix of whole blood can contain endogenous components that co-elute with Tacrolimus and either suppress or enhance its ionization in the mass spectrometer. A co-eluting internal standard will experience similar matrix effects, allowing for their correction.

  • Mitigation of Instrumental Variability: Fluctuations in instrument performance, such as injection volume inconsistencies or changes in detector response, can affect the measured signal. The internal standard provides a stable reference to normalize these variations.

The two most common types of internal standards used in Tacrolimus assays are:

  • Structural Analogs: These are molecules with a similar chemical structure to Tacrolimus but a different mass. Ascomycin is a commonly used structural analog internal standard for Tacrolimus analysis.[12][13]

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are chemically identical to the analyte but have one or more atoms replaced with a heavy isotope (e.g., ¹³C, ²H). A common SIL internal standard for Tacrolimus is ¹³C,D₂-Tacrolimus . SIL internal standards co-elute with the analyte and exhibit nearly identical extraction and ionization behavior, providing the most accurate correction.

Experimental Protocol: Quantification of Tacrolimus in Whole Blood by LC-MS/MS

This section provides a detailed methodology for the quantification of Tacrolimus in human whole blood using LC-MS/MS with an internal standard.

Materials and Reagents
  • Tacrolimus reference standard

  • Ascomycin or ¹³C,D₂-Tacrolimus (Internal Standard)

  • HPLC-grade methanol (B129727), acetonitrile (B52724), and water

  • Ammonium acetate (B1210297)

  • Zinc sulfate

  • Whole blood (drug-free for calibration standards and quality controls)

  • Volumetric flasks, pipettes, and microcentrifuge tubes

Preparation of Stock and Working Solutions
  • Tacrolimus Stock Solution (1 mg/mL): Accurately weigh and dissolve the Tacrolimus reference standard in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the internal standard in methanol.

  • Tacrolimus Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with methanol to create calibration standards and quality control samples at various concentrations.

  • Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the internal standard stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)
  • To 50 µL of whole blood sample (calibrator, QC, or unknown), add 100 µL of the internal standard working solution in acetonitrile containing zinc sulfate.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 2 mM Ammonium acetate in water.

  • Mobile Phase B: Methanol.

  • Gradient Elution: A suitable gradient to separate Tacrolimus and the internal standard from matrix components.

  • Flow Rate: e.g., 0.4 mL/min.

  • Injection Volume: e.g., 10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tacrolimus: m/z 821.5 → 768.5 (Ammonium adduct)[12]

    • Ascomycin (IS): m/z 809.5 → 756.5

    • ¹³C,D₂-Tacrolimus (IS): m/z 824.5 → 771.5

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of Tacrolimus to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted linear regression analysis to fit the calibration curve.

  • Determine the concentration of Tacrolimus in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Key Pathways

Tacrolimus Mechanism of Action: Inhibition of the Calcineurin-NFAT Signaling Pathway

Tacrolimus exerts its immunosuppressive effects by inhibiting the calcineurin-NFAT signaling pathway, a critical cascade for T-cell activation and cytokine production.

Tacrolimus_Mechanism_of_Action TCR T-Cell Receptor (TCR) Ca_influx Ca²⁺ Influx TCR->Ca_influx Antigen Presentation Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Binds & Activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P (Cytoplasm) Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT (Nucleus) NFAT_P->NFAT Translocation Gene_transcription Gene Transcription (IL-2, etc.) NFAT->Gene_transcription T_cell_activation T-Cell Activation Gene_transcription->T_cell_activation Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 Tacro_FKBP12 Tacrolimus-FKBP12 Complex FKBP12->Tacro_FKBP12 Tacro_FKBP12->Calcineurin_active Inhibits

Caption: Tacrolimus inhibits T-cell activation by blocking the calcineurin-NFAT signaling pathway.

Experimental Workflow for Tacrolimus Quantification

The following diagram illustrates the logical flow of the experimental protocol for quantifying Tacrolimus in whole blood.

Tacrolimus_Quantification_Workflow start Start sample_collection Whole Blood Sample (Patient, Calibrator, QC) start->sample_collection add_is Add Internal Standard (Ascomycin or ¹³C,D₂-Tacrolimus) sample_collection->add_is protein_precipitation Protein Precipitation (Acetonitrile + ZnSO₄) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis data_processing Data Processing (Peak Area Ratio) lcms_analysis->data_processing quantification Quantification (Calibration Curve) data_processing->quantification end End quantification->end

Caption: Workflow for the quantification of Tacrolimus in whole blood using LC-MS/MS.

Conclusion

The intricate and highly variable pharmacokinetic profile of Tacrolimus underscores the critical need for precise and accurate therapeutic drug monitoring to ensure patient safety and graft survival. The use of a suitable internal standard, preferably a stable isotope-labeled analog, is fundamental to the reliability of LC-MS/MS-based quantification methods. By compensating for analytical variability, internal standards enable the generation of high-quality data that can guide clinicians in making informed dosing decisions. A thorough understanding of Tacrolimus's pharmacokinetics, coupled with robust analytical methodologies, is paramount for optimizing immunosuppressive therapy and improving long-term outcomes for transplant recipients.

References

A Technical Guide to Tacrolimus-13C,D2: Commercial Availability and Application in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Tacrolimus-13C,D2, a stable isotope-labeled internal standard crucial for the accurate quantification of tacrolimus (B1663567) in biological matrices. This document details its application in therapeutic drug monitoring (TDM) and other research contexts, offering comprehensive experimental protocols and insights into its mechanism of action.

Commercial Availability and Supplier Specifications

This compound is available from several commercial suppliers, primarily as a reference standard for research use. The product is typically supplied as a solid and requires reconstitution in an appropriate solvent. Key specifications from various suppliers are summarized below.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/Isotopic Enrichment
MedChemExpress This compound1356841-89-8C₄₃¹³CH₆₇D₂NO₁₂807.02Not specified
Cayman Chemical FK-506-13C-d21356841-89-8C₄₃[¹³C]H₆₇D₂NO₁₂807.0≥98% deuterated forms (d₁-d₂); ≤2% d₀
Clinivex FK-506-13C,D2 (Major)1356841-89-8Not specifiedNot specified>85%
Simson Pharma Tacrolimus-13C-D21356841-89-8Not specifiedNot specifiedCertificate of Analysis provided
ESS Expert Synthesis Solutions Tacrolimus-13C, D2 (major)1356841-89-8C₄₃¹³CH₆₇D₂NO₁₂807.0298.4% by HPLC; 99% atom ¹³C; >85% atom D
Acanthus Research This compoundNot specifiedC₄₃¹³CH₆₇D₂NO₁₂Not specifiedNot specified
Santa Cruz Biotechnology FK-506-13C, D2 (Major)1356841-89-8C₄₃(¹³C)H₆₇D₂NO₁₂807.02≥88%
Venkatasai Life Sciences This compound1356841-89-8Not specifiedNot specifiedNot specified
Alentris Research This compound1356841-89-8C₄₃¹³CH₆₇D₂NO₁₂807Not specified

Application in Quantitative Analysis: Experimental Protocol

This compound is predominantly used as an internal standard (IS) for the quantification of tacrolimus in biological samples, most commonly whole blood, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that the internal standard co-elutes with the analyte and experiences similar ionization and matrix effects, leading to high accuracy and precision.

Preparation of Stock and Working Solutions
  • This compound Stock Solution: Prepare a stock solution of this compound in methanol (B129727) at a concentration of 10 µg/mL.[1]

  • Tacrolimus Stock Solution (for calibration curve): Prepare a stock solution of unlabeled tacrolimus in methanol at a concentration of 1 mg/mL.[1]

  • Internal Standard Working Solution: Dilute the this compound stock solution with a mixture of methanol and 0.1 M zinc sulfate (B86663) solution (e.g., 2:1 v/v) to a final concentration of approximately 0.8 µg/mL.[2] The optimal concentration may need to be adjusted based on instrument sensitivity.

  • Calibration and Quality Control (QC) Samples: Prepare a series of calibration standards and QC samples by spiking drug-free whole blood with known concentrations of unlabeled tacrolimus.[2][3] The typical calibration range is 0.5-60 ng/mL.[3]

Sample Preparation: Protein Precipitation
  • To 50 µL of whole blood sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.[4]

  • Add 350 µL of a protein precipitation solution, such as a mixture of acetonitrile, methanol, and 0.1 M zinc sulfate.[4] A common mixture is methanol/0.2 M ZnSO₄ in water (7:3, v:v).[1]

  • Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 16,000 x g) to pellet the precipitated proteins.[1]

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.[5]

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., methanol or acetonitrile) is commonly employed.

    • Column Temperature: Maintain the column at an elevated temperature, for instance, 65 °C, to ensure sharp peaks.[1]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

    • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. The specific mass transitions to monitor are:

      • Tacrolimus: The [M+NH₄]⁺ adduct is often monitored with a transition of m/z 821.5 → 768.4.[6] Another reported transition for the [M+Na]⁺ adduct is m/z 826.6 → 616.2.[1]

      • This compound: For the [M+NH₄]⁺ adduct, the transition is m/z 824.6 → 771.5.[6][7] For the [M+Na]⁺ adduct, the transition is m/z 829.6 → 619.2.[1]

    • Data Analysis: The concentration of tacrolimus in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Mechanism of Action of Tacrolimus: The Calcineurin Signaling Pathway

Tacrolimus exerts its immunosuppressive effects by inhibiting the calcineurin signaling pathway, which is crucial for T-cell activation.[8][9][10]

  • Binding to FKBP12: Tacrolimus readily enters T-cells and binds to the immunophilin FK506-binding protein 12 (FKBP12).[8][11][12][13]

  • Formation of an Inhibitory Complex: The resulting Tacrolimus-FKBP12 complex then interacts with and inhibits the calcium-dependent serine/threonine phosphatase, calcineurin.[8][14]

  • Inhibition of NFAT Dephosphorylation: Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT).[8][15] By inhibiting calcineurin, the Tacrolimus-FKBP12 complex prevents the dephosphorylation of NFAT.

  • Prevention of NFAT Translocation: Phosphorylated NFAT cannot translocate to the nucleus.

  • Suppression of Gene Transcription: The inhibition of NFAT translocation prevents the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[8][9]

  • Immunosuppression: The lack of IL-2 production leads to a suppression of the T-cell mediated immune response.

Visualizing Workflows and Pathways

To further elucidate the practical and theoretical aspects of working with this compound, the following diagrams have been generated.

G cluster_procurement Procurement cluster_preparation Sample Preparation cluster_analysis Analysis supplier_identification Identify Commercial Suppliers product_selection Select Product Based on Specifications (Purity, Isotopic Enrichment) supplier_identification->product_selection purchasing Purchase and Acquire This compound product_selection->purchasing stock_solution Prepare Stock Solution (e.g., in Methanol) purchasing->stock_solution working_solution Prepare Internal Standard Working Solution stock_solution->working_solution sample_spiking Spike Samples (Calibrators, QCs, Unknowns) working_solution->sample_spiking protein_precipitation Protein Precipitation (e.g., with Acetonitrile/Zinc Sulfate) sample_spiking->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis (MRM Mode) supernatant_transfer->lc_ms_analysis data_processing Data Processing (Peak Area Ratio Calculation) lc_ms_analysis->data_processing quantification Quantification (Comparison to Calibration Curve) data_processing->quantification

Caption: Workflow for the procurement and use of this compound.

G Tacrolimus Tacrolimus Complex Tacrolimus-FKBP12 Complex Tacrolimus->Complex FKBP12 FKBP12 FKBP12->Complex Calcineurin_inactive Inactive Calcineurin Complex->Calcineurin_inactive inhibits Calcineurin_active Active Calcineurin NFAT NFAT (Cytoplasm) Calcineurin_active->NFAT dephosphorylates NFAT_P NFAT-P (Cytoplasm) NFAT_P->Calcineurin_active NFAT_nuc NFAT (Nucleus) NFAT->NFAT_nuc translocates IL2_gene IL-2 Gene Transcription NFAT_nuc->IL2_gene activates IL2_production IL-2 Production IL2_gene->IL2_production T_cell_activation T-Cell Activation IL2_production->T_cell_activation Ca_increase ↑ Intracellular Ca²⁺ Ca_increase->Calcineurin_active activates

Caption: Tacrolimus mechanism of action via the calcineurin pathway.

References

Tacrolimus-13C,D2 for In Vivo Metabolic Flux Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tacrolimus (B1663567) is a cornerstone immunosuppressive agent, critical in preventing allograft rejection in transplant recipients. However, its narrow therapeutic window and significant inter-individual pharmacokinetic variability present considerable clinical challenges. Understanding the metabolic fate of tacrolimus in vivo is paramount for optimizing dosing strategies and minimizing toxicity. Stable isotope-labeled tracers, such as Tacrolimus-13C,D2, offer a powerful tool for in vivo metabolic flux analysis, enabling the precise tracing of the drug's biotransformation and providing invaluable insights into its dynamic metabolism.[1]

This technical guide provides a comprehensive overview of the principles and methodologies for utilizing this compound in in vivo metabolic flux analysis. It is intended for researchers, scientists, and drug development professionals seeking to leverage this advanced technique to deepen their understanding of tacrolimus pharmacokinetics.

Core Principles of In Vivo Metabolic Flux Analysis with this compound

The fundamental principle of using this compound for metabolic flux analysis is the introduction of a heavy-isotope labeled version of the drug into a biological system.[2] This "heavy" tacrolimus is chemically identical to the unlabeled drug and participates in the same metabolic pathways. By administering this compound, researchers can differentiate the tracer and its metabolites from the endogenous or co-administered unlabeled drug using mass spectrometry.[2][3] This allows for the precise quantification of the rate of formation of various metabolites, providing a dynamic picture of the metabolic pathways involved.

Tacrolimus is extensively metabolized in the liver and intestine, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[4][5][6] The major metabolic pathways involve demethylation and hydroxylation, leading to the formation of several metabolites.[7] By tracing the incorporation of the 13C and D2 labels into these metabolites, it is possible to determine the flux through these specific metabolic routes.

Quantitative Data on Tacrolimus and its Metabolites

The following tables summarize quantitative data on tacrolimus and its metabolites from various studies. This data provides a baseline for understanding the typical concentrations observed in clinical and preclinical settings.

Table 1: Tacrolimus and Metabolite Concentrations in Kidney and Liver Transplant Recipients

Tissue/FluidAnalyteMean Concentration (pg/mg)Range (pg/mg)
Kidney BiopsiesTacrolimus65.2 ± 50.07.1 - 215.7
Liver BiopsiesTacrolimus55.9 ± 33.68.5 - 160.0

Source: Adapted from a study on adult transplant recipients.[8]

Table 2: Tacrolimus Trough Concentrations in Whole Blood of Transplant Recipients

Patient GroupMean Trough Concentration (ng/mL)Range (ng/mL)
Kidney Transplant7.1 ± 1.92.0 - 14.5
Liver Transplant7.8 ± 2.12.3 - 14.9

Source: Adapted from a study on adult transplant recipients.[8]

Table 3: Tacrolimus Concentrations in Whole Blood and Peripheral Blood Mononuclear Cells (PBMCs) of Pediatric Patients

MatrixMedian Concentration (ng/mL)Interquartile Range (ng/mL)
Whole Blood (Time 1)2.81.8 - 3.3
Whole Blood (Time 2)2.91.7 - 3.8
PBMC (Time 1)17.510.6 - 27.7
PBMC (Time 2)16.09.8 - 32.7

Source: Adapted from a study on pediatric patients.[9]

Experimental Protocols

The following protocols are generalized methodologies for conducting in vivo metabolic flux analysis using this compound. These should be adapted based on the specific research question and experimental model.

Protocol 1: In Vivo Administration and Sample Collection

This protocol outlines the steps for administering this compound to an animal model and collecting biological samples for analysis.

Materials:

  • This compound (sterile solution for injection)

  • Animal model (e.g., rats, mice)

  • Syringes and needles for administration

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.

  • Tracer Administration: Administer a precise dose of this compound to the animals. The route of administration (e.g., intravenous, oral) should be chosen based on the study's objectives.

  • Blood Sampling: Collect blood samples at predetermined time points post-administration. A typical time course might include 0, 0.5, 1, 2, 4, 8, and 24 hours.

  • Plasma/Whole Blood Preparation: Process the collected blood samples to obtain either plasma or whole blood, depending on the analytical requirements. For plasma, centrifuge the blood and collect the supernatant.

  • Tissue Harvesting (Optional): At the end of the time course, euthanize the animals and harvest relevant tissues (e.g., liver, intestine, kidney).

  • Sample Storage: Immediately freeze all samples at -80°C until analysis to prevent metabolite degradation.

Protocol 2: Sample Preparation and LC-MS/MS Analysis

This protocol describes the extraction of tacrolimus and its metabolites from biological samples and their quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Frozen biological samples (plasma, tissue homogenates)

  • Protein precipitation solution (e.g., methanol/0.2 M ZnSO4) containing an internal standard (e.g., ascomycin (B1665279) or a different isotopologue of tacrolimus)

  • Organic solvents (e.g., acetonitrile, formic acid)

  • LC-MS/MS system equipped with a C18 analytical column and a tandem mass spectrometer

Procedure:

  • Sample Thawing: Thaw the biological samples on ice.

  • Protein Precipitation: Add the cold protein precipitation solution to the sample to precipitate proteins and extract the analytes.[3]

  • Vortexing and Centrifugation: Vortex the samples vigorously and then centrifuge to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing tacrolimus and its metabolites.

  • LC-MS/MS Analysis: Inject a specific volume of the supernatant into the LC-MS/MS system.

  • Chromatographic Separation: Separate the parent drug and its metabolites using a suitable gradient elution on the C18 column.

  • Mass Spectrometric Detection: Detect and quantify the labeled and unlabeled tacrolimus and its metabolites using multiple reaction monitoring (MRM) mode. The specific ion transitions for this compound and its expected metabolites need to be determined and optimized. For example, the transition for the parent compound could be m/z = 829.6 → 619.2.[3]

  • Data Analysis: Calculate the concentrations of the labeled and unlabeled species and determine the metabolic flux rates using appropriate software and modeling techniques.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to this compound metabolic flux analysis.

Tacrolimus_Metabolism Tacrolimus This compound CYP3A4 CYP3A4 Tacrolimus->CYP3A4 CYP3A5 CYP3A5 Tacrolimus->CYP3A5 Metabolite1 13-O-demethyl This compound CYP3A4->Metabolite1 Metabolite2 31-O-demethyl This compound CYP3A4->Metabolite2 Metabolite3 15-O-demethyl This compound CYP3A4->Metabolite3 Hydroxylated_Metabolites Hydroxylated Metabolites-13C,D2 CYP3A4->Hydroxylated_Metabolites CYP3A5->Metabolite1 CYP3A5->Metabolite2 CYP3A5->Metabolite3 CYP3A5->Hydroxylated_Metabolites Excretion Biliary/Fecal Excretion Metabolite1->Excretion Metabolite2->Excretion Metabolite3->Excretion Hydroxylated_Metabolites->Excretion

Caption: Tacrolimus Metabolic Pathway via CYP3A4 and CYP3A5.

Experimental_Workflow cluster_invivo In Vivo Experiment cluster_analysis Sample Analysis cluster_data Data Interpretation Tracer_Admin Administer This compound Sample_Collection Collect Blood/Tissue Samples over Time Tracer_Admin->Sample_Collection Extraction Metabolite Extraction from Samples Sample_Collection->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantify Labeled and Unlabeled Species LCMS->Quantification Flux_Analysis Metabolic Flux Analysis Quantification->Flux_Analysis

Caption: Workflow for In Vivo Metabolic Flux Analysis.

Conclusion

The use of this compound as a stable isotope tracer provides a robust and precise method for in vivo metabolic flux analysis. This technique allows for a deeper understanding of the complex pharmacokinetics of tacrolimus, offering valuable insights for drug development, personalized medicine, and the optimization of immunosuppressive therapy. While the protocols provided herein are based on established methodologies, it is crucial to tailor the experimental design to the specific research question at hand. The continued application of this powerful analytical approach holds great promise for advancing our knowledge of tacrolimus metabolism and improving patient outcomes.

References

Methodological & Application

Sample preparation of whole blood for Tacrolimus analysis with 13C,D2 internal standard.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tacrolimus (B1663567) is a potent macrolide lactone immunosuppressant crucial in preventing organ rejection following transplantation. Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of tacrolimus in whole blood is standard clinical practice. Accurate and precise quantification is paramount for optimizing patient dosage, minimizing toxicity, and ensuring graft survival. This document provides detailed application notes and protocols for the sample preparation of whole blood for the analysis of tacrolimus using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a ¹³C,D₂-labeled internal standard. The use of a stable isotope-labeled internal standard like ¹³C,D₂-Tacrolimus is critical as it co-elutes with the analyte, effectively compensating for matrix effects and variations in extraction efficiency, thereby ensuring the highest accuracy and precision.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from various validated methods for tacrolimus analysis using a ¹³C,D₂ internal standard.

Table 1: Method Validation Parameters

ParameterRange/ValueReference
Linearity Range0.5 - 50.0 ng/mL[2][3][4]
Lower Limit of Quantification (LLOQ)0.5 - 1.0 ng/mL[2][4][5]
Inter-assay Variability (CV%)3.6% - 12.5%[2][3]
Inter-assay Accuracy90% - 113%[2][3]
Intra-assay Precision (CV%)0.9% - 14.7%[2][5]
Intra-assay Accuracy89% - 138%[2][5]
Extraction Recovery76.6% - 107.8%[2][3][5]

Table 2: Stability of Tacrolimus in Whole Blood

ConditionDurationStabilityReference
Room Temperature5 - 8 hoursStable[5][6]
Refrigerated (2-8°C)1 weekStable[6]
Frozen (-20°C)Up to 96 daysStable[4]
Frozen (-70°C)2 monthsStable[5]
Post-preparative (Autosampler)24 - 72 hoursStable[3][5]
Freeze-Thaw Cycles (up to 3)-Stable[5]

Experimental Workflow

Tacrolimus Sample Preparation Workflow cluster_pre_analysis Pre-Analysis cluster_extraction Extraction cluster_post_extraction Post-Extraction & Analysis Whole_Blood_Sample Whole Blood Sample (K2EDTA) Spiking Spike with ¹³C,D₂-Tacrolimus IS Whole_Blood_Sample->Spiking Lysis_Precipitation Lysis & Protein Precipitation (e.g., ZnSO₄/Methanol) Spiking->Lysis_Precipitation Vortexing Vortex Lysis_Precipitation->Vortexing Centrifugation Centrifuge Vortexing->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection

Caption: Workflow for Tacrolimus whole blood sample preparation.

Experimental Protocols

This section details a common and robust protein precipitation method for the extraction of tacrolimus from whole blood.

Materials and Reagents
  • Whole Blood: Collected in K₂EDTA anticoagulant tubes.

  • Tacrolimus Reference Standard: For preparation of calibrators and quality controls.

  • ¹³C,D₂-Tacrolimus Internal Standard (IS): Toronto Research Chemicals or equivalent.[7]

  • Methanol (B129727) (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Zinc Sulfate (B86663) (ZnSO₄) Solution (0.1 M or 0.2 M in water)

  • Reagent Grade Water

  • Microcentrifuge Tubes (1.5 mL or 2.0 mL)

  • Calibrated Pipettes

  • Vortex Mixer

  • Microcentrifuge

  • Autosampler Vials

Preparation of Solutions
  • Tacrolimus Stock Solution (1 mg/mL): Accurately weigh and dissolve the tacrolimus reference standard in methanol.

  • ¹³C,D₂-Tacrolimus IS Stock Solution (10 µg/mL): Prepare by dissolving the standard in methanol.[8]

  • Working Calibrator and Quality Control (QC) Spiking Solutions: Prepare serial dilutions of the tacrolimus stock solution in methanol to achieve the desired concentrations for spiking into blank whole blood.

  • Working IS Solution (e.g., 2.5 ng/mL): Prepare fresh daily by diluting the IS stock solution. A common approach is to spike the IS into the protein precipitation solution.[3]

  • Protein Precipitation Solution: Prepare a 7:3 (v/v) mixture of methanol and 0.2 M zinc sulfate solution.[3][8] If using the approach of spiking the IS into this solution, add the appropriate volume of the IS stock to achieve the final working concentration.

Sample Preparation Protocol
  • Sample Thawing and Mixing: Allow all patient samples, calibrators, and QCs to thaw completely and equilibrate to room temperature. Thoroughly mix by gentle inversion 5-10 times before aliquoting.[6][9]

  • Aliquoting: To appropriately labeled microcentrifuge tubes, add 50 µL of whole blood (for calibrators, QCs, and unknown samples).

  • Internal Standard Addition: Add 25 µL of the working IS solution to each tube (if not already in the precipitation reagent).

  • Lysis and Protein Precipitation: Add 350 µL of the cold protein precipitation solution (methanol/zinc sulfate) to each tube.[10]

  • Vortexing: Cap the tubes and vortex vigorously for 30 seconds to ensure complete lysis of red blood cells and precipitation of proteins.[5]

  • Centrifugation: Centrifuge the tubes at high speed (e.g., >9500 x g) for a minimum of 5-10 minutes to pellet the precipitated proteins.[5][9]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial, ensuring that the protein pellet is not disturbed.

  • LC-MS/MS Analysis: Inject an aliquot (e.g., 5-100 µL) of the supernatant into the LC-MS/MS system for analysis.[3][5]

Alternative Extraction Methodologies

While protein precipitation is widely used due to its simplicity and speed, other methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can also be employed.

  • Liquid-Liquid Extraction (LLE): This method involves the extraction of tacrolimus from the sample matrix into an immiscible organic solvent. It can provide cleaner extracts than protein precipitation.[7][11]

  • Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can effectively remove interfering substances, resulting in very clean extracts. Both online and offline SPE methods have been successfully validated.[2][12][13]

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions for the LC-MS/MS analysis of tacrolimus. Optimization will be required for specific instrumentation.

Table 3: Typical LC-MS/MS Parameters

ParameterTypical Condition
LC System UPLC or HPLC system
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium (B1175870) Acetate in Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient Isocratic or gradient elution
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 50 - 65°C
Injection Volume 5 - 100 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Tacrolimus: m/z 821.5 → 768.4 ([M+NH₄]⁺) or 826.6 → 616.2 ([M+Na]⁺) ¹³C,D₂-Tacrolimus: m/z 824.6 → 771.5 ([M+NH₄]⁺) or 829.6 → 619.2 ([M+Na]⁺)

Note: The specific m/z transitions for the sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) adducts should be optimized based on instrument sensitivity.[1][3]

Conclusion

The protocol described provides a robust and reliable method for the preparation of whole blood samples for the quantification of tacrolimus by LC-MS/MS. The use of a ¹³C,D₂-labeled internal standard is essential for achieving the high accuracy and precision required for therapeutic drug monitoring of this critical immunosuppressant. Adherence to proper sample handling and preparation techniques is crucial for obtaining high-quality data in clinical and research settings.

References

Application Note: Quantitative Determination of Tacrolimus in Dried Blood Spots by LC-MS/MS using Tacrolimus-¹³C,D₂

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tacrolimus (B1663567) is a potent calcineurin inhibitor widely used as an immunosuppressant in transplant recipients to prevent organ rejection. Due to its narrow therapeutic index, therapeutic drug monitoring (TDM) of tacrolimus is essential to ensure efficacy while minimizing toxicity. Dried blood spot (DBS) sampling offers a minimally invasive alternative to traditional venous blood draws, allowing for convenient sample collection, storage, and transport. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of tacrolimus in dried blood spots using Tacrolimus-¹³C,D₂ as the internal standard (IS).

Principle

This method involves the extraction of tacrolimus and its stable isotope-labeled internal standard, Tacrolimus-¹³C,D₂, from a dried blood spot sample. The extraction is achieved through protein precipitation. The resulting extract is then analyzed by LC-MS/MS. Chromatographic separation is performed on a C18 reversed-phase column, and detection is accomplished using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.

Experimental Protocols

Materials and Reagents
  • Tacrolimus certified reference material

  • Tacrolimus-¹³C,D₂ internal standard

  • LC-MS/MS grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid

  • Zinc sulfate

  • Whatman 903 Protein Saver Cards or equivalent

  • Calibrated micropipettes

  • Vortex mixer

  • Centrifuge

  • HPLC or UPLC system coupled to a tandem mass spectrometer

Preparation of Standards and Quality Controls
  • Stock Solutions: Prepare individual stock solutions of tacrolimus and Tacrolimus-¹³C,D₂ in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the tacrolimus stock solution with methanol to create working standard solutions for spiking into blank whole blood.

  • Internal Standard Working Solution: Dilute the Tacrolimus-¹³C,D₂ stock solution with the extraction solvent (Methanol/0.2 M Zinc Sulfate, 7:3, v/v) to a final concentration of 2.5 ng/mL.[1]

  • Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking the appropriate working standard solutions into blank human whole blood (K₂EDTA).[2] Spot 50 µL of each spiked whole blood sample onto a DBS card and allow it to dry at room temperature for at least 3 hours.[1]

Sample Preparation from Dried Blood Spots
  • From the center of the dried blood spot, punch a 6-mm disc into a clean microcentrifuge tube.[1][3]

  • Add 200 µL of the internal standard working solution (2.5 ng/mL Tacrolimus-¹³C,D₂ in Methanol/0.2 M Zinc Sulfate, 7:3, v/v) to each tube.[1][4]

  • Vortex the tubes for 15 seconds and sonicate for 15 minutes.[4]

  • Centrifuge the samples at a high speed to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).[2]

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile or methanol).

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions: Monitor the specific precursor to product ion transitions for tacrolimus and Tacrolimus-¹³C,D₂.

Data Presentation

Table 1: LC-MS/MS Instrument Parameters
ParameterValue
LC Parameters
ColumnC18, 50 x 2.1 mm, 1.7 µm[2]
Mobile Phase A10 mM Ammonium Acetate in Water[2]
Mobile Phase BMethanol[2]
GradientIsocratic (5:95, v/v)[2]
Flow Rate0.4 mL/min
Injection Volume10 µL[4]
Column Temperature60°C[5]
MS Parameters
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV[2]
Desolvation Temperature400°C[2]
MRM Transitions
Tacrolimus821.3 → 768.3[2]
Tacrolimus-¹³C,D₂824.6 → 771.0[6]
Table 2: Assay Validation Summary
ParameterResult
Linearity Range1 - 50 ng/mL[1][3]
Correlation Coefficient (r²)> 0.99
Precision
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy
Accuracy (% Bias)Within ±15%
Recovery
Extraction Recovery~95%[1][3]
Stability
DBS at Room TemperatureStable for at least 1 week[1][3]
Processed Sample in AutosamplerStable for at least 72 hours at 4°C[1][3]

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Dried Blood Spot (DBS) Sample punch Punch 6-mm Disc start->punch add_is Add Internal Standard (Tacrolimus-¹³C,D₂ in Methanol/ZnSO₄) punch->add_is vortex_sonicate Vortex and Sonicate add_is->vortex_sonicate centrifuge Centrifuge vortex_sonicate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separation Chromatographic Separation (C18 Column) inject->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quant Quantification using Calibration Curve detection->quant report Report Tacrolimus Concentration quant->report

Caption: Experimental workflow for Tacrolimus quantification in DBS.

logical_relationship cluster_assay Assay Principle cluster_process Analytical Process analyte Tacrolimus (Analyte) extraction Extraction & Ionization analyte->extraction is Tacrolimus-¹³C,D₂ (Internal Standard) is->extraction matrix Blood Matrix Components matrix->extraction detection MS/MS Detection extraction->detection Correction for Matrix Effects & Variability result Accurate Quantification detection->result

Caption: Logic of using an internal standard for accurate quantification.

References

Application of Stable Isotope-Labeled Tacrolimus-13C,D2 in Pharmacokinetic Studies of Transplant Patients

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Tacrolimus (B1663567) is a cornerstone immunosuppressive agent for preventing allograft rejection in transplant recipients. Due to its narrow therapeutic index and high inter- and intra-patient pharmacokinetic variability, therapeutic drug monitoring (TDM) of tacrolimus is standard practice. The use of stable isotope-labeled tacrolimus, specifically Tacrolimus-13C,D2, as a tracer in pharmacokinetic (PK) studies offers a powerful tool for precise and individualized assessment of drug disposition. This methodology allows for the simultaneous administration of the labeled (tracer) and unlabeled (therapeutic) drug, enabling the accurate determination of key PK parameters such as absolute bioavailability and clearance in a single study, without interrupting the patient's established therapeutic regimen.

Core Principles and Advantages

The fundamental principle behind using this compound in PK studies is the ability to differentiate the tracer from the therapeutically administered drug using mass spectrometry. Both molecules are chemically and pharmacokinetically identical, but their mass difference allows for their distinct quantification. This approach provides several advantages over traditional pharmacokinetic studies:

  • Elimination of Washout Periods: Patients can continue their prescribed tacrolimus therapy while their individual pharmacokinetics are being precisely determined.

  • Reduced Intra-patient Variability: By administering the oral and intravenous doses simultaneously (or in close succession), the impact of temporal physiological changes on drug absorption and metabolism is minimized.

  • Accurate Bioavailability Assessment: The simultaneous administration of an oral unlabeled dose and an intravenous labeled dose allows for the precise calculation of absolute bioavailability.

  • Individualized Therapy: A deeper understanding of an individual's ability to absorb and eliminate tacrolimus can guide more precise and personalized dosing strategies.

Experimental Protocols

Objective:

To determine the absolute bioavailability and clearance of tacrolimus in stable transplant recipients by the simultaneous administration of oral unlabeled tacrolimus and an intravenous microdose of this compound.

Patient Population:

Stable adult kidney or liver transplant recipients who are on a steady maintenance dose of oral tacrolimus.

Materials:
  • Tacrolimus capsules (unlabeled) for oral administration.

  • Sterile solution of this compound for intravenous infusion.

  • Whole blood collection tubes (containing EDTA).

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Study Procedure:
  • Baseline Sampling: A pre-dose blood sample is collected to determine the trough concentration of unlabeled tacrolimus.

  • Drug Administration:

    • Patients receive their usual morning oral dose of unlabeled tacrolimus.

    • Simultaneously or shortly thereafter, a microdose of this compound (typically <1% of the oral dose) is administered as a short intravenous infusion.

  • Blood Sample Collection:

    • Serial blood samples are collected at specific time points post-dose. A typical schedule includes samples at 0.5, 1, 1.5, 2, 4, 6, 8, and 12 hours.

  • Sample Processing and Analysis:

    • Whole blood samples are processed, typically by protein precipitation.

    • The concentrations of both unlabeled tacrolimus and this compound are quantified simultaneously using a validated LC-MS/MS method.

DOT Script for Experimental Workflow

G cluster_pre Pre-Administration cluster_post Post-Administration p Patient at Steady State on Oral Tacrolimus bs Collect Baseline Blood Sample (Trough) p->bs T0 oral Administer Oral Unlabeled Tacrolimus iv Administer IV Microdose of this compound sbs Serial Blood Sampling (e.g., 0.5, 1, 2, 4, 8, 12h) oral->sbs iv->sbs sp Sample Processing (Protein Precipitation) sbs->sp lcms LC-MS/MS Analysis (Quantify Labeled and Unlabeled Tacrolimus) sp->lcms pk Pharmacokinetic Analysis lcms->pk

Caption: Workflow for a pharmacokinetic study using this compound.

Data Presentation

The simultaneous measurement of both the orally administered unlabeled tacrolimus and the intravenously administered this compound allows for the calculation of key pharmacokinetic parameters.

Table 1: Representative Pharmacokinetic Parameters of Tacrolimus in Adult Kidney Transplant Recipients

ParameterSymbolTypical Value RangeUnit
Clearance CL1.8 - 5.6L/h
Volume of Distribution V98 ± 13L/kg
Oral Bioavailability F11.2 - 19.1%
Half-life t1/2~12hours

Note: These values are derived from population pharmacokinetic studies and can vary significantly between individuals. The use of stable isotope tracer studies aims to determine these parameters on an individual basis.

Analytical Methodology: LC-MS/MS

The cornerstone of this technique is a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method capable of simultaneously quantifying tacrolimus and its stable isotope-labeled counterpart, this compound, in whole blood.

Sample Preparation
  • An aliquot of whole blood is mixed with an internal standard (often another stable isotope-labeled compound like ascomycin).

  • Proteins are precipitated using a solvent such as acetonitrile (B52724) or methanol, often containing zinc sulfate (B86663) to enhance precipitation.

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is transferred for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions
  • Chromatography: Reversed-phase chromatography is typically employed to separate tacrolimus from endogenous matrix components.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both unlabeled tacrolimus and this compound, as well as the internal standard.

Table 2: Example of MRM Transitions for Tacrolimus and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Tacrolimus (unlabeled)821.5768.5
This compound824.5771.5
Ascomycin (Internal Standard)809.5756.5

Note: Specific m/z values may vary slightly depending on the instrument and adduct ion formed.

DOT Script for Analytical Workflow

G wb Whole Blood Sample is Add Internal Standard (e.g., Ascomycin) wb->is pp Protein Precipitation (e.g., Acetonitrile/ZnSO4) is->pp cent Centrifugation pp->cent sup Supernatant Transfer cent->sup lcms LC-MS/MS Analysis (MRM Mode) sup->lcms quant Quantification of Tacrolimus and This compound lcms->quant

Caption: Analytical workflow for tacrolimus and its stable isotope.

Signaling Pathway and Mechanism of Action

Tacrolimus exerts its immunosuppressive effect by inhibiting calcineurin, a key enzyme in the T-cell activation pathway. While the use of this compound is for pharmacokinetic assessment and does not alter the drug's mechanism of action, understanding this pathway is crucial for interpreting the clinical relevance of the pharmacokinetic data obtained.

DOT Script for Tacrolimus Signaling Pathway

G cluster_cell T-Cell cluster_inhibition Mechanism of Action cluster_downstream Downstream Effects TCR T-Cell Receptor (TCR) Ca ↑ Intracellular Ca2+ TCR->Ca Antigen Presentation Caln Calcineurin Ca->Caln Activates NFATp NFAT-P (Inactive) Caln->NFATp Dephosphorylates NFAT NFAT (Active) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus Translocates to IL2 IL-2 Gene Transcription NFAT->IL2 Inhibited by Tacrolimus Complex Nucleus->IL2 Activates Tac Tacrolimus FKBP12 FKBP12 Tac->FKBP12 Binds to Complex Tacrolimus-FKBP12 Complex Complex->Caln Inhibits Prolif T-Cell Proliferation and Activation IL2->Prolif

Caption: Tacrolimus inhibits T-cell activation via calcineurin.

Conclusion

The use of this compound in pharmacokinetic studies represents a significant advancement in the personalization of immunosuppressive therapy for transplant patients. By enabling the precise determination of individual drug absorption and elimination characteristics, this stable isotope tracer technique provides clinicians and researchers with invaluable data to optimize dosing regimens, thereby enhancing therapeutic efficacy while minimizing the risk of toxicity. The detailed protocols and analytical methods outlined here provide a framework for the implementation of this powerful tool in both clinical research and advanced therapeutic drug monitoring settings.

Application Note: High-Precision Quantification of Tacrolimus in Whole Blood using Isotope Dilution Mass Spectrometry with a Tacrolimus-¹³C,D₂ Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and highly specific method for the quantitative analysis of the immunosuppressant drug Tacrolimus (B1663567) in human whole blood. The method utilizes Isotope Dilution Mass Spectrometry (IDMS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Tacrolimus-¹³C,D₂, is employed. This internal standard closely mimics the chemical and physical properties of the analyte, effectively compensating for matrix effects and variations during sample preparation and analysis. The described protocol is intended for researchers, scientists, and drug development professionals requiring precise therapeutic drug monitoring of Tacrolimus.

Introduction

Tacrolimus is a potent calcineurin inhibitor widely used to prevent organ rejection in transplant recipients.[1] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of Tacrolimus is crucial to maintain efficacy while minimizing the risk of toxicity, such as nephrotoxicity.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for TDM of immunosuppressants due to its high specificity and sensitivity compared to immunoassays, which can suffer from cross-reactivity with metabolites.[1][2]

Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique that provides the highest metrological quality for quantification. By introducing a known amount of an isotopically labeled version of the analyte (in this case, Tacrolimus-¹³C,D₂) at the beginning of the sample preparation process, any sample loss or variation during extraction and injection is corrected for by measuring the ratio of the native analyte to the labeled internal standard. This application note provides a detailed protocol for the quantification of Tacrolimus in whole blood using this advanced methodology.

Experimental Workflow

Tacrolimus_IDMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Whole Blood Sample (Calibrator, QC, or Patient) add_is Add Tacrolimus-¹³C,D₂ Internal Standard sample->add_is lysis Lysis & Protein Precipitation (Zinc Sulfate (B86663), Methanol (B129727)/Acetonitrile) add_is->lysis vortex Vortex Mix lysis->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant supernatant->injection lc_separation Chromatographic Separation (Reversed-Phase C18/C4 Column) injection->lc_separation ms_detection Mass Spectrometry Detection (ESI+, MRM Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration ratio_calculation Calculate Peak Area Ratio (Tacrolimus / Tacrolimus-¹³C,D₂) peak_integration->ratio_calculation calibration_curve Generate Calibration Curve ratio_calculation->calibration_curve quantification Quantify Tacrolimus Concentration calibration_curve->quantification

Caption: Experimental workflow for Tacrolimus quantification by IDMS.

Materials and Reagents

Equipment

  • Liquid chromatograph (HPLC or UPLC system)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 or C4 reversed-phase)

  • Microcentrifuge

  • Vortex mixer

  • Calibrated pipettes

Experimental Protocols

Preparation of Stock Solutions, Calibrators, and Quality Controls
  • Tacrolimus Stock Solution (1 mg/mL): Accurately weigh and dissolve Tacrolimus certified reference material in methanol.

  • Internal Standard Stock Solution (10 µg/mL): Prepare a stock solution of Tacrolimus-¹³C,D₂ in methanol.[4][5]

  • Working Solutions: Prepare serial dilutions of the Tacrolimus stock solution in methanol to create working solutions for spiking into whole blood for the calibration curve and quality control (QC) samples.

  • Calibration Standards and QCs: Spike the appropriate working solutions into drug-free human whole blood to create a calibration curve (e.g., 0.5 - 50 ng/mL) and at least three levels of QC samples (low, medium, and high).[4][6]

Sample Preparation
  • Pipette 100 µL of whole blood sample (calibrator, QC, or patient sample) into a microcentrifuge tube.

  • Add a specified volume of the internal standard working solution.

  • Add a protein precipitation agent, such as a solution of zinc sulfate in a methanol/acetonitrile mixture.[4] A common ratio is 50:50 (v/v) 0.1 M zinc sulfate to acetonitrile.[7]

  • Vortex the mixture vigorously for at least 30 seconds to ensure complete lysis of red blood cells and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 13,000 g) for 5 minutes.[8]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A reversed-phase column, such as a C18 or C4, is typically used for separation.

    • Mobile Phase: A gradient elution with a mobile phase consisting of ammonium acetate or formic acid in water and an organic modifier like methanol or acetonitrile is commonly employed.

    • Flow Rate: A typical flow rate is between 0.2 and 0.8 mL/min.

    • Column Temperature: Maintain the column at a constant temperature, for example, 65°C, to ensure reproducible retention times.[4]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization in the positive ion mode (ESI+) is used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.

    • MRM Transitions: The specific mass transitions for Tacrolimus and its internal standard are monitored. Commonly monitored adducts are the ammonium [M+NH₄]⁺ or sodium [M+Na]⁺ ions.[4][7]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Tacrolimus821.5768.4
Tacrolimus-¹³C,D₂824.6771.5

Note: These m/z values correspond to the [M+NH₄]⁺ adducts and may vary slightly depending on the instrument and specific adduct formed.[7]

Data Analysis

  • Integrate the peak areas for both the Tacrolimus and Tacrolimus-¹³C,D₂ MRM transitions.

  • Calculate the peak area ratio of the analyte to the internal standard for all samples.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

  • Determine the concentration of Tacrolimus in the QC and patient samples by interpolating their peak area ratios from the calibration curve.

Method Performance

The performance of this method is characterized by its linearity, precision, accuracy, and sensitivity.

ParameterTypical Value
Linearity Range 0.25 - 50 ng/mL[6]
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%CV) < 5%
Inter-day Precision (%CV) < 10%[6][9]
Accuracy (% Bias) 95 - 105%[6]
Lower Limit of Quantification (LLOQ) 0.25 - 1 ng/mL[6][9]
Extraction Recovery > 75%[7]

Conclusion

The described isotope dilution LC-MS/MS method using Tacrolimus-¹³C,D₂ as an internal standard provides a highly accurate, precise, and specific means for the quantification of Tacrolimus in whole blood. This robust protocol is suitable for therapeutic drug monitoring and clinical research applications, ensuring reliable data for optimal patient management and drug development studies. The use of a stable isotope-labeled internal standard is critical for minimizing the impact of matrix effects and achieving high-quality quantitative results.

References

Application Note: Quantification of Tacrolimus in Peripheral Blood Mononuclear Cells (PBMCs) using a Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Tacrolimus (B1663567) (also known as FK-506) is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplant recipients to prevent graft rejection.[1][2][3] Therapeutic drug monitoring (TDM) of tacrolimus is crucial due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability.[4][5] Conventionally, TDM is performed by measuring tacrolimus concentrations in whole blood. However, as tacrolimus exerts its immunosuppressive effect primarily within lymphocytes, quantifying its concentration in peripheral blood mononuclear cells (PBMCs) may offer a more accurate reflection of its pharmacological activity and a better predictor of clinical outcomes.[6][7][8][9]

This application note provides a detailed protocol for the quantification of tacrolimus in human PBMCs using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a stable isotope-labeled internal standard, ¹³C-D₂-Tacrolimus.[10][11] The use of a labeled internal standard ensures high accuracy and precision by compensating for variations in sample preparation and matrix effects.[12]

Principle

The method involves the isolation of PBMCs from whole blood, followed by the extraction of tacrolimus and the labeled internal standard. The concentration of tacrolimus is then determined by LC-MS/MS, which provides high sensitivity and specificity for accurate quantification.

Materials and Reagents

  • Tacrolimus analytical standard

  • ¹³C-D₂-Tacrolimus (internal standard)[10][11]

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium (B1175870) Acetate (B1210297)

  • Formic Acid

  • Water (LC-MS grade)

  • Lysis Buffer

  • Reconstitution Buffer

  • Organic Precipitation Reagent (e.g., methanol-based)

Experimental Protocols

PBMC Isolation
  • Collect whole blood samples in EDTA-containing tubes.

  • Isolate PBMCs using Ficoll density gradient centrifugation.[1][3][6][13]

  • Dilute the whole blood with an equal volume of PBS.

  • Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[13]

  • Aspirate the upper layer containing plasma and platelets, and carefully collect the buffy coat layer containing PBMCs.

  • Wash the collected PBMCs twice with PBS by centrifugation at 400 x g for 10 minutes.[13]

  • Perform a red blood cell lysis step if necessary.[1][2][3]

  • Resuspend the final PBMC pellet in a known volume of PBS and perform a cell count to normalize the tacrolimus concentration per million cells.[6]

Sample Preparation and Tacrolimus Extraction
  • To a 50 µL cell suspension containing a known number of PBMCs (e.g., 1 x 10⁶ cells), add 20 µL of reconstitution buffer containing the ¹³C-D₂-Tacrolimus internal standard.[1][2][3]

  • Add 30 µL of lysis buffer to lyse the cells.[1][2][3]

  • Add 175 µL of an organic precipitation reagent (e.g., methanol) to precipitate proteins.[1][2][3]

  • Vortex the mixture thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: Water with 2 mM ammonium acetate and 0.1% formic acid

    • Mobile Phase B: Methanol with 2 mM ammonium acetate and 0.1% formic acid

    • Gradient: A suitable gradient to separate tacrolimus from endogenous interferences.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) Positive

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Monitor the following transitions:

      • Tacrolimus: [M+NH₄]⁺ → product ion (e.g., 821.5 → 768.4 m/z)[12]

      • ¹³C-D₂-Tacrolimus: [M+NH₄]⁺ → product ion (e.g., 824.6 → 771.5 m/z)[12]

Data Presentation

The following tables summarize the quantitative performance of a validated LC-MS/MS method for tacrolimus in PBMCs.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range5.0 - 1250 pg/1x10⁶ PBMCs[1][2][3]
Correlation Coefficient (r²)> 0.99[1][2][3]
Lower Limit of Quantification (LLOQ)5.0 pg/1x10⁶ PBMCs[1][2]
Accuracy< 5% deviation from nominal concentration[1][2][3]
Imprecision (CV%)< 15%[1][2][3]
Mean Extraction Recovery~80%[6]

Table 2: Comparison of Tacrolimus Concentrations in Whole Blood and PBMCs

ParameterValueReference
Median Tacrolimus Concentration in Whole Blood (Month 3)7.5 ng/mL[14]
Median Tacrolimus Concentration in PBMCs (Month 3)26.5 pg/10⁶ cells[14]
Median Ratio of PBMC to Whole Blood Concentration3.5[14]

Visualizations

Tacrolimus Mechanism of Action

Tacrolimus_Pathway Tacrolimus Tacrolimus Complex Tacrolimus-FKBP12 Complex Tacrolimus->Complex FKBP12 FKBP12 FKBP12->Complex Calcineurin Calcineurin Complex->Calcineurin Inhibition NFATa NFAT (active) Calcineurin->NFATa Dephosphorylation NFATp NFAT (phosphorylated) NFATp->Calcineurin IL2_Gene IL-2 Gene Transcription NFATa->IL2_Gene Activation Nucleus Nucleus TCell_Activation T-Cell Activation IL2_Gene->TCell_Activation

Caption: Simplified signaling pathway of Tacrolimus action.

Experimental Workflow for Tacrolimus Quantification in PBMCs

Tacrolimus_Workflow cluster_sample_collection 1. Sample Collection cluster_pbmc_isolation 2. PBMC Isolation cluster_extraction 3. Tacrolimus Extraction cluster_analysis 4. Analysis Whole_Blood Whole Blood Collection (EDTA tube) Ficoll Ficoll Density Gradient Centrifugation Whole_Blood->Ficoll Washing PBMC Washing Ficoll->Washing Cell_Count Cell Counting Washing->Cell_Count IS_Spiking Addition of Labeled Internal Standard Cell_Count->IS_Spiking Lysis Cell Lysis IS_Spiking->Lysis Precipitation Protein Precipitation Lysis->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data_Processing Data Processing and Quantification LCMS->Data_Processing

Caption: Workflow for Tacrolimus quantification in PBMCs.

Conclusion

The quantification of tacrolimus in PBMCs using a validated LC-MS/MS method with a labeled internal standard provides a sensitive, specific, and reliable tool for therapeutic drug monitoring. This approach has the potential to offer a more clinically relevant assessment of tacrolimus exposure at its site of action, which may lead to improved patient outcomes. Further research is needed to establish the clinical utility and therapeutic ranges for tacrolimus concentrations in PBMCs.[1][2][3][6]

References

Application Note: Automated Sample Preparation for High-Throughput Tacrolimus Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tacrolimus (B1663567) is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplantation to prevent graft rejection.[1] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of tacrolimus in whole blood is mandatory to ensure efficacy while minimizing toxicity.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for tacrolimus quantification due to its high sensitivity and specificity.[2][3]

Sample preparation is a critical and often rate-limiting step in LC-MS/MS workflows. Manual preparation methods are labor-intensive and susceptible to human error, which can impact data quality and throughput.[4] Automation of the sample preparation process addresses these challenges by offering improved reproducibility, precision, and efficiency, making it ideal for clinical laboratories handling a large volume of samples.[4][5] This application note provides detailed protocols for automated sample preparation of tacrolimus in whole blood using common techniques such as protein precipitation (PPT), solid-phase extraction (SPE), and salting-out assisted liquid-liquid extraction (SALLE), incorporating an internal standard for accurate quantification.

Internal Standard Selection

The use of an appropriate internal standard (IS) is crucial for correcting for variability during sample preparation and analysis. For tacrolimus analysis, two types of internal standards are predominantly used: structural analogs and stable isotope-labeled (SIL) compounds.

  • Ascomycin (B1665279): A structural analog of tacrolimus, ascomycin has been conventionally used as an internal standard.[6][7]

  • Isotope-Labeled Tacrolimus (e.g., ¹³C,D₂-Tacrolimus): SIL internal standards are considered the "gold standard" as their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience similar ionization effects.[8]

Studies have shown that both ascomycin and ¹³C,D₂-Tacrolimus can provide acceptable linearity, precision, and accuracy for tacrolimus measurement.[6][7] While SILs are often considered superior for compensating for matrix effects, some studies have found ascomycin to perform equivalently.[8][9] The choice may ultimately depend on factors like cost, availability, and specific laboratory validation results.[6][7]

Quantitative Comparison of Internal Standards
ParameterTacrolimus-¹³C,D₂ ISAscomycin ISReference
Between-Day Imprecision (CV%) [6]
QC Level 1 (3.52 ng/mL)8.40%3.68%[6]
QC Level 2 (13.54 ng/mL)2.66%3.87%[6]
QC Level 3 (20.41 ng/mL)3.67%9.27%[6]
Imprecision (CV%) <3.09%<3.63%[9]
Accuracy 99.55-100.63%97.35-101.71%[9]
Mean Bias vs Peer Group +0.55 ng/mL (3.00%)N/A[7]
Matrix Effect Compensation Perfectly Compensated (0.89%)Perfectly Compensated (-0.97%)[9]

Automated Sample Preparation Methodologies

Automation is typically achieved using liquid handling workstations from manufacturers like Tecan, Hamilton, or Beckman.[4][10] These systems can perform precise pipetting, mixing, and transfer steps, integrating with modules for centrifugation or filtration.

A general workflow for automated sample preparation involves sample identification via barcode reading, homogenization of whole blood, addition of lysing agents and internal standard, protein precipitation, and transfer of the supernatant for analysis.[5]

G cluster_prep Automated Sample Preparation cluster_analysis LC-MS/MS Analysis start Place Whole Blood Samples in Instrument barcode Sample Barcode Reading start->barcode homogenize Homogenization (e.g., tilting, mixing) barcode->homogenize add_is Add Internal Standard & Lysis/Precipitation Agent homogenize->add_is mix Vortex / Shake add_is->mix separate Separation (Centrifugation or Filtration) mix->separate transfer Transfer Supernatant to 96-well Plate separate->transfer inject Inject into LC-MS/MS System transfer->inject quantify Data Acquisition & Quantification inject->quantify

Caption: High-level workflow for automated Tacrolimus sample preparation and analysis.

Automated Protein Precipitation (PPT)

This is the most common and straightforward method for sample cleanup. It involves adding a precipitating agent, typically acetonitrile (B52724) or methanol (B129727) often mixed with zinc sulfate, to the whole blood sample.[5][9][11] This denatures and precipitates proteins, which are then separated by centrifugation or filtration.

G cluster_workflow Automated Protein Precipitation Workflow cluster_input Input cluster_process Automated Steps cluster_output Output sample 100 µL Whole Blood Sample (Calibrator, QC, or Patient) add_reagent Add 200 µL Precipitation Solution (e.g., Acetonitrile/Methanol with ZnSO₄ + Internal Standard) sample->add_reagent mix Vigorous Shaking (1500 rpm, 1 min) add_reagent->mix separate Centrifugation (2800 x g, 10 min) mix->separate transfer Aspirate 100 µL Supernatant separate->transfer plate Dispense into 96-Well Collection Plate for LC-MS/MS transfer->plate

Caption: Detailed workflow for an automated protein precipitation protocol.

Automated Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than PPT by removing interfering substances like salts and phospholipids, which can cause ion suppression in the MS source.[12] The process can be automated in both "offline" and "online" configurations.

  • Offline SPE: The extraction is performed on a 96-well plate or individual cartridges using a liquid handler, and the eluate is then transferred to the LC-MS/MS system.[12][13]

  • Online SPE: The SPE cartridge is integrated directly into the LC system. The sample is loaded onto the SPE column for cleanup, and then a switching valve directs the eluent from the SPE column onto the analytical column.[3][14][15] This method is highly efficient and reduces manual intervention.

Experimental Protocols

The following are generalized protocols based on common practices. Specific parameters should be optimized and validated for the individual laboratory's instrumentation.

Protocol 1: Automated Protein Precipitation

Objective: To extract Tacrolimus from whole blood via automated protein precipitation.

Materials:

  • Automated liquid handling system (e.g., Tecan Freedom EVO, Hamilton STAR)[4][10]

  • 96-deep well precipitation plate and 96-well collection plate

  • Whole blood samples (Calibrators, QCs, patient samples)

  • Precipitation Solution: Acetonitrile or Methanol containing 0.1 M Zinc Sulfate and the chosen internal standard (e.g., 5 ng/mL ¹³C,D₂-Tacrolimus).[5][9]

Method:

  • Setup: Place the whole blood samples, precipitation plate, and collection plate onto the deck of the liquid handler.

  • Homogenization: The automated system homogenizes the whole blood samples by repeated aspiration and dispensing or by gentle tilting of the sample tubes.[4][5]

  • Sample Aliquoting: Pipette 100 µL of each homogenized whole blood sample into the 96-deep well precipitation plate.[5]

  • Reagent Addition: Add 200 µL of the cold Precipitation Solution to each well.[5]

  • Mixing: The plate is agitated by vigorous orbital shaking (e.g., 1500 rpm for 1 minute) to ensure complete protein precipitation.[5]

  • Separation: The plate is centrifuged (e.g., 2,800 x g for 10 minutes) to pellet the precipitated proteins.[5]

  • Supernatant Transfer: The liquid handler carefully aspirates 100 µL of the clear supernatant and transfers it to the 96-well collection plate.[5]

  • Analysis: The collection plate is sealed and transferred (either manually or by a robotic arm) to the LC-MS/MS autosampler for injection.

Protocol 2: Automated Online Solid-Phase Extraction (SPE)

Objective: To extract and purify Tacrolimus from whole blood using an automated online SPE-LC-MS/MS system.

Materials:

  • LC-MS/MS system equipped with an online SPE module and a column-switching valve.[3]

  • SPE Cartridge (e.g., XBridge® C8, 10 µm) and Analytical Column (e.g., Acquity UPLC® BEH C18, 1.7 µm).[14][15]

  • Reagents for initial protein precipitation (as described in Protocol 1).

  • SPE Loading and Washing Solvents.

  • LC Mobile Phases.

Method:

  • Initial Offline Precipitation: Perform an initial protein precipitation step as described in Protocol 1 (Steps 1-7). This is crucial to prevent clogging of the online SPE system.

  • Injection: Inject an aliquot of the supernatant from the collection plate into the online SPE-LC-MS/MS system.

  • Loading: The sample is loaded onto the SPE cartridge using a loading pump. Interfering substances are washed to waste.

  • Elution and Transfer: The column-switching valve actuates, and the analytical mobile phase back-flushes the trapped Tacrolimus and internal standard from the SPE cartridge onto the analytical column for separation.[16]

  • SPE Re-equilibration: While the analytical gradient is running, the switching valve returns to its original position, and the SPE cartridge is re-equilibrated for the next sample.

  • Detection: Analytes are detected by the tandem mass spectrometer.

Performance Data and Method Validation

Automated methods must be fully validated according to regulatory guidelines. Key parameters include linearity, precision, accuracy, recovery, and matrix effects.

Representative Performance of Automated Methods
ParameterAutomated Protein PrecipitationAutomated Online SPEReference
Intra-Assay Precision (CV%) 1.0% to 1.3%<15%[4][14][15]
Inter-Assay Precision (CV%) <7%<15%[14][15][17]
Linearity (r²) >0.998>0.998[2][14][15]
Lower Limit of Quantification (LLOQ) 1 µg/L (ng/mL)0.010 ng[2][14][15]
Average Recovery 87.34%Good Recovery Observed[2][14]

Conclusion

Automated sample preparation for Tacrolimus analysis offers significant advantages over manual methods, including enhanced precision, higher throughput, and reduced operator-dependent variability.[4][17] Both automated protein precipitation and online SPE are robust techniques capable of providing high-quality data suitable for clinical TDM. The choice of method and internal standard should be based on the specific needs of the laboratory, considering factors such as sample volume, required sensitivity, and available instrumentation. The protocols and data presented here provide a comprehensive guide for researchers and scientists looking to implement an automated workflow for Tacrolimus analysis.

References

Application Note: Quantitative Analysis of Tacrolimus in Whole Blood using LC-MS/MS with Tacrolimus-¹³C,d₂ Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tacrolimus (B1663567) is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplant recipients to prevent graft rejection. Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of tacrolimus trough concentrations in whole blood is crucial for optimizing dosing regimens, ensuring efficacy, and minimizing toxicity.[1][2][3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for tacrolimus quantification due to its high sensitivity and specificity compared to immunoassays.[5][6] This application note provides a detailed protocol for the preparation of calibration curves for the quantitative analysis of tacrolimus in human whole blood using Tacrolimus-¹³C,d₂ as an internal standard (IS).

Experimental Workflow

The following diagram illustrates the overall workflow for the preparation of calibration standards and quality controls for the quantification of tacrolimus.

Tacrolimus Calibration Curve Preparation cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Calibration Curve & QC Preparation cluster_3 Sample Processing & Analysis Tac_stock Tacrolimus Stock (e.g., 1 mg/mL in Methanol) Tac_work Tacrolimus Working Standard (e.g., 1 µg/mL in Methanol) Tac_stock->Tac_work Dilute IS_stock Tacrolimus-¹³C,d₂ Stock (e.g., 1 mg/mL in Methanol) IS_work IS Working Solution (e.g., 2.5 ng/mL in precipitant) IS_stock->IS_work Dilute Calibrators Calibration Standards (e.g., 1-50 ng/mL) Tac_work->Calibrators Spike QCs Quality Controls (Low, Mid, High) Tac_work->QCs Spike Matrix Drug-Free Whole Blood Matrix->Calibrators Matrix->QCs Precipitation Protein Precipitation (with IS Working Solution) Calibrators->Precipitation QCs->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Analysis LC-MS/MS Analysis Centrifugation->Analysis

References

Application Notes & Protocols: Tacrolimus-13C,D2 in Pediatric Renal Transplant Therapeutic Drug Monitoring (TDM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tacrolimus (B1663567) is a cornerstone immunosuppressive agent in pediatric renal transplantation, crucial for preventing allograft rejection.[1][2][3] However, its narrow therapeutic index and significant inter- and intra-individual pharmacokinetic variability necessitate rigorous therapeutic drug monitoring (TDM) to ensure efficacy while minimizing toxicity.[1][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for TDM due to its high sensitivity and specificity.[5][6] The use of a stable isotope-labeled internal standard, such as Tacrolimus-13C,D2, is highly recommended to ensure the accuracy and precision of LC-MS/MS assays by compensating for matrix effects and variations in sample processing.[7][8][9]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the TDM of pediatric renal transplant patients.

Mechanism of Action of Tacrolimus

Tacrolimus exerts its immunosuppressive effect by inhibiting calcineurin, a key enzyme in the T-lymphocyte activation pathway. By binding to the immunophilin FKBP12, Tacrolimus forms a complex that inhibits calcineurin's phosphatase activity. This ultimately prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines like Interleukin-2 (IL-2).

Tacrolimus_Pathway cluster_cell T-Cell Cytoplasm cluster_nucleus T-Cell Nucleus Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 binds Calcineurin Calcineurin Tacrolimus->Calcineurin inhibits FKBP12->Calcineurin inhibits NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene activates transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA transcription

Caption: Simplified signaling pathway of Tacrolimus action in T-lymphocytes.

Quantitative Data Summary

The use of this compound as an internal standard in LC-MS/MS assays for tacrolimus quantification demonstrates excellent analytical performance. Below is a summary of key validation parameters from comparative studies.

Table 1: Comparison of Analytical Performance using this compound vs. Ascomycin as Internal Standard

ParameterThis compound ISAscomycin ISReference
Linearity (ng/mL) 0.5 - 600.5 - 60[7]
**Correlation Coefficient (R²) **0.9880.993[7]
Precision (CV%)
Low QC (3.52 ng/mL)8.40%3.68%[10]
Medium QC (13.54 ng/mL)2.66%3.87%[10]
High QC (20.41 ng/mL)3.67%9.27%[10]
Accuracy (%) 99.55 - 100.6397.35 - 101.71[9]
Matrix Effect Compensation ExcellentGood[9]

Experimental Protocols

Whole Blood Sample Preparation for LC-MS/MS Analysis

This protocol outlines a common protein precipitation method for extracting tacrolimus from whole blood.

Sample_Prep_Workflow start Start: Whole Blood Sample add_is Add this compound Internal Standard start->add_is vortex1 Vortex Mix add_is->vortex1 add_precip Add Protein Precipitation Reagent (e.g., Methanol/Zinc Sulfate) vortex1->add_precip vortex2 Vortex Mix Thoroughly add_precip->vortex2 centrifuge Centrifuge to Pellet Precipitate vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS System supernatant->injection

References

Troubleshooting & Optimization

How to minimize matrix effects in Tacrolimus LC-MS/MS analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the LC-MS/MS analysis of Tacrolimus (B1663567).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact Tacrolimus analysis?

A1: Matrix effects are the alteration of ionization efficiency for the target analyte (Tacrolimus) due to the presence of co-eluting, undetected components in the sample matrix (e.g., whole blood). These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification. For a narrow therapeutic index drug like Tacrolimus, such inaccuracies can have significant clinical implications, potentially leading to organ rejection at low measured levels or toxicity at high levels.[1][2]

Q2: What are the primary sources of matrix effects in whole blood analysis of Tacrolimus?

A2: The main sources of matrix effects in whole blood are phospholipids (B1166683) from red blood cell membranes, salts, and endogenous metabolites.[3] These components can interfere with the ionization of Tacrolimus in the mass spectrometer's ion source.

Q3: How can I assess the presence and extent of matrix effects in my assay?

A3: Matrix effects can be evaluated using several methods:

  • Post-column infusion: A constant flow of Tacrolimus solution is infused into the mass spectrometer after the analytical column. A separate blank, extracted sample matrix is then injected. Any deviation (dip for suppression, peak for enhancement) in the constant signal at the retention time of Tacrolimus indicates a matrix effect.[4][5]

  • Post-extraction spiking: The peak area of an analyte spiked into an extracted blank matrix is compared to the peak area of the analyte in a neat solution (mobile phase). The ratio of these areas provides a quantitative measure of the matrix effect.[2]

  • Slope of calibration lines: The slopes of calibration curves prepared in different lots of matrix are compared. A significant variation in the slopes suggests a variable matrix effect between different sample sources.[2]

Q4: What is the role of an internal standard (IS) in mitigating matrix effects?

A4: An internal standard is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibrators, and quality controls. It co-elutes with the analyte and experiences similar matrix effects. By using the ratio of the analyte peak area to the IS peak area for quantification, variability due to matrix effects can be compensated.

Q5: Which type of internal standard is best for Tacrolimus analysis?

A5: A stable isotope-labeled internal standard (SIL-IS), such as ¹³C,D₂-Tacrolimus, is considered the gold standard.[6] SIL-ISs have nearly identical chemical and physical properties to Tacrolimus, ensuring they co-elute perfectly and are affected by matrix effects in the same way. Structural analogs, like ascomycin, can also be used, but they may not perfectly compensate for matrix effects as their chromatographic behavior and ionization efficiency can differ slightly from Tacrolimus.[1][7] However, some studies have shown that with a well-optimized method, analog internal standards can provide acceptable performance.[7]

Troubleshooting Guide: Minimizing Matrix Effects

This guide provides a systematic approach to identifying and resolving issues related to matrix effects in your Tacrolimus LC-MS/MS assay.

Workflow for Tacrolimus LC-MS/MS Analysis

Tacrolimus Analysis Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical SampleCollection Whole Blood Sample Collection AddIS Addition of Internal Standard SampleCollection->AddIS SamplePrep Sample Preparation (e.g., Protein Precipitation) AddIS->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection DataProcessing Data Processing & Quantification MS_Detection->DataProcessing ResultReporting Result Reporting DataProcessing->ResultReporting Troubleshooting Matrix Effects Start Inconsistent or Inaccurate Tacrolimus Results? AssessME Assess Matrix Effect (Post-column infusion or Post-extraction spiking) Start->AssessME ME_Present Matrix Effect Confirmed AssessME->ME_Present Yes No_ME No Significant Matrix Effect (Investigate other sources of error) AssessME->No_ME No CheckIS Review Internal Standard ME_Present->CheckIS OptimizeSP Optimize Sample Preparation OptimizeLC Optimize Chromatography OptimizeSP->OptimizeLC Matrix effect persists Revalidate Re-validate Assay OptimizeSP->Revalidate Matrix effect resolved OptimizeLC->Revalidate Matrix effect persists OptimizeLC->Revalidate Matrix effect resolved CheckIS->OptimizeSP IS is appropriate (SIL-IS used) CheckIS->Revalidate Switch to SIL-IS

References

Technical Support Center: Optimizing LC Gradient for Tacrolimus and Metabolite Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the liquid chromatography (LC) gradient for the separation of tacrolimus (B1663567) from its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when developing an LC gradient for tacrolimus and its metabolites?

A1: The most critical parameters include the choice of stationary phase (column), mobile phase composition (organic solvent and additives), gradient slope, and column temperature. A C18 or C8 column is commonly used. The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. The gradient slope determines the resolution between tacrolimus and its structurally similar metabolites. Column temperature can influence retention times and peak shapes.

Q2: Which metabolites of tacrolimus are most important to separate, and why is it challenging?

A2: The primary and most abundant metabolite is 13-O-desmethyl tacrolimus (13-ODMT). Other significant metabolites include 15-O-desmethyl tacrolimus (15-ODMT) and 31-O-desmethyl tacrolimus (31-ODMT)[1][2]. The separation is challenging due to the high structural similarity between tacrolimus and its metabolites, which often results in co-elution or poor resolution. Furthermore, tacrolimus can exist as tautomers or isomers in solution, which can lead to peak splitting or broadening[1][3].

Q3: What are the typical starting conditions for an LC gradient to separate tacrolimus and its metabolites?

A3: A good starting point for a gradient elution would be a low percentage of organic solvent (e.g., 10-40% methanol or acetonitrile) held for a short period, followed by a linear ramp to a high percentage (e.g., 90-95%) over several minutes. The column should then be washed with the high organic concentration and re-equilibrated at the initial conditions.

Q4: How does the choice of organic solvent (methanol vs. acetonitrile) affect the separation?

A4: Acetonitrile generally has a stronger elution strength than methanol for reversed-phase chromatography, leading to shorter retention times. However, methanol may offer different selectivity for structurally similar compounds like tacrolimus and its metabolites. The choice between the two often comes down to empirical testing to see which provides better resolution for the specific metabolites of interest. Some methods even use a combination of both methanol and acetonitrile[4].

Q5: What is the role of mobile phase additives like formic acid and ammonium acetate?

A5: Mobile phase additives are crucial for controlling the pH and improving peak shape. Formic acid is often used to acidify the mobile phase, which can promote the protonation of analytes and improve ionization efficiency in positive ion mode mass spectrometry[2][4][5]. Ammonium acetate acts as a buffer and can also enhance the formation of ammonium adducts ([M+NH4]+) of tacrolimus and its metabolites, which can be beneficial for mass spectrometric detection[6]. The ionic strength of the mobile phase can significantly affect the peak shape of ionogenic compounds[7].

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor resolution between tacrolimus and a key metabolite (e.g., 13-ODMT) 1. Gradient is too steep: The organic solvent percentage is increasing too quickly, not allowing enough time for differential migration. 2. Inappropriate mobile phase: The chosen organic solvent or additive is not providing sufficient selectivity. 3. Column temperature is not optimal: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.1. Decrease the gradient slope: Make the gradient shallower by increasing the gradient duration or decreasing the percentage change in organic solvent per unit of time. 2. Experiment with different organic solvents: Try switching from methanol to acetonitrile or vice versa. Also, evaluate different additives (e.g., formic acid vs. ammonium formate). 3. Optimize column temperature: Test temperatures in the range of 30-60°C. Higher temperatures generally lead to shorter retention times and sharper peaks but may decrease resolution if not optimized[2][3][8].
Peak tailing for tacrolimus or metabolite peaks 1. Secondary interactions with the stationary phase: Active silanol (B1196071) groups on the silica (B1680970) backbone of the column can interact with the analytes. 2. Column overload: Injecting too much sample can lead to peak distortion. 3. Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the analytes and the stationary phase.1. Use a highly deactivated column: Modern, end-capped columns have fewer active silanol groups. 2. Reduce sample concentration: Dilute the sample before injection. 3. Adjust mobile phase pH: The addition of a small amount of acid (e.g., 0.1% formic acid) can suppress silanol interactions. Ensure the mobile phase pH is within the stable range for the column.
Peak splitting or broad peaks 1. Presence of tautomers or isomers: Tacrolimus can exist in different isomeric forms in solution, which may separate under certain chromatographic conditions[1][3]. 2. Sample solvent is too strong: If the sample is dissolved in a solvent with a much higher elution strength than the initial mobile phase, it can cause peak distortion[9]. 3. Column contamination or void: Contaminants on the column or a void at the column inlet can disrupt the sample band.1. Adjust column temperature: Higher temperatures can sometimes help to coalesce peaks from rapidly interconverting isomers. 2. Dissolve the sample in the initial mobile phase: Or in a solvent with a weaker elution strength. 3. Flush the column: Use a strong solvent to wash the column. If the problem persists, a guard column may be necessary, or the analytical column may need to be replaced.
Shifting retention times 1. Inadequate column equilibration: The column is not fully returned to the initial mobile phase conditions before the next injection. 2. Mobile phase composition changing over time: Evaporation of the more volatile solvent component. 3. Fluctuations in column temperature: Inconsistent temperature control can lead to variability in retention.1. Increase the equilibration time: Ensure the column is equilibrated with at least 5-10 column volumes of the initial mobile phase. 2. Prepare fresh mobile phase daily: Keep the mobile phase reservoirs capped to minimize evaporation. 3. Use a column oven: A thermostatically controlled column compartment will ensure consistent temperature.

Data Presentation

Table 1: Example LC Gradient Programs for Tacrolimus and Metabolite Separation

Parameter Method 1 [6]Method 2 [4]Method 3 [10]
Column Hypurity™ C18 (50 x 2.1 mm, 3 µm)Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm)ACQUITY UPLC® BEH C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 2 mmol/L Ammonium Fluoride and 0.05% Formic AcidWater with 0.1% Formic AcidAcetonitrile with 1% Formic Acid
Mobile Phase B Methanol with 2 mmol/L Ammonium Fluoride and 0.05% Formic AcidMethanol-Acetonitrile (50:50, v/v) with 0.1% Formic Acid5 mM Ammonium Acetate
Flow Rate 0.75 mL/minNot SpecifiedNot Specified
Column Temp. 60°CNot Specified25°C
Gradient Profile 0-1 min: 10% B; 1-3 min: ramp to 95% B; 3-5 min: return to 10% BNot Specified0-1.25 min: 60% A; 1.25-1.26 min: ramp to 98% A; 1.26-3.0 min: hold at 98% A; 3.0-3.01 min: return to 60% A; 3.01-5.0 min: hold at 60% A

Table 2: Mass Spectrometry Parameters for Tacrolimus and 13-O-Desmethyl Tacrolimus (13-ODMT)

Parameter Tacrolimus 13-ODMT Internal Standard (Ascomycin) Reference
Ionization Mode Positive ESIPositive ESIPositive ESI[1][2][4]
Precursor Ion (m/z) 821.5 [M+NH4]+807.5 [M+NH4]+809.5 [M+NH4]+[1]
Product Ion (m/z) 768.4Not Specified756.4[1]
Precursor Ion (m/z) 821.5 [M+Na]+807.5 [M+Na]+809.5 [M+Na]+[2]
Product Ion (m/z) Not SpecifiedNot SpecifiedNot Specified[2]

Experimental Protocols

Detailed Methodology for LC Gradient Optimization
  • Initial Column and Mobile Phase Selection:

    • Select a reversed-phase column, typically a C18 or C8, with a particle size of 3 µm or less for higher efficiency.

    • Prepare Mobile Phase A (aqueous) and Mobile Phase B (organic). A common starting point is 0.1% formic acid in water for Mobile Phase A and 0.1% formic acid in methanol or acetonitrile for Mobile Phase B.

  • Scouting Gradient:

    • Perform a fast "scouting" gradient to determine the approximate elution time of tacrolimus and its metabolites. A typical scouting gradient would be a linear ramp from 5% to 95% Mobile Phase B over 5-10 minutes.

  • Gradient Slope Optimization:

    • Based on the scouting run, design a new gradient that provides a shallower slope around the elution time of the target analytes. For example, if tacrolimus and its metabolites elute between 50% and 70% Mobile Phase B, you could program a gradient segment that ramps from 40% to 80% B over a longer period (e.g., 10-15 minutes).

  • Mobile Phase and Additive Evaluation:

    • If co-elution is still an issue, systematically evaluate different organic solvents (methanol vs. acetonitrile) and mobile phase additives (e.g., ammonium acetate, ammonium formate) to alter the selectivity of the separation.

  • Column Temperature Optimization:

    • Investigate the effect of column temperature on the separation. Analyze samples at different temperatures (e.g., 30°C, 40°C, 50°C, 60°C) while keeping the gradient program constant. Higher temperatures can reduce mobile phase viscosity and improve peak efficiency but may also alter selectivity.

  • Method Validation:

    • Once an optimal separation is achieved, validate the method for parameters such as linearity, accuracy, precision, and specificity according to relevant guidelines.

Mandatory Visualization

experimental_workflow cluster_prep Method Development cluster_validation Method Validation start Select Column and Mobile Phase scout Run Scouting Gradient start->scout optimize_gradient Optimize Gradient Slope scout->optimize_gradient optimize_mobile_phase Evaluate Mobile Phase Composition optimize_gradient->optimize_mobile_phase optimize_temp Optimize Column Temperature optimize_mobile_phase->optimize_temp validate Validate Method optimize_temp->validate final_method Final Optimized Method validate->final_method

Caption: Experimental workflow for LC gradient optimization.

troubleshooting_workflow cluster_peak_shape Peak Shape Problems cluster_retention Retention Time Problems cluster_solutions_resolution Solutions for Poor Resolution cluster_solutions_tailing Solutions for Peak Tailing cluster_solutions_splitting Solutions for Peak Splitting cluster_solutions_rt Solutions for RT Shift start Chromatographic Issue Identified poor_resolution Poor Resolution? start->poor_resolution peak_tailing Peak Tailing? start->peak_tailing peak_splitting Peak Splitting? start->peak_splitting rt_shift Retention Time Shift? start->rt_shift adjust_gradient Adjust Gradient Slope poor_resolution->adjust_gradient Yes change_mobile_phase Change Mobile Phase poor_resolution->change_mobile_phase Yes optimize_temp Optimize Temperature poor_resolution->optimize_temp Yes check_column Use Deactivated Column peak_tailing->check_column Yes reduce_concentration Reduce Sample Conc. peak_tailing->reduce_concentration Yes adjust_ph Adjust Mobile Phase pH peak_tailing->adjust_ph Yes adjust_temp_splitting Adjust Temperature peak_splitting->adjust_temp_splitting Yes check_solvent Check Sample Solvent peak_splitting->check_solvent Yes clean_column Clean/Replace Column peak_splitting->clean_column Yes equilibrate Increase Equilibration rt_shift->equilibrate Yes fresh_mobile_phase Prepare Fresh Mobile Phase rt_shift->fresh_mobile_phase Yes control_temp Use Column Oven rt_shift->control_temp Yes

Caption: Troubleshooting decision tree for LC separation.

References

Addressing ion suppression in ESI-MS for Tacrolimus quantification.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Tacrolimus using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, with a specific focus on mitigating ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in Tacrolimus quantification?

A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from the sample matrix (e.g., whole blood, plasma) interfere with the ionization of the target analyte, Tacrolimus, in the ESI source.[1][2][3] This interference leads to a decreased analyte signal, which can result in inaccurate and imprecise quantification, poor sensitivity, and unreliable pharmacokinetic data.[4] One of the major causes of ion suppression in bioanalysis is the presence of phospholipids (B1166683).[5]

Q2: What are the common sources of ion suppression in whole blood analysis of Tacrolimus?

A2: The primary sources of ion suppression in whole blood analysis include:

  • Phospholipids: These are abundant in cell membranes and plasma and are notorious for causing ion suppression in positive ESI mode.[5]

  • Salts and Buffers: High concentrations of non-volatile salts from sample collection tubes or buffers can reduce ionization efficiency.[6]

  • Endogenous Compounds: Other small molecules, metabolites, and drugs present in the patient's blood can co-elute with Tacrolimus and interfere with its ionization.[6]

  • Ion-pairing agents: These can also contribute to ion suppression.[6]

Q3: How can I detect and assess the extent of ion suppression in my assay?

A3: Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: A solution of Tacrolimus is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any dip in the constant baseline signal at the retention time of Tacrolimus indicates the presence of ion-suppressing agents.[7][8][9][10]

  • Post-Extraction Spike: The response of Tacrolimus in a neat solution is compared to its response when spiked into an extracted blank matrix. The matrix effect can be quantified by the ratio of the peak area in the matrix to the peak area in the neat solution.[2][11]

Troubleshooting Guides

Problem 1: Low or inconsistent Tacrolimus signal intensity.

This is a classic symptom of ion suppression. The following troubleshooting steps can help identify and resolve the issue.

Troubleshooting Workflow for Low Signal Intensity

start Low/Inconsistent Tacrolimus Signal check_is Check Internal Standard Signal start->check_is is_ok IS Signal Stable? check_is->is_ok sample_prep Optimize Sample Preparation is_ok->sample_prep Yes is_issue Investigate IS Stability/Purity is_ok->is_issue No chromatography Optimize Chromatography sample_prep->chromatography ms_params Optimize MS Parameters chromatography->ms_params end Signal Restored ms_params->end

Caption: Troubleshooting workflow for low Tacrolimus signal.

Solution 1.1: Optimize Sample Preparation

Effective sample preparation is crucial to remove interfering matrix components before LC-MS analysis.[2]

  • Protein Precipitation (PPT): While simple and fast, PPT alone may not be sufficient to remove all phospholipids. Using a combination of methanol (B129727) and zinc sulfate (B86663) can enhance protein precipitation.[7]

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning Tacrolimus into an organic solvent, leaving many matrix components behind.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering substances and concentrating the analyte, leading to a significant reduction in matrix effects.[2][12]

Comparison of Sample Preparation Techniques for Tacrolimus

Sample Preparation MethodRelative Ion Suppression (%)Analyte Recovery (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT)HighVariableSimple, FastLess effective at removing phospholipids
Liquid-Liquid Extraction (LLE)ModerateGoodGood cleanupMore labor-intensive than PPT
Solid-Phase Extraction (SPE)LowHighExcellent cleanup, high recoveryMore complex, requires method development

Note: The values presented are relative and can vary based on the specific protocol and matrix.

Solution 1.2: Optimize Chromatographic Conditions

Chromatographic separation can be optimized to separate Tacrolimus from co-eluting, ion-suppressing components.[2]

  • Increase Retention Time: Adjust the mobile phase composition or gradient to increase the retention time of Tacrolimus, moving it away from the early-eluting phospholipids.

  • Use a Different Column: A column with a different stationary phase chemistry may provide better separation of Tacrolimus from matrix interferences.

  • Divert Valve: Utilize a divert valve to direct the early-eluting, unretained components (including many salts and phospholipids) to waste instead of the mass spectrometer source.[13]

Problem 2: Poor assay precision and accuracy.

Inconsistent ion suppression between samples can lead to poor precision and accuracy.

Solution 2.1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)

A SIL-IS, such as ¹³C,²H₄-Tacrolimus, is the gold standard for correcting for matrix effects.[7] Since the SIL-IS has nearly identical physicochemical properties to Tacrolimus, it will co-elute and experience the same degree of ion suppression. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be effectively normalized, leading to improved precision and accuracy.[2]

The Role of a Stable Isotope-Labeled Internal Standard

sample Sample with Analyte and Matrix Components add_is Add Stable Isotope-Labeled Internal Standard (SIL-IS) sample->add_is extraction Sample Preparation (e.g., SPE, LLE) add_is->extraction lc_separation LC Separation extraction->lc_separation esi_source ESI Source (Ion Suppression Occurs) lc_separation->esi_source ms_detection MS Detection esi_source->ms_detection ratio Calculate Peak Area Ratio (Analyte / SIL-IS) ms_detection->ratio quantification Accurate Quantification ratio->quantification

Caption: Workflow for accurate quantification using a SIL-IS.

Solution 2.2: Matrix-Matched Calibrators and Quality Controls

Prepare calibration standards and quality control samples in the same biological matrix as the study samples (e.g., drug-free whole blood).[2] This ensures that the calibrators and QCs experience similar matrix effects as the unknown samples, leading to more accurate quantification.

Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Assessment

Objective: To qualitatively identify regions in the chromatogram where ion suppression occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-fitting

  • Tacrolimus standard solution (e.g., 100 ng/mL in 50:50 methanol:water)

  • Extracted blank whole blood samples

Procedure:

  • Set up the LC system with the analytical column and mobile phase used for the Tacrolimus assay.

  • Connect the outlet of the analytical column to one inlet of a tee-fitting.

  • Connect the syringe pump, containing the Tacrolimus standard solution, to the second inlet of the tee-fitting.

  • Connect the outlet of the tee-fitting to the ESI source of the mass spectrometer.

  • Begin infusing the Tacrolimus solution at a low flow rate (e.g., 10 µL/min).[7]

  • Monitor the MRM transition for Tacrolimus to establish a stable baseline signal.

  • Inject an extracted blank whole blood sample onto the LC system.

  • Monitor the Tacrolimus signal for any decreases (dips) from the stable baseline. A dip indicates ion suppression at that retention time.

Protocol 2: Sample Preparation using Protein Precipitation with Zinc Sulfate

Objective: To prepare whole blood samples for Tacrolimus quantification with improved removal of proteins and some phospholipids.

Materials:

  • Whole blood samples, calibrators, and QCs

  • Internal standard spiking solution (e.g., ¹³C,²H₄-Tacrolimus)

  • Precipitation reagent: Methanol/0.2 M Zinc Sulfate (7:3, v/v)[7]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 50 µL of whole blood in a microcentrifuge tube, add 25 µL of the internal standard spiking solution.

  • Vortex briefly to mix.

  • Add 200 µL of the cold precipitation reagent.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes.[7]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Parameters for Tacrolimus Quantification

ParameterTypical Value
LC Column C18, 50 x 2.1 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Methanol
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Tacrolimus) m/z 821.5 -> 768.5 (Ammonium adduct)
MRM Transition (Ascomycin - IS) m/z 809.5 -> 756.5 (Ammonium adduct)

Note: These are example parameters and should be optimized for your specific instrumentation and assay requirements.

References

Troubleshooting poor peak shape in Tacrolimus chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Tacrolimus (B1663567), with a focus on resolving poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What causes peak tailing in Tacrolimus chromatography and how can I fix it?

Peak tailing, where the peak is asymmetrical with a trailing edge that is broader than the front, is a common issue. For Tacrolimus, this can be caused by several factors:

  • Secondary Interactions: Tacrolimus, with its multiple functional groups, can exhibit secondary interactions with active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based C18 or C8 columns. These interactions can delay the elution of a portion of the analyte, causing tailing.[1][2][3][4]

  • Mobile Phase pH: An inappropriate mobile phase pH can influence the ionization state of both Tacrolimus and the stationary phase, leading to undesirable interactions and peak tailing.[1][5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[1][2][3]

  • Column Degradation: Over time, the stationary phase can degrade, or the column can become contaminated, leading to poor peak shape.[3][6]

Solutions:

  • Optimize Mobile Phase:

    • pH Adjustment: Adjusting the mobile phase pH can help to minimize secondary interactions. For basic compounds, a lower pH (around 2-3) can protonate silanol groups and reduce tailing.[6]

    • Additive Inclusion: The use of mobile phase additives, such as a small percentage of a competitive base or an ion-pairing reagent, can block active sites on the stationary phase.

  • Method Parameters:

    • Reduce Injection Volume/Concentration: To address column overload, try diluting the sample or reducing the injection volume.[2][6]

    • Column Selection: Using a highly deactivated column with end-capping can minimize silanol interactions.[4] Consider columns specifically designed for pharmaceutical analysis that offer better peak shape for challenging compounds.

  • System Maintenance:

    • Column Washing: Implement a robust column washing procedure between runs to remove strongly retained compounds.

    • Guard Column: Use a guard column to protect the analytical column from contaminants in the sample matrix.

Q2: My Tacrolimus peak is fronting. What are the likely causes and solutions?

Peak fronting, the inverse of tailing where the peak's front is sloped, is less common but can still occur.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to fronting.[1][3]

  • Column Overload: In some cases, severe sample overload can manifest as peak fronting.[7]

  • Column Collapse: A physical collapse of the stationary phase bed at the column inlet can lead to distorted peak shapes, including fronting.[7]

Solutions:

  • Sample Solvent: Whenever possible, dissolve and inject the sample in the mobile phase or a solvent that is weaker than the mobile phase.[3][8]

  • Reduce Sample Load: Decrease the injection volume or the concentration of the sample.[7]

  • Column Care: Ensure the column is operated within its recommended pressure and pH limits to prevent bed collapse. If a void is suspected, the column may need to be replaced.[7]

Q3: I am observing split peaks for Tacrolimus. What could be the problem?

Peak splitting, where a single peak appears as two or more merged peaks, can be a complex issue.

  • Blocked Frit/Column Inlet: A partially blocked frit at the column inlet can cause the sample to be distributed unevenly onto the stationary phase, resulting in a split peak.[5][9]

  • Void in the Column: A void or channel in the packing material at the head of the column can have a similar effect to a blocked frit.[9][10]

  • Sample Preparation Issues: Incomplete dissolution of the sample or the presence of particulates can contribute to peak splitting.

  • Co-elution: It's possible that an impurity or a related substance is co-eluting with Tacrolimus. Tacrolimus itself can exist as isomers.[11]

  • Injector Problems: Issues with the autosampler, such as a worn seal or incorrect needle placement, can cause improper sample injection and lead to split peaks.[8]

Solutions:

  • Column Maintenance:

    • Backflush the Column: Reversing the column and flushing it with a strong solvent may dislodge particulates from the inlet frit.[5]

    • Replace the Frit: If backflushing doesn't work, the inlet frit may need to be replaced.

    • Replace the Column: If a void is suspected, the column will likely need to be replaced.[9]

  • Sample and Mobile Phase:

    • Filter Samples: Always filter samples through a 0.45 µm or 0.22 µm filter before injection.

    • Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent bubble formation.

  • System Check:

    • Inspect Injector: Check the injector for any signs of wear or leaks.[8]

    • Method Verification: To rule out co-elution, review the method's specificity and consider adjusting separation conditions (e.g., mobile phase composition, gradient slope) to resolve the peaks.

Troubleshooting Guide

This guide provides a systematic workflow for diagnosing and resolving poor peak shape in Tacrolimus chromatography.

TroubleshootingWorkflow start Poor Tacrolimus Peak Shape peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? peak_tailing->peak_fronting No cause_tailing_secondary Secondary Interactions peak_tailing->cause_tailing_secondary Yes peak_splitting Peak Splitting? peak_fronting->peak_splitting No cause_fronting_solvent Sample Solvent Mismatch peak_fronting->cause_fronting_solvent Yes cause_splitting_frit Blocked Inlet Frit peak_splitting->cause_splitting_frit Yes cause_tailing_ph Incorrect Mobile Phase pH cause_tailing_secondary->cause_tailing_ph cause_tailing_overload Column Overload cause_tailing_ph->cause_tailing_overload solution_tailing Optimize Mobile Phase (pH, Additives) Use Deactivated Column Reduce Sample Load cause_tailing_overload->solution_tailing cause_fronting_overload Severe Column Overload cause_fronting_solvent->cause_fronting_overload solution_fronting Inject in Mobile Phase Reduce Sample Load cause_fronting_overload->solution_fronting cause_splitting_void Column Void cause_splitting_frit->cause_splitting_void cause_splitting_coelution Co-eluting Compound cause_splitting_void->cause_splitting_coelution solution_splitting Backflush/Replace Frit Replace Column Improve Sample Prep Adjust Separation cause_splitting_coelution->solution_splitting

Caption: A workflow for troubleshooting poor peak shape in Tacrolimus chromatography.

Quantitative Data Summary

The following tables summarize typical parameters for Tacrolimus analysis based on various published methods.

Table 1: HPLC Method Parameters for Tacrolimus Analysis

ParameterTypical ValuesReference(s)
Column C8 or C18, 150-250 mm length, 4.6 mm ID, 5 µm particle size[11][12][13]
Mobile Phase Acetonitrile (B52724)/Water or Methanol (B129727)/Water with additives like phosphoric acid or ammonium (B1175870) acetate (B1210297)[11][12][13][14][15]
Flow Rate 1.0 - 1.5 mL/min[11][12][13][15]
Column Temperature 50 - 60 °C[11][12][15][16]
Detection Wavelength 210 - 215 nm[11][12][13]
Retention Time ~5 - 6 min[12][13]

Table 2: LC-MS/MS Method Parameters for Tacrolimus Analysis

ParameterTypical ValuesReference(s)
Column C18, 50-100 mm length, 2.1 mm ID, < 2 µm particle size[14][16][17]
Mobile Phase Gradient elution with Methanol/Water or Acetonitrile/Water containing ammonium acetate or formic acid[14][17][18]
Flow Rate 0.4 - 0.75 mL/min[16]
Column Temperature 60 °C[16][18]
Ionization Mode Electrospray Ionization (ESI), Positive[16][17]
Total Run Time 1.2 - 5 min[14][16]

Experimental Protocols

Representative RP-HPLC Method for Tacrolimus Quantification

This protocol is a generalized example based on common practices in published literature.[12][13]

1. Materials and Reagents:

  • Tacrolimus reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, Milli-Q or equivalent)

  • Phosphoric acid or Potassium dihydrogen phosphate (B84403) (AR grade)

  • Methanol (HPLC grade)

2. Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of Acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[13]

  • Flow Rate: 1.0 mL/min.[12][13]

  • Column Temperature: 50 °C.[12]

  • Detection Wavelength: 210 nm.[12][13]

  • Injection Volume: 20 µL.

3. Standard Solution Preparation:

  • Stock Solution: Accurately weigh and dissolve an appropriate amount of Tacrolimus reference standard in methanol or acetonitrile to obtain a stock solution of a known concentration (e.g., 100 µg/mL).[13]

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

4. Sample Preparation (from a solid dosage form):

  • Weigh and finely powder a representative number of tablets or capsules.

  • Accurately weigh a portion of the powder equivalent to a known amount of Tacrolimus and transfer it to a volumetric flask.

  • Add a portion of the diluent (e.g., mobile phase or acetonitrile), sonicate to dissolve, and then dilute to volume.

  • Filter the resulting solution through a 0.45 µm syringe filter before injection.[12][13]

5. System Suitability:

  • Before sample analysis, inject the standard solution multiple times to ensure the system is equilibrated and meets performance criteria such as retention time reproducibility, peak asymmetry (tailing factor), and theoretical plates.[13]

6. Analysis:

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Identify the Tacrolimus peak in the chromatograms based on the retention time of the standard.

  • Quantify the amount of Tacrolimus in the sample by comparing the peak area with the calibration curve generated from the working standards.

Signaling Pathways and Workflows

PeakTailingCauses cluster_chemical Chemical Factors cluster_physical Physical/System Factors problem Peak Tailing Observed secondary_interactions Secondary Silanol Interactions problem->secondary_interactions mobile_phase_ph Inappropriate Mobile Phase pH problem->mobile_phase_ph buffer_strength Low Buffer Strength problem->buffer_strength column_overload Column Overload problem->column_overload column_degradation Column Degradation/ Contamination problem->column_degradation extra_column_effects Extra-Column Volume problem->extra_column_effects solution_chem Adjust pH Add Modifier Increase Buffer Conc. secondary_interactions->solution_chem mobile_phase_ph->solution_chem buffer_strength->solution_chem solution_phys Reduce Sample Load Replace Column Use Shorter/Narrower Tubing column_overload->solution_phys column_degradation->solution_phys extra_column_effects->solution_phys

Caption: The relationship between causes and solutions for peak tailing.

References

Improving the accuracy and precision of Tacrolimus measurements in whole blood.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the accuracy and precision of tacrolimus (B1663567) measurements in whole blood.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for measuring tacrolimus in whole blood, and how do they differ?

A1: The two primary methods are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and immunoassays. LC-MS/MS is considered the gold standard due to its high specificity and ability to distinguish tacrolimus from its metabolites.[1][2] Immunoassays are generally faster and less complex but can be prone to cross-reactivity with tacrolimus metabolites, potentially leading to an overestimation of the tacrolimus concentration.[1][2][3]

Q2: Why is whole blood the required specimen for tacrolimus measurement?

A2: Tacrolimus is extensively bound to erythrocytes (red blood cells), with approximately 95% of the drug residing within these cells.[1] Therefore, whole blood provides the most accurate representation of the total circulating drug concentration. Using plasma or serum would result in a significant underestimation of the actual tacrolimus level.

Q3: What is the recommended sample collection and handling procedure for tacrolimus measurement?

A3: For accurate and reproducible results, it is crucial to adhere to the following pre-analytical guidelines:

  • Anticoagulant: Use a lavender-top (EDTA) tube for blood collection.[4][5]

  • Timing: Collect trough level samples, which are drawn just before the next scheduled dose, to ensure consistency and allow for meaningful comparison of results.[6]

  • Storage: If analysis is not performed immediately, samples can be stored at 2-8°C for up to seven days. For longer-term storage, freezing at -20°C or below is recommended.[4][7] Avoid repeated freeze-thaw cycles.[7]

Q4: What are the common sources of inaccuracy in tacrolimus measurements?

A4: Inaccuracies can stem from several factors:

  • Cross-reactivity (Immunoassays): Tacrolimus metabolites can cross-react with the antibodies used in some immunoassays, leading to falsely elevated results.[1][3][8][9]

  • Interference (Immunoassays): Heterophilic antibodies and other endogenous substances in a patient's sample can interfere with the assay, causing erroneous results.[1][10][11]

  • Pre-analytical Errors: Improper sample collection, handling, or storage can significantly impact the final measurement.

  • Methodological Bias: Different analytical methods and platforms can have inherent biases, leading to variability in results between laboratories.[2]

Troubleshooting Guides

Issue 1: High Degree of Variation in Tacrolimus Results for the Same Sample Across Different Assays

Possible Causes:

  • Methodological Differences: Significant variations can be observed between LC-MS/MS and immunoassay results, with immunoassays often showing a positive bias.[2]

  • Metabolite Cross-reactivity: The presence of tacrolimus metabolites can lead to an overestimation of the drug concentration by certain immunoassays.[8][9]

  • Inter-laboratory Variability: Different laboratories may use different platforms and protocols, contributing to discrepancies.

Troubleshooting Steps:

  • Verify the methodology used for each result. Understand the principles and limitations of each assay.

  • If using an immunoassay, consider the potential for metabolite cross-reactivity. Newer generation immunoassays may have improved specificity.[1]

  • For discordant results, re-analyze the sample using a reference method like LC-MS/MS to obtain a more accurate measurement.

  • Participate in proficiency testing programs to assess and improve the accuracy of your laboratory's measurements against external standards.[12][13]

Issue 2: Unexpectedly High Tacrolimus Levels in a Patient Sample Measured by Immunoassay

Possible Causes:

  • Metabolite Cross-reactivity: As mentioned, this is a common cause of falsely elevated results in immunoassays.[1][3]

  • Heterophilic Antibody Interference: The presence of heterophilic antibodies in the patient's blood can interfere with the antibody-antigen reaction in the immunoassay.[1][11]

  • Other Interfering Substances: Certain medications or endogenous compounds can also interfere with the assay.[14]

Troubleshooting Steps:

  • Review the patient's clinical history and concomitant medications for potential sources of interference.

  • Re-test the sample using a different immunoassay platform that utilizes a different antibody or technology.

  • Perform a serial dilution of the sample. A non-linear response upon dilution may suggest the presence of interference.

  • Use blocking agents designed to neutralize heterophilic antibodies and re-run the assay.

  • Confirm the result with an LC-MS/MS analysis , which is not susceptible to this type of interference.[1][11]

Data Presentation

Table 1: Comparison of Precision for Different Tacrolimus Measurement Methods

MethodLow Concentration CV (%)Medium Concentration CV (%)High Concentration CV (%)Source
LC-MS3.8 - 10.72.0 - 9.32.3 - 9.0[6]
Abbott ARCHITECT (Immunoassay)2.5 - 9.52.5 - 8.62.9 - 18.6[6]
Siemens Dade Dimension (Immunoassay)8.7 - 23.07.6 - 13.24.4 - 10.4[6]

CV (Coefficient of Variation) indicates the precision of the measurement, with lower values representing higher precision.

Experimental Protocols

Protocol 1: Tacrolimus Measurement in Whole Blood by LC-MS/MS

This protocol provides a general outline. Specific parameters may need to be optimized for individual instruments.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of whole blood (calibrators, controls, or patient samples), add 200 µL of a 0.1 M zinc sulfate (B86663) solution to lyse the red blood cells.[15]
  • Vortex briefly.
  • Add 500 µL of an internal standard solution (e.g., ascomycin (B1665279) in acetonitrile).[15]
  • Vortex thoroughly for approximately 20 seconds.[15]
  • Centrifuge at high speed (e.g., 13,400 x g) for 2 minutes to pellet the precipitated proteins.[15]
  • Carefully transfer the supernatant for injection into the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a suitable C18 column to separate tacrolimus and the internal standard from other matrix components.
  • Mobile Phase: A gradient of ammonium (B1175870) acetate (B1210297) and an organic solvent like methanol (B129727) or acetonitrile (B52724) is commonly used.[16][17]
  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
  • Monitor the specific precursor-to-product ion transitions for tacrolimus (e.g., m/z 821.5 → 768.3 for the ammonium adduct) and the internal standard.[18]
  • Quantification: Create a calibration curve by plotting the peak area ratio of tacrolimus to the internal standard against the concentration of the calibrators. Determine the concentration of tacrolimus in the patient samples and controls from this curve.

Protocol 2: Tacrolimus Measurement in Whole Blood by Immunoassay (General Principle)

This protocol describes the general steps for a typical immunoassay. Refer to the specific manufacturer's instructions for the assay being used.

1. Sample Pretreatment:

  • Most immunoassays require a pretreatment step to extract tacrolimus from the whole blood and precipitate proteins.[3][7] This is often achieved by adding a reagent containing a solvent like methanol and a precipitating agent such as zinc sulfate.[3]
  • After adding the pretreatment reagent, the sample is mixed and then centrifuged.[7]
  • The supernatant containing the extracted tacrolimus is used for the assay.[7]

2. Immunoassay Procedure:

  • The pretreated sample is incubated with a specific anti-tacrolimus antibody.
  • A labeled tacrolimus conjugate (the tracer) is added, which competes with the tacrolimus in the sample for binding to the antibody.
  • The amount of bound tracer is inversely proportional to the concentration of tacrolimus in the sample.
  • The signal generated by the tracer is measured (e.g., chemiluminescence, enzyme activity).
  • The concentration of tacrolimus is determined by comparing the signal from the unknown sample to a calibration curve generated with known concentrations of tacrolimus.

Visualizations

experimental_workflow_lcmsms cluster_pre Pre-analytical Phase cluster_analysis Analytical Phase (LC-MS/MS) cluster_post Post-analytical Phase A Whole Blood Sample Collection (EDTA tube) B Sample Storage (2-8°C or -20°C) A->B C Protein Precipitation (Zinc Sulfate & Acetonitrile) B->C D Centrifugation C->D E Supernatant Injection D->E F LC Separation E->F G MS/MS Detection (MRM) F->G H Data Analysis & Quantification G->H I Result Reporting H->I

Caption: Workflow for Tacrolimus Measurement by LC-MS/MS.

troubleshooting_immunoassay start Unexpectedly High Tacrolimus Result (Immunoassay) q1 Review Patient History & Concomitant Medications start->q1 a1_yes Potential Interference Identified q1->a1_yes Yes a1_no No Obvious Interference q1->a1_no No confirm Confirm with LC-MS/MS a1_yes->confirm q2 Perform Serial Dilution a1_no->q2 a2_nonlin Non-linear Response (Suggests Interference) q2->a2_nonlin Non-linear a2_lin Linear Response q2->a2_lin Linear a2_nonlin->confirm a2_lin->confirm

Caption: Troubleshooting High Tacrolimus Immunoassay Results.

References

Impact of different anticoagulants on Tacrolimus stability and measurement.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of different anticoagulants on the stability and measurement of tacrolimus (B1663567). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Which anticoagulant is recommended for collecting whole blood samples for tacrolimus measurement?

A1: Ethylenediaminetetraacetic acid (EDTA) is the most commonly recommended anticoagulant for collecting whole blood samples for tacrolimus therapeutic drug monitoring (TDM).[1][2][3] This is because tacrolimus is primarily located within red blood cells, and whole blood is the required sample type.[1][4]

Q2: Can heparin be used as an anticoagulant for tacrolimus testing?

A2: While some studies suggest heparin may be suitable and even improve detection sensitivity with liquid chromatography-mass spectrometry (LC-MS/MS) methods, it is generally discouraged for routine tacrolimus measurement, especially with immunoassays.[5][6] The primary concern with heparin is the potential for the formation of microclots, which can interfere with the accuracy and precision of the measurement by hindering uniform sampling.[1][6]

Q3: What about citrate (B86180) as an anticoagulant for tacrolimus measurement?

A3: There is limited specific data available on the routine use of citrate as an anticoagulant for tacrolimus measurement in the provided search results. While some drug interaction databases mention citric acid/sodium citrate in the context of tacrolimus, this is often related to oral formulations and potential drug interactions rather than its use as a blood collection anticoagulant.[7][8] Due to the lack of validation data, EDTA remains the standard recommendation.

Q4: How does the choice of anticoagulant affect tacrolimus stability?

A4: Tacrolimus in whole blood collected in EDTA tubes is stable for up to 7 days when refrigerated at 2-8°C.[3][4] For longer storage, samples can be frozen at -20°C or less.[3][9] One study indicated that tacrolimus concentrations in whole blood stored at ambient temperature for 7 days showed a slight downward trend.[10] Another study found a significant decrease in tacrolimus levels in samples stored at room temperature for 24 hours.[9][11]

Troubleshooting Guide

Issue 1: Tacrolimus concentration appears unexpectedly low in a patient sample collected in an EDTA tube.

  • Possible Cause 1: High EDTA Concentration due to Under-filled Tube.

    • Explanation: The concentration of EDTA in the collection tube is optimized for the intended blood volume. If the tube is significantly under-filled, the final concentration of EDTA in the blood sample will be higher than recommended.[12] High concentrations of EDTA can interfere with certain tacrolimus immunoassays, leading to falsely low results.[1][12][13] This interference is concentration-dependent.[1]

    • Solution:

      • Always ensure that blood collection tubes are filled to their intended capacity as recommended by the manufacturer.[12]

      • If an under-filled tube is suspected, it is advisable to recollect the sample.

      • Consider using an assay method that is less susceptible to EDTA interference. Newer formulations of some immunoassays have been improved to reduce this effect.[1][13]

  • Possible Cause 2: Assay Method.

    • Explanation: Different measurement methods, such as immunoassays and liquid chromatography-mass spectrometry (LC-MS/MS), can yield different results. Immunoassays may be more susceptible to interferences.[14][15][16]

    • Solution:

      • Be aware of the type of assay being used and its known limitations.

      • If discordant results are observed, consider re-analyzing the sample using a different method, such as LC-MS/MS, which is considered a gold-standard methodology due to its high sensitivity and specificity.[17]

Issue 2: Inconsistent or variable tacrolimus results from samples collected with heparin.

  • Possible Cause: Microclot Formation.

    • Explanation: Heparinized whole blood has a tendency to form microclots, especially after freeze-thaw cycles.[1] These small fibrin (B1330869) clots can lead to a non-homogenous sample, preventing accurate and precise aspiration of the sample by analytical instruments.[1][6]

    • Solution:

      • Whenever possible, use EDTA as the anticoagulant for tacrolimus measurement, as it is generally recommended to avoid this issue.[1]

      • If heparinized samples must be used, ensure thorough mixing before analysis and be aware of the potential for imprecision.

Quantitative Data Summary

Table 1: Impact of EDTA Concentration on Tacrolimus Measurement (Immunoassay)

EDTA ConcentrationTacrolimus Concentration Change (Conventional Assay)Tacrolimus Concentration Change (Improved Assay)Reference
3.8 mg/mL-16.6%-1.4%[1][13]
> 5.4 mg/mL (Tube <33% filled)> -10%Not Specified[12]
7.2 mg/mL (Tube 25% filled)-13.3% (at 5-6 ng/mL Tac)Not Specified[12]

Experimental Protocols

Protocol: Evaluation of Anticoagulant Interference on a Tacrolimus Immunoassay

Objective: To determine the effect of different anticoagulants (EDTA, Heparin, Citrate) and their concentrations on the accuracy of tacrolimus measurement by a specific immunoassay.

Materials:

  • Whole blood from healthy volunteers (confirmed to be tacrolimus-free).

  • Tacrolimus stock solution.

  • Anticoagulant tubes: K2-EDTA, Lithium Heparin, Sodium Citrate.

  • Pipettes and other standard laboratory equipment.

  • The specific tacrolimus immunoassay system to be validated.

Methodology:

  • Preparation of Tacrolimus Spiked Blood Pools:

    • Pool the tacrolimus-free whole blood.

    • Prepare at least two pools of spiked blood with known concentrations of tacrolimus (e.g., a low concentration around 5 ng/mL and a high concentration around 15 ng/mL).

    • Allow the spiked blood to equilibrate for at least 30 minutes.

  • Sample Aliquoting and Anticoagulant Addition:

    • Aliquot the spiked blood pools into different sets of tubes.

    • For EDTA evaluation: Use standard K2-EDTA tubes and also prepare tubes with varying concentrations of EDTA (e.g., by adding additional EDTA to achieve concentrations of 3.0, 5.0, 7.5, and 10.0 mg/mL). This can also be simulated by under-filling collection tubes to specific volumes (e.g., 100%, 50%, 25% of intended fill volume).[12]

    • For Heparin and Citrate evaluation: Use standard lithium heparin and sodium citrate tubes.

  • Sample Analysis:

    • Analyze the tacrolimus concentration in each prepared sample in triplicate using the immunoassay system according to the manufacturer's instructions.

    • A sample collected in a properly filled EDTA tube should be considered the reference for comparison.

  • Data Analysis:

    • Calculate the mean and standard deviation for the tacrolimus concentrations for each anticoagulant and concentration level.

    • Determine the percentage bias for each condition compared to the reference (properly filled EDTA tube).

    • Percentage Bias = [((Mean Measured Concentration - Reference Concentration) / Reference Concentration) x 100]

Acceptance Criteria: The bias should be within a predefined acceptable range (e.g., ±10%) for an anticoagulant to be considered suitable.

Diagrams

ExperimentalWorkflow cluster_prep Sample Preparation cluster_aliquot Anticoagulant Conditions cluster_analysis Analysis & Evaluation start Pool Tacrolimus-Free Whole Blood spike Spike with Tacrolimus (Low & High Conc.) start->spike aliquot Aliquot Spiked Blood spike->aliquot edta EDTA Tubes (Varying Conc.) aliquot->edta Test Condition 1 heparin Heparin Tubes aliquot->heparin Test Condition 2 citrate Citrate Tubes aliquot->citrate Test Condition 3 analyze Measure Tacrolimus (Immunoassay) edta->analyze heparin->analyze citrate->analyze compare Calculate % Bias vs. Reference (Proper EDTA) analyze->compare conclusion Determine Anticoagulant Interference compare->conclusion

Caption: Workflow for evaluating anticoagulant interference.

References

Reducing variability in Tacrolimus quantification with a stable isotope standard.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing a stable isotope-labeled internal standard (SIL-IS) to reduce variability in Tacrolimus (B1663567) quantification by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for Tacrolimus quantification?

A1: Tacrolimus is a narrow therapeutic index drug, requiring precise and accurate measurement for effective therapeutic drug monitoring (TDM).[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[4] A SIL-IS, such as D2,13C-tacrolimus, is the ideal internal standard because it shares nearly identical physicochemical properties with the analyte (Tacrolimus).[5] This structural and chemical similarity ensures that the SIL-IS co-elutes with Tacrolimus and experiences similar extraction recovery and matrix effects, thus effectively compensating for variations in sample preparation and instrument response.[6][7] The use of a SIL-IS has been shown to significantly reduce variability and improve the accuracy and precision of the assay.[7]

Q2: What are the common sources of variability in Tacrolimus quantification?

A2: Variability in Tacrolimus quantification can arise from several sources, including:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., whole blood) can suppress or enhance the ionization of Tacrolimus in the mass spectrometer source, leading to inaccurate results.[5][6][8]

  • Sample Preparation: Inconsistent recovery during protein precipitation and/or solid-phase extraction steps can introduce variability.[9][10]

  • Instrumental Factors: Fluctuations in the LC-MS/MS system's performance, such as changes in ionization efficiency or detector response, can affect signal intensity.[10]

  • Patient-Specific Factors: Intra-patient variability in drug metabolism and clearance can also contribute to fluctuations in trough concentrations.[3][11][12]

Q3: Can a structural analog internal standard be used instead of a SIL-IS?

A3: While structural analogs like Ascomycin have been used as internal standards for Tacrolimus quantification, they may not perfectly mimic the behavior of Tacrolimus during sample processing and analysis.[5][13] Studies have shown that while structural analogs can provide acceptable performance, SIL-ISs offer superior compensation for matrix effects, leading to better precision and accuracy.[5][14]

Troubleshooting Guide

Issue 1: High Variability (CV%) in Quality Control (QC) Samples

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation - Ensure thorough vortexing after adding the protein precipitation solution to achieve complete cell lysis and protein precipitation.[9] - Verify the accuracy and precision of pipettes used for sample and reagent transfers. - Ensure complete drying of the supernatant if an evaporation step is included.
Suboptimal Internal Standard Concentration - The internal standard response should be sufficient and consistent across all samples. A low or highly variable IS signal can indicate a problem.[10] - Re-evaluate the concentration of the SIL-IS in the working solution. It should be appropriate for the expected range of Tacrolimus concentrations.[1]
Matrix Effects - Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.[7] - If significant matrix effects are observed, consider optimizing the sample cleanup procedure (e.g., using a different solid-phase extraction cartridge or a liquid-liquid extraction).
LC-MS/MS System Instability - Check for fluctuations in pump pressure and retention time. - Clean the ion source of the mass spectrometer, as contamination can lead to decreased sensitivity and increased variability.[10] - Perform a system suitability test before each analytical run.

Issue 2: Poor Peak Shape or Low Signal Intensity

Potential Cause Troubleshooting Steps
Chromatographic Issues - Inspect the analytical column for blockages or degradation. Consider replacing the column if necessary.[13] - Ensure the mobile phase composition is correct and freshly prepared.[7][13] The use of ammonium (B1175870) acetate (B1210297) and formic acid in the mobile phase is common.[7][13]
Mass Spectrometer Tuning - Re-tune the mass spectrometer for Tacrolimus and its SIL-IS to ensure optimal precursor and product ion selection and collision energies.[1][13]
Sample Extraction Inefficiency - Optimize the protein precipitation solvent and its ratio to the sample. A common choice is methanol (B129727) containing zinc sulfate (B86663).[1][7] - If using solid-phase extraction, ensure the cartridge is properly conditioned, and the loading, washing, and elution steps are optimized.[9]

Issue 3: Inaccurate Results Compared to Reference Materials

Potential Cause Troubleshooting Steps
Calibration Curve Issues - Prepare fresh calibration standards from a certified reference material.[1][9] - Evaluate the linearity of the calibration curve and ensure the regression model is appropriate. A weighting factor (e.g., 1/x or 1/x²) may be necessary.[15]
Interference from Metabolites - While LC-MS/MS is highly specific, ensure that the selected MRM transitions are unique to Tacrolimus and do not show interference from its metabolites.[10] The FDA provides guidance on metabolites to consider for specificity studies.[16]
Incorrect Internal Standard Purity - Verify the purity of the stable isotope-labeled internal standard. Impurities can affect the accuracy of quantification.

Quantitative Data Summary

The use of a stable isotope-labeled internal standard (SIL-IS) significantly improves the precision and accuracy of Tacrolimus quantification.

Table 1: Comparison of Assay Performance with Different Internal Standards

ParameterWith SIL-IS (Tacrolimus-13C,D2)With Analog IS (Ascomycin)Reference
Intra-assay Precision (CV%) 0.9 - 14.7%3.68 - 9.27%[6][14]
Inter-assay Precision (CV%) 2.5 - 12.5%Not explicitly stated[6]
Accuracy (%) 89 - 113%97.35 - 101.71%[5][6]
Mean Matrix Effect (%) -16.64% (compensated to 0.89%)-28.41% (compensated to -0.97%)[5]
Extraction Recovery (%) ~78%~76%[5]

Table 2: Representative LC-MS/MS Method Parameters for Tacrolimus Quantification

ParameterTypical Value/ConditionReference
Sample Preparation Protein precipitation with methanol/zinc sulfate solution.[1][7]
Chromatography C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).[9]
Mobile Phase Gradient elution with methanol and water, both containing ammonium acetate and formic acid.[7][13]
Ionization Mode Electrospray Ionization (ESI) Positive.[8]
MRM Transitions (m/z) Tacrolimus: 821.5 → 768.4 (Ammonium adduct); SIL-IS (13C,D2): 824.6 → 771.5[5][6]

Experimental Protocols & Visualizations

Experimental Workflow for Tacrolimus Quantification

The following diagram illustrates a typical workflow for the quantification of Tacrolimus in whole blood using LC-MS/MS with a stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Whole Blood Sample Add_IS Add SIL-IS (D2,13C-Tacrolimus) Sample->Add_IS Precipitate Protein Precipitation (e.g., Methanol/ZnSO4) Add_IS->Precipitate Vortex Vortex & Centrifuge Precipitate->Vortex Supernatant Collect Supernatant Vortex->Supernatant Inject Inject Supernatant Supernatant->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Area Ratio (Analyte/IS) Integrate->Calculate Quantify Quantify vs. Calibration Curve Calculate->Quantify

A typical workflow for Tacrolimus quantification.
Principle of Stable Isotope Dilution

The following diagram illustrates how a stable isotope-labeled internal standard (SIL-IS) compensates for variability during sample analysis.

G cluster_sample Initial Sample cluster_detection Final Measurement Analyte Tacrolimus (Unknown Amount) Process Sample Preparation & LC-MS/MS Analysis (Introduces Variability) Analyte->Process IS SIL-IS (Known Amount) IS->Process Analyte_Signal Tacrolimus Signal (Affected by Variability) Process->Analyte_Signal IS_Signal SIL-IS Signal (Equally Affected) Process->IS_Signal Ratio Signal Ratio (Analyte / IS) Remains Constant Analyte_Signal->Ratio IS_Signal->Ratio

Principle of stable isotope dilution for variability compensation.

References

Overcoming interference from co-administered drugs in Tacrolimus assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tacrolimus (B1663567) Assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to interference from co-administered drugs in tacrolimus therapeutic drug monitoring (TDM).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of interference in tacrolimus assays?

A1: Interference in tacrolimus assays can stem from several sources. The two main categories are:

  • Cross-reactivity in Immunoassays: Immunoassays may lack the specificity to distinguish tacrolimus from its metabolites or other structurally similar drugs. This cross-reactivity can lead to an overestimation of the actual tacrolimus concentration.[1][2] Tacrolimus has several metabolites, with some, like 13-O-demethyl (M-I), 31-O-demethyl (M-II), and 15-O-demethyl (M-III), being known to interfere with various immunoassays to different extents.[3][4]

  • Pharmacokinetic Drug-Drug Interactions: Co-administered drugs can alter the metabolism of tacrolimus, primarily by inducing or inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and gastrointestinal wall.[5][6] This interaction changes the in vivo concentration of tacrolimus, which is then reflected in the assay results.

Q2: Which co-administered drugs are most commonly associated with interference?

A2: A number of medications are known to interact with tacrolimus metabolism, leading to altered blood levels.[5][7] These include:

  • CYP3A4 Inhibitors (Increase Tacrolimus Levels):

    • Antifungal agents: Strong interactions are seen with ketoconazole, voriconazole (B182144), itraconazole, and fluconazole.[5][8] Weaker interactions have been observed with clotrimazole.[5]

    • Macrolide antibiotics: Erythromycin and clarithromycin (B1669154) are significant inhibitors.[5][9][10] Azithromycin appears to have less of an effect.[9]

    • HIV protease inhibitors: Ritonavir is a strong inhibitor.[5]

    • Calcium channel blockers: Diltiazem and verapamil (B1683045) can increase tacrolimus levels.[5][7]

  • CYP3A4 Inducers (Decrease Tacrolimus Levels):

    • Anticonvulsants: Carbamazepine, phenobarbital, and phenytoin (B1677684) can significantly lower tacrolimus concentrations.[6][7]

    • Rifampin: A potent inducer of CYP3A4.[6]

    • Herbal remedies: St. John's Wort is a well-documented inducer that can lead to sub-therapeutic tacrolimus levels.[5]

Q3: How can I differentiate between analytical interference (cross-reactivity) and a genuine drug-drug interaction?

A3: Differentiating between these two types of interference is crucial for accurate patient management.

  • Analytical Interference: This is suspected when tacrolimus levels are unexpectedly high but do not correlate with clinical signs of toxicity.[11] To confirm, the sample should be re-analyzed using a more specific method, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is considered the gold standard and is not prone to metabolite cross-reactivity.[2][12] A significant discrepancy between the immunoassay and LC-MS/MS results points towards analytical interference.[13]

  • Drug-Drug Interaction: This is indicated by a change in tacrolimus levels that corresponds with the initiation or discontinuation of a co-administered drug known to affect CYP3A4 metabolism.[6] The patient may also exhibit clinical signs of tacrolimus toxicity or rejection.[14] In this case, both immunoassay and LC-MS/MS methods would show a similar trend in the tacrolimus concentration.

Q4: My immunoassay results for tacrolimus are unexpectedly high. What are the immediate troubleshooting steps?

A4: If you encounter unexpectedly high tacrolimus levels from an immunoassay, follow this troubleshooting workflow:

  • Review Patient Medication: Check for any newly administered drugs, especially potent CYP3A4 inhibitors like certain antifungals or macrolide antibiotics.[5][8][9]

  • Assess for Clinical Symptoms: Correlate the lab results with the patient's clinical status. High tacrolimus levels are often associated with nephrotoxicity and neurotoxicity.[9][14]

  • Check for Sample Integrity: Ensure the sample was collected and handled correctly. For instance, using an EDTA collection tube that is not filled to the intended capacity can lead to a higher concentration of EDTA and may produce a biased result.[15]

  • Re-analyze with a Different Method: If possible, re-test the sample using an alternative immunoassay from a different manufacturer or, ideally, with LC-MS/MS to rule out cross-reactivity.[12]

  • Consider Sample Pretreatment: If re-analysis with a more specific method is not immediately available, sample pretreatment methods can be employed to reduce interference.[16]

Troubleshooting Guides

Issue 1: Discrepancy between Immunoassay and LC-MS/MS Results
  • Symptom: The tacrolimus concentration measured by immunoassay is significantly higher (e.g., >20-30%) than the result from LC-MS/MS for the same sample.

  • Possible Cause: Cross-reactivity of the immunoassay antibody with tacrolimus metabolites or other co-administered drugs.[2][13] Immunoassays can overestimate tacrolimus concentrations due to this non-specificity.[1]

  • Resolution Pathway:

    G A High Immunoassay Result B LC-MS/MS Result is Lower A->B Compare C LC-MS/MS Result is Similar A->C Compare D Conclusion: Analytical Interference (Cross-Reactivity) B->D E Conclusion: Likely a True In-Vivo Change C->E F Action: Trust LC-MS/MS Result. Consider switching to LC-MS/MS for this patient. D->F G Action: Investigate for pharmacokinetic drug-drug interactions. E->G

    Workflow for discrepant results.

Issue 2: Tacrolimus Levels Change After Starting a New Medication
  • Symptom: A patient's tacrolimus trough levels significantly increase or decrease after the introduction of a new drug.

  • Possible Cause: The new medication is likely an inhibitor or inducer of the CYP3A4 enzyme system, altering the rate of tacrolimus metabolism.[5]

  • Resolution Pathway:

    • Identify the Drug: Use a drug interaction checker to determine if the new medication is a known CYP3A4 inhibitor or inducer.[17]

    • Monitor Tacrolimus Levels Closely: Increase the frequency of therapeutic drug monitoring.[5]

    • Adjust Tacrolimus Dose: In consultation with clinical guidelines, adjust the tacrolimus dose to maintain levels within the therapeutic range. For example, when co-administering with strong inhibitors like voriconazole or fluconazole, a significant reduction in the tacrolimus dose may be necessary.[8][18]

    • Confirm with LC-MS/MS: While not strictly necessary if the interaction is well-documented, LC-MS/MS can provide the most accurate measurement for dose adjustments.

Quantitative Data Summary

Table 1: Impact of Co-Administered Antifungal Drugs on Tacrolimus Levels
Co-Administered DrugEffect on Tacrolimus LevelRecommended ActionReference
Voriconazole Significant IncreaseReduce tacrolimus dose by approximately two-thirds before starting.[8][18]
Fluconazole Significant IncreaseReduce tacrolimus dose by approximately one-third before starting.[8][18]
Caspofungin Significant DecreaseDose adjustment before combination is not typically recommended; monitor levels.[8]
Micafungin No Significant ChangeDose adjustment before combination is not typically recommended; monitor levels.[8]
Table 2: Cross-Reactivity of Tacrolimus Metabolites in Different Assay Types
Assay TypeMetabolite M-II Cross-ReactivityMetabolite M-III Cross-ReactivityGeneral ObservationReference
Immunoassays (General) Significant Interference3-10% InterferenceGreater total interference from metabolites compared to other methods.[3]
Affinity Column-Mediated Immunoassay (ACMIA) 81% (at 2 ng/mL)78% (at 2 ng/mL)Cross-reactivity can be much higher than stated in package inserts.[19]
Radioreceptor Assays (RRA) Significant InterferenceMinimal InterferenceProvide results closer to the true value than immunoassays.[3]
LC-MS/MS No InterferenceNo InterferenceConsidered the gold standard for specificity.[2]

Experimental Protocols

Protocol 1: Sample Pretreatment to Mitigate Interference

This protocol describes a common protein precipitation method used to extract tacrolimus from whole blood, which can help reduce matrix effects and some interferences before analysis.[16][20]

Materials:

  • Whole blood sample (collected in EDTA tube)

  • Methanol/Zinc Sulfate (ZnSO₄) precipitation reagent

  • Internal Standard (e.g., ascomycin (B1665279) or ¹³C,²H₂-tacrolimus)

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of the whole blood sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 200 µL of the methanol/ZnSO₄ precipitation reagent.

  • Vortex the mixture vigorously for 30 seconds to ensure complete lysis of red blood cells and precipitation of proteins.[20]

  • Allow the tube to stand at room temperature for 5 minutes.

  • Centrifuge the tube at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[20]

  • Carefully collect the supernatant for analysis by immunoassay or LC-MS/MS.

G A 1. Pipette 100 µL Whole Blood B 2. Add Internal Standard A->B C 3. Add Methanol/ZnSO4 Precipitation Reagent B->C D 4. Vortex for 30s C->D E 5. Incubate 5 min at Room Temp D->E F 6. Centrifuge at 13,000 rpm for 10 min E->F G 7. Collect Supernatant for Analysis F->G G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_analysis Data Analysis Prep Prepared Supernatant (from Protocol 1) LC HPLC System (C18 Column) Prep->LC Inject MS Tandem Mass Spec (MRM Mode) LC->MS Elute Analysis Quantification vs. Calibration Curve MS->Analysis Detect

References

Stability of Tacrolimus-13C,D2 in solution and stored samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tacrolimus-13C,D2 in solution and stored samples. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid material and stock solutions?

A1: For long-term stability, the solid form of this compound should be stored at -20°C, where it can be stable for at least four years.[1] Once dissolved, stock solutions have different stability profiles depending on the storage temperature. It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.[2]

Q2: How stable is this compound in different solvents?

A2: While specific stability data for this compound in various solvents is not extensively published, its stability is expected to be comparable to that of unlabeled tacrolimus (B1663567) due to their structural similarity. Tacrolimus is soluble in methanol (B129727) and chloroform.[1] For analytical purposes, it is often dissolved in organic solvents like methanol or acetonitrile (B52724). Reconstitute the internal standard with high-quality LC-MS-grade methanol and acetonitrile, as lower quality solvents can contribute to its degradation over time.

Q3: What is the stability of this compound in biological matrices like whole blood?

Tacrolimus in whole blood is stable for up to 7 days when stored at +4°C and for at least one to two months at -20°C.[2][3] Some studies have even shown stability for almost a year at -70°C.[3] However, significant degradation of tacrolimus is observed in whole blood samples left at room temperature for 24 hours.[3] Given the identical core structure, it is reasonable to expect this compound to exhibit similar stability profiles in whole blood. It is crucial to perform your own validation to confirm the stability of the internal standard under your specific storage and handling conditions.

Q4: How many freeze-thaw cycles can my this compound samples undergo?

A4: To prevent degradation, it is highly recommended to aliquot stock solutions and patient samples to minimize freeze-thaw cycles.[2] While some studies on tacrolimus have shown stability through three freeze-thaw cycles, repeated cycles can introduce variability. For quantitative analysis, it is best to use a fresh aliquot for each experiment.

Troubleshooting Guide

Issue: Inconsistent or drifting internal standard peak area in LC-MS/MS analysis.

Possible Cause Troubleshooting Steps
Degradation of Internal Standard Stock Solution - Prepare fresh stock solution of this compound from solid material. - Ensure stock solutions are stored at appropriate temperatures (-20°C for short-term, -80°C for long-term) and protected from light. - Avoid repeated freeze-thaw cycles by using aliquots.
Instability in Working Solution or Processed Samples - Evaluate the bench-top stability of this compound in the prepared working solution and in the final processed sample matrix. - Keep samples in the autosampler at a controlled, cool temperature (e.g., 4°C).
Adsorption to Vials or Tubing - Use low-binding polypropylene (B1209903) vials and tubing for sample collection, storage, and analysis. - Pre-condition the LC system by injecting a few blank or conditioning samples before running the analytical batch.
Matrix Effects - Although isotopically labeled internal standards are designed to compensate for matrix effects, significant ion suppression or enhancement can still occur.[4] - Evaluate matrix effects during method validation using different lots of the biological matrix. - Optimize the sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances.
Inconsistent Sample Preparation - Ensure consistent and accurate pipetting of the internal standard solution into all samples, calibrators, and quality controls. - Thoroughly vortex samples after adding the internal standard to ensure complete mixing.
Purity of the Internal Standard - In some cases, the purity of the isotopically labeled internal standard can affect the accuracy of the measurements, especially at low concentrations.[5] - Ensure the certificate of analysis for your this compound lot meets the required purity specifications.

Data Summary Tables

Table 1: Stability of Tacrolimus in Whole Blood

Storage TemperatureDurationStability
Room Temperature (24-26°C)24 hoursSignificant degradation observed.[2][3]
+4°CUp to 7 daysStable.[3]
-20°C1 to 2 monthsStable.[2][3]
-70°CAlmost 1 yearStable.[3]

Table 2: Stability of Tacrolimus in Different Solutions

SolutionConcentrationStorage TemperatureDurationStability
0.9% Sodium Chloride0.001 mg/mLRoom Temperature> 24 hoursUnstable.[6][7]
0.9% Sodium Chloride0.01 and 0.1 mg/mLRoom TemperatureAt least 48 hoursStable.[6][7]
5% Dextrose0.001, 0.01, and 0.1 mg/mLRoom TemperatureAt least 48 hoursStable.[6][7]
Water for InjectionNot specifiedRoom Temperature24 hoursStable.[6]
0.1N Hydrochloric AcidNot specifiedRoom Temperature24 hoursStable.[6]
0.1N Sodium HydroxideNot specifiedRoom TemperatureUnstableHighly unstable.[6]
3% Hydrogen PeroxideNot specifiedRoom TemperatureUnstableSignificant interference.[6]

Experimental Protocols & Workflows

Protocol: Preparation of this compound Internal Standard Stock and Working Solutions
  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the required amount of the solid standard.

    • Dissolve the solid in a precise volume of LC-MS grade methanol or acetonitrile to achieve the target concentration.

    • Vortex thoroughly to ensure complete dissolution.

    • Transfer the stock solution into amber glass or low-binding polypropylene vials.

  • Storage of Stock Solution:

    • For short-term storage (up to 1 month), store at -20°C.[2]

    • For long-term storage (up to 6 months), store at -80°C.[2]

    • Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[2]

  • Working Solution Preparation:

    • On the day of analysis, bring a single aliquot of the stock solution to room temperature.

    • Dilute the stock solution with the appropriate solvent (typically the mobile phase or a compatible solvent) to the final working concentration used for spiking samples.

    • The working solution should be kept at a controlled temperature (e.g., 4°C in an autosampler) during the analytical run.

Visualizations

experimental_workflow Figure 1. General Experimental Workflow for Tacrolimus Analysis cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Whole Blood Sample Spike Spike with IS Sample->Spike Calibrators Calibrators & QCs Calibrators->Spike IS_Stock This compound Stock Solution IS_Working This compound Working Solution IS_Stock->IS_Working IS_Working->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Transfer Centrifuge->Extract Inject Injection into LC-MS/MS Extract->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integrate Peak Integration Detection->Integrate Calculate Concentration Calculation Integrate->Calculate Report Generate Report Calculate->Report

Caption: Figure 1. General Experimental Workflow for Tacrolimus Analysis.

troubleshooting_workflow Figure 2. Troubleshooting Inconsistent Internal Standard Signal Start Inconsistent IS Peak Area? Check_Solution Is the IS solution freshly prepared? Start->Check_Solution Check_Storage Was the stock solution stored correctly? Check_Solution->Check_Storage No Action_Fresh_Solution Prepare fresh IS solution. Check_Solution->Action_Fresh_Solution Yes Check_Benchtop Is there bench-top instability? Check_Storage->Check_Benchtop No Action_Storage Review storage procedures. Use aliquots. Check_Storage->Action_Storage Yes Check_Adsorption Using low-binding labware? Check_Benchtop->Check_Adsorption No Action_Benchtop Perform bench-top stability test. Keep samples cool. Check_Benchtop->Action_Benchtop Yes Check_Matrix Have matrix effects been evaluated? Check_Adsorption->Check_Matrix No Action_Adsorption Switch to polypropylene vials/tubes. Check_Adsorption->Action_Adsorption Yes Check_Purity Is the IS purity confirmed? Check_Matrix->Check_Purity No Action_Matrix Optimize sample cleanup. Evaluate different matrix lots. Check_Matrix->Action_Matrix Yes Action_Purity Verify Certificate of Analysis. Consider a new lot. Check_Purity->Action_Purity No

Caption: Figure 2. Troubleshooting Inconsistent Internal Standard Signal.

References

False elevation of Tacrolimus levels and how to identify interference.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and address the false elevation of tacrolimus (B1663567) levels in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of falsely elevated tacrolimus levels?

Falsely elevated tacrolimus levels are predominantly an issue with immunoassay methods and can be caused by several factors:

  • Cross-reactivity with Tacrolimus Metabolites: Immunoassays may not be entirely specific to the parent tacrolimus molecule and can cross-react with its metabolites.[1][2] While newer immunoassays using monoclonal antibodies have reduced this issue, some level of cross-reactivity can still lead to a positive bias in results when compared to more specific methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3] The degree of interference can vary significantly between different immunoassay platforms.[2][3]

  • Interference from Endogenous Antibodies: The presence of heterophile antibodies, such as human anti-mouse antibodies (HAMA) or rheumatoid factor, in a sample can interfere with the antibody-based detection mechanism of immunoassays, leading to erroneous results.[4][5][6] These antibodies can bridge the capture and detection antibodies in the assay, mimicking the presence of tacrolimus and causing a false-positive signal.[6] Cases of interference from anti-β-galactosidase antibodies and even autoantibodies like ANCA-MPO have also been reported.[7][8]

  • Assay Method and Platform Variability: Different immunoassay methods (e.g., ACMIA, CMIA, EMIT, ECLIA) exhibit varying degrees of susceptibility to interference and bias.[3][9] For instance, some studies have reported a significant positive bias with certain immunoassays when compared to LC-MS/MS.[1][10]

Q2: How can I identify potential interference in my tacrolimus measurements?

Identifying interference is crucial for accurate data interpretation. Key indicators of potential interference include:

  • Discrepancy between Assay Methods: A significant difference in tacrolimus concentrations measured by an immunoassay versus a reference method like LC-MS/MS is a strong indicator of interference.[11][12]

  • Inconsistent Clinical Picture: If the measured tacrolimus levels do not align with the expected pharmacological effects or clinical signs in the subject, interference should be suspected.[7]

  • Non-linear Dilution: If serially diluting a sample does not result in a proportional decrease in the measured tacrolimus concentration, it suggests the presence of an interfering substance.[13]

  • Measurement in Different Blood Fractions: Since tacrolimus is primarily found in erythrocytes, detecting significant levels in plasma can indicate interference.[4][14]

Q3: What is the gold standard for tacrolimus measurement?

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for measuring tacrolimus concentrations.[1][15] This method is highly specific and can distinguish the parent tacrolimus drug from its metabolites, thus avoiding the issue of cross-reactivity that affects immunoassays.[10][12] However, it is more labor-intensive and requires specialized equipment and expertise.[1]

Troubleshooting Guides

Issue: Suspected Immunoassay Interference

If you suspect that your tacrolimus immunoassay results are falsely elevated, follow these troubleshooting steps:

  • Confirm with an Alternative Method: The most definitive step is to re-analyze the sample using a different assay method, preferably LC-MS/MS.[11][16] If a significant discrepancy is observed, interference is likely.

  • Perform a Serial Dilution: Dilute the sample with a tacrolimus-free matrix and re-measure. A non-linear response upon dilution is indicative of interference.[13]

  • Analyze Different Blood Components: Separate the whole blood sample into plasma and washed erythrocytes and measure the tacrolimus concentration in each fraction. Tacrolimus is predominantly intracellular, so high levels in the plasma are suspicious.[4][14]

  • Use Heterophile Antibody Blocking Agents: Pre-treating the sample with commercially available heterophilic antibody blocking tubes (HBT) can help determine if these antibodies are the source of interference.[4][5] A significant decrease in the measured concentration after treatment points to heterophile antibody interference.

Data Presentation

Table 1: Comparison of Bias in Different Tacrolimus Immunoassay Methods Compared to LC-MS/MS

Immunoassay MethodPlatformReported BiasReference
Elecsys Tacrolimus ImmunoassayRocheProportional positive bias of 26%[1]
QMS Tacrolimus AssayThermo FischerSignificant 37% positive bias in liver transplant recipients[1]
Chemiluminescence Microparticle Immunoassay (CMIA)Abbott ArchitectAverage 18.5% positive bias[1][17]
Affinity Column-Mediated Immunoassay (ACMIA)Siemens Healthcare DiagnosticsCan be 4- to 8-fold higher than LC-MS/MS in some cases of interference[11]
Chemiluminescence Immunoassay (ChLIA)Abbott ArchitectPositive absolute bias of 2.1 ng/mL and proportional bias of +26%[10]
Electrochemiluminescence Immunoassay (ECLIA)Roche ElecsysPositive absolute bias of 1.2 ng/mL and proportional bias of +17%[10]

Table 2: Cross-Reactivity of Tacrolimus Metabolites in an Affinity Column-Mediated Immunoassay (ACMIA)

MetaboliteSpiked Concentration (ng/mL)Cross-Reactivity (%)Reference
M-II (31-O-demethyl-tacrolimus)281[3]
M-III (15-O-demethyl-tacrolimus)278[3]
M-II (31-O-demethyl-tacrolimus)594[3]
M-III (15-O-demethyl-tacrolimus)568[3]

Experimental Protocols

Protocol 1: Identification of Heterophile Antibody Interference

  • Sample Collection: Collect whole blood samples according to standard laboratory procedures.

  • Baseline Measurement: Measure the tacrolimus concentration in an aliquot of the whole blood sample using the immunoassay .

  • Heterophile Antibody Blocking:

    • Take a separate aliquot of the whole blood sample.

    • Incubate the sample with a heterophilic blocking tube (HBT) according to the manufacturer's instructions.[4] This typically involves gentle mixing and incubation for a specified period.

  • Re-measurement: After incubation, re-analyze the tacrolimus concentration in the HBT-treated sample using the same immunoassay.

  • Data Analysis: Compare the tacrolimus concentrations before and after HBT treatment. A significant reduction in the measured concentration after treatment indicates the presence of heterophilic antibody interference.[4][5]

Protocol 2: Analysis of Tacrolimus in Different Blood Fractions

  • Sample Preparation:

    • Collect a whole blood sample.

    • Centrifuge a portion of the whole blood to separate the plasma.

    • Wash the remaining red blood cells with a suitable buffer (e.g., phosphate-buffered saline) multiple times to obtain washed erythrocytes.

  • Measurement:

    • Measure the tacrolimus concentration in the whole blood, plasma, and washed erythrocyte fractions using the immunoassay.[4]

  • Interpretation:

    • Tacrolimus is highly partitioned into erythrocytes.[1] Therefore, the concentration in whole blood should be significantly higher than in plasma.

    • An unexpectedly high tacrolimus concentration in the plasma fraction is a strong indicator of an interfering substance present in the plasma.[4][14]

Visualizations

False_Tacrolimus_Elevation_Causes cluster_causes Primary Causes of Interference tac_level Falsely Elevated Tacrolimus Level (Immunoassay) metabolites Cross-reactivity with Tacrolimus Metabolites metabolites->tac_level Leads to heterophile Endogenous Antibodies (e.g., Heterophile Abs) heterophile->tac_level Leads to assay_var Assay Method & Platform Variability assay_var->tac_level Contributes to Interference_Troubleshooting_Workflow cluster_results Interpretation start Suspected False Elevation in Tacrolimus Immunoassay confirm Confirm with Alternative Method (e.g., LC-MS/MS) start->confirm dilution Perform Serial Dilution start->dilution fraction Analyze Plasma vs. Washed Erythrocytes start->fraction hbt Use Heterophile Antibody Blockers start->hbt discrepancy Significant Discrepancy? confirm->discrepancy non_linear Non-linear Results? dilution->non_linear high_plasma High Plasma Level? fraction->high_plasma reduction Concentration Reduced? hbt->reduction interference Interference Likely discrepancy->interference Yes no_interference Interference Unlikely discrepancy->no_interference No non_linear->interference Yes non_linear->no_interference No high_plasma->interference Yes high_plasma->no_interference No reduction->interference Yes reduction->no_interference No

References

Validation & Comparative

Validation of an LC-MS/MS Method for Tacrolimus Quantification: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Tacrolimus (B1663567), a critical immunosuppressant with a narrow therapeutic window, is paramount for effective therapeutic drug monitoring (TDM) in transplant recipients. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and specificity. A crucial component of a robust LC-MS/MS method is the choice of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. This guide provides a detailed comparison of an LC-MS/MS method for Tacrolimus validated using the isotope-labeled internal standard, Tacrolimus-13C,D2, and the structural analog, Ascomycin.

Comparative Performance Data

The selection of an internal standard significantly impacts the performance of an LC-MS/MS assay. Below is a summary of the quantitative performance data for Tacrolimus quantification using either this compound or Ascomycin as the internal standard.

Table 1: Method Performance Comparison

ParameterThis compound as ISAscomycin as ISReference
Linearity Range 0.5 - 20 ng/mL0.5 - 20 ng/mL[1]
6.8 - 75 µg/mL*-[2]
0.5 - 42.2 ng/mL-[3]
Lower Limit of Quantification (LLOQ) 1 ng/mL-[4]
0.5 ng/mL-[3]
0.1 pg/mL**-[5]
Intra-day Precision (%CV) <3.09%<3.63%[1]
0.9 - 1.5%-[2]
3.74 - 4.93%-
Inter-day Precision (%CV) 2.66 - 8.40%3.68 - 9.27%[6]
3.4 - 4.1%-[2]
3.31 - 4.42%-
Accuracy (% Recovery or % Bias) 99.55 - 100.63%97.35 - 101.71%[1]
-0.02% mean bias-0.58% mean bias[7]
97.0 - 100.7% (Intra-day)-
99.7 - 102.2% (Inter-day)-
Matrix Effect (%) -16.64%-28.41%[1]
Absolute Recovery (%) 78.37%75.66%[1]
Process Efficiency (%) 65.35%54.18%[1]

Note: This higher concentration range was for a method developed to assess drug loss from feeding tubes, not for typical therapeutic drug monitoring.[2] *Note: This ultra-sensitive method was for the determination of unbound Tacrolimus in plasma ultrafiltrate.[5]

Both this compound and Ascomycin can be used to develop methods with acceptable linearity, precision, and accuracy.[1] However, the isotope-labeled internal standard, this compound, demonstrates superior performance in compensating for matrix effects, as evidenced by the lower percentage of signal suppression compared to Ascomycin.[1] This is a critical advantage in complex matrices such as whole blood.

Experimental Protocols

A detailed experimental protocol for the validation of an LC-MS/MS method for Tacrolimus in human whole blood is outlined below. This protocol is a composite based on several validated methods.[1][4][7][8]

Sample Preparation

The most common sample preparation technique involves protein precipitation.

  • Reagents:

    • Internal Standard Spiking Solution: this compound or Ascomycin in methanol.

    • Precipitating Agent: 0.1 M Zinc Sulfate in water and Acetonitrile (typically in a 50:50 or similar ratio).[1]

  • Procedure:

    • Pipette 100 µL of calibrator, quality control (QC) sample, or patient whole blood sample into a microcentrifuge tube.

    • Add 250 µL of the internal standard spiking solution in acetonitrile.[6]

    • Add 100 µL of 0.1 M Zinc Sulfate solution.

    • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

    • Centrifuge at 13,000 g for 5 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).[9]

    • Mobile Phase A: 2 mM Ammonium acetate (B1210297) in water with 0.1% formic acid.[10]

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A gradient elution is employed to separate Tacrolimus from other endogenous components.

    • Flow Rate: Typically around 0.4 mL/min.[10]

    • Column Temperature: Maintained at around 55-65°C to ensure reproducible retention times.[8][10]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.

    • Multiple Reaction Monitoring (MRM): The ammoniated adducts ([M+NH4]+) are typically monitored.[1]

    • Mass Transitions:

      • Tacrolimus: 821.5 → 768.4 m/z[1]

      • This compound: 824.6 → 771.5 m/z[1]

      • Ascomycin: 809.5 → 756.4 m/z[1]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the validation of the LC-MS/MS method for Tacrolimus.

LCMSMS_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Sample Whole Blood Sample (Calibrator, QC, Patient) Add_IS Add Internal Standard (this compound or Ascomycin) Sample->Add_IS Precipitate Protein Precipitation (Zinc Sulfate & Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC_Sep Chromatographic Separation (C18 Column) Inject->LC_Sep MS_Detect Mass Spectrometric Detection (MRM Mode) LC_Sep->MS_Detect Data_Acq Data Acquisition MS_Detect->Data_Acq Quant Quantification (Peak Area Ratios) Data_Acq->Quant Validation_Params Assess Validation Parameters (Linearity, Precision, Accuracy, Matrix Effect) Quant->Validation_Params

LC-MS/MS method validation workflow for Tacrolimus.

References

A Head-to-Head Battle: Tacrolimus-13C,D2 vs. Ascomycin as Internal Standards for Tacrolimus Quantification

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance of the isotopically labeled internal standard, Tacrolimus-13C,D2, and the structural analog, ascomycin (B1665279), in the quantification of tacrolimus (B1663567) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides researchers, scientists, and drug development professionals with the supporting experimental data and protocols to make an informed decision for their analytical needs.

The accurate measurement of tacrolimus, a potent immunosuppressant with a narrow therapeutic window, is critical for effective therapeutic drug monitoring (TDM) in transplant recipients.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high selectivity and sensitivity.[3] A crucial component of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. The two most common choices for tacrolimus quantification are the stable isotope-labeled analog, this compound, and the structural analog, ascomycin.

This guide presents a detailed comparison of these two internal standards, summarizing their performance based on experimental data for key analytical parameters including precision, accuracy, linearity, and matrix effects.

Performance Data at a Glance

The selection of an internal standard can significantly impact the reliability of tacrolimus quantification. While isotopically labeled internal standards are theoretically ideal due to their similar chemical and physical properties to the analyte, structural analogs can also provide acceptable performance and may be a more cost-effective option.[4][5] The following tables summarize the comparative performance of this compound and ascomycin.

Performance MetricThis compoundAscomycinKey Observations
Precision (CV%)
Level 1 (Low QC)8.40%[4]3.68%[4]Both internal standards demonstrate acceptable precision.
Level 2 (Mid QC)2.66%[4]3.87%[4]
Level 3 (High QC)3.67%[4]9.27%[4]
Accuracy (% Recovery) 99.55-100.63%[6]97.35-101.71%[6]Both internal standards provide high accuracy.
**Linearity (R²) **0.9997[5]0.9984[5]Both show excellent linearity over the calibration range.
Matrix Effect -16.64%[6]-28.41%[6]Both internal standards effectively compensate for matrix effects, with the final compensated mean percent value for the tacrolimus/IS ratio being 0.89% for this compound and -0.97% for ascomycin.[6]
Process Efficiency 65.35%[6]54.18%[6]This compound shows slightly higher process efficiency.
Absolute Recovery 78.37%[6]75.66%[6]Similar absolute recovery was observed for both internal standards.[6]

Mechanism of Action: Tacrolimus and Ascomycin

Tacrolimus and ascomycin are macrolide immunosuppressants that exert their effects by inhibiting calcineurin.[7][8] They first bind to an intracellular protein, FKBP12. This drug-protein complex then binds to and inhibits the phosphatase activity of calcineurin.[7] This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key step in the T-cell activation signaling pathway. Consequently, the transcription of genes encoding for pro-inflammatory cytokines, such as interleukin-2 (B1167480) (IL-2), is suppressed, leading to the inhibition of T-lymphocyte proliferation and activation.[7]

Tacrolimus/Ascomycin Signaling Pathway cluster_cell T-Cell Tacrolimus_Ascomycin Tacrolimus / Ascomycin FKBP12 FKBP12 Tacrolimus_Ascomycin->FKBP12 binds Complex Tacrolimus/Ascomycin-FKBP12 Complex FKBP12->Complex Calcineurin Calcineurin Complex->Calcineurin inhibits NFAT NFAT (dephosphorylated) Calcineurin->NFAT dephosphorylates NFATp NFAT (phosphorylated) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus translocates to IL2_Gene IL-2 Gene Transcription IL2 Interleukin-2 (IL-2) IL2_Gene->IL2 leads to TCell_Activation T-Cell Activation & Proliferation IL2->TCell_Activation

Tacrolimus/Ascomycin Signaling Pathway

Experimental Protocols

The following is a representative experimental protocol for the quantification of tacrolimus in whole blood using either this compound or ascomycin as an internal standard, based on methodologies described in the literature.[4][6]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of whole blood sample, calibrator, or quality control sample, add 250 µL of a precipitation reagent (e.g., acetonitrile (B52724) or 0.1 mol/L zinc sulfate (B86663) in acetonitrile) containing the internal standard (either this compound or ascomycin).[4][6]

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge the mixture at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Sample Preparation Workflow Start Start Sample 100 µL Whole Blood Sample Start->Sample Add_IS Add 250 µL Precipitation Reagent with Internal Standard Sample->Add_IS Vortex Vortex for 1 minute Add_IS->Vortex Centrifuge Centrifuge at 10,000 x g for 5 minutes Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Sample Preparation Workflow

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), both containing a small amount of an additive like formic acid or ammonium (B1175870) acetate, is commonly employed.

    • Flow Rate: A typical flow rate is around 0.5 mL/min.

    • Injection Volume: 10-20 µL of the prepared sample is injected.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

    • Detection: Multiple Reaction Monitoring (MRM) is used to detect and quantify the specific mass transitions for tacrolimus and the internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Tacrolimus821.5[6]768.4[6]
This compound824.6[6]771.5[6]
Ascomycin809.5[6]756.4[6]

Discussion and Conclusion

Both this compound and ascomycin have demonstrated acceptable performance as internal standards for the LC-MS/MS quantification of tacrolimus in whole blood.[4][5]

This compound , as a stable isotope-labeled internal standard, co-elutes with tacrolimus and exhibits nearly identical extraction recovery and ionization efficiency. This makes it highly effective at compensating for matrix effects and other sources of analytical variability, often leading to slightly better precision and accuracy.[6]

Ascomycin , a structural analog, has a slightly different chemical structure and retention time compared to tacrolimus.[4] While it generally provides reliable quantification, it may not compensate for matrix effects as perfectly as an isotopically labeled standard.[6] However, studies have shown that with a well-developed and validated method, ascomycin can yield results that are comparable to those obtained with this compound.[4][5][6]

Ultimately, the choice between this compound and ascomycin may depend on several factors, including the specific requirements of the assay, cost considerations, and the availability of the reagents.[4][5] For applications demanding the highest level of accuracy and precision, this compound is the preferred choice. For routine therapeutic drug monitoring where a balance of performance and cost is necessary, ascomycin can be a suitable and effective alternative. Researchers should carefully validate their chosen internal standard to ensure the reliability of their tacrolimus measurements.

References

The Gold Standard: Enhancing Accuracy and Precision in Tacrolimus Quantification with Isotope-Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of tacrolimus (B1663567) is paramount for therapeutic drug monitoring (TDM) and clinical trials. This guide provides an objective comparison of analytical methodologies, highlighting the superior performance of isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inclusion of detailed experimental data and protocols will empower you to make informed decisions for your analytical needs.

The use of an isotope-labeled internal standard, such as tacrolimus-¹³C,D₂, has become the benchmark for achieving the highest accuracy and precision in tacrolimus quantification. This is primarily due to its ability to mimic the analyte's behavior during sample preparation and ionization in the mass spectrometer, effectively compensating for matrix effects and variations in instrument response.

Comparative Analysis of Internal Standards

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the "gold-standard" for measuring tacrolimus concentrations due to its high specificity and sensitivity.[1] The choice of internal standard is a critical factor in the performance of an LC-MS/MS assay. While structural analogs like ascomycin (B1665279) have been traditionally used, isotope-labeled standards offer distinct advantages.

A study comparing a ¹³C,D₂-labeled tacrolimus internal standard with ascomycin found that both provided satisfactory imprecision and accuracy.[2] However, the isotope-labeled standard demonstrated perfect compensation for matrix effects.[2]

Internal Standard TypeKey AdvantagesKey Disadvantages
**Isotope-Labeled (e.g., Tacrolimus-¹³C,D₂) **Co-elutes with the analyte, providing the best compensation for matrix effects and extraction variability.[3]Higher cost compared to structural analogs.
Structural Analog (e.g., Ascomycin) Lower cost.May not perfectly mimic the analyte's behavior during extraction and ionization, potentially leading to less accurate quantification.[2]

Performance Data: Accuracy and Precision

The following tables summarize the performance characteristics of LC-MS/MS methods for tacrolimus quantification using different internal standards.

Table 1: Method Performance using Tacrolimus-¹³C,D₂ as Internal Standard

ParameterResultReference
Linearity (r²) > 0.99[4]
Lower Limit of Quantification (LLOQ) 0.5 - 1.0 ng/mL[3][5]
Intra-day Precision (CV%) 0.8% - 9.4%[3]
Inter-day Precision (CV%) < 3.09%[2]
Intra-day Accuracy (%) 93.3% - 109.2%[3]
Inter-day Accuracy (%) 99.55% - 100.63%[2]

Table 2: Method Performance using Ascomycin as Internal Standard

ParameterResultReference
Linearity (r²) > 0.99[6]
Lower Limit of Quantification (LLOQ) 0.75 ng/mL[6]
Imprecision (CV%) < 5%[6]
Inter-day Precision (CV%) < 3.63%[2]
Accuracy (%) 97.35% - 101.71%[2]

Experimental Workflow and Methodologies

The following diagram illustrates a typical experimental workflow for the quantification of tacrolimus in whole blood using an isotope-labeled internal standard and LC-MS/MS.

Tacrolimus Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing WholeBlood Whole Blood Sample AddIS Addition of Isotope-Labeled Internal Standard WholeBlood->AddIS ProteinPrecipitation Protein Precipitation (e.g., with Zinc Sulfate/Methanol) AddIS->ProteinPrecipitation Extraction Liquid-Liquid or Solid-Phase Extraction ProteinPrecipitation->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Injection into LC System Evaporation->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MS/MS) (MRM Mode) Ionization->Detection PeakIntegration Peak Area Integration Detection->PeakIntegration RatioCalculation Analyte/IS Ratio Calculation PeakIntegration->RatioCalculation Quantification Quantification using Calibration Curve RatioCalculation->Quantification Accuracy and Precision cluster_method Analytical Method cluster_performance Performance Metrics IS Isotope-Labeled Internal Standard Accuracy High Accuracy (Low Bias) IS->Accuracy Compensates for Matrix Effects Precision High Precision (Low CV%) IS->Precision Corrects for Extraction & Injection Variability LCMS LC-MS/MS LCMS->Accuracy High Specificity LCMS->Precision High Sensitivity ReliableResults Reliable Tacrolimus Quantification Accuracy->ReliableResults Precision->ReliableResults

References

A Comparative Guide to Inter-laboratory Tacrolimus TDM Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of tacrolimus (B1663567), a critical immunosuppressant with a narrow therapeutic window, is paramount for optimal patient outcomes in transplant recipients. Therapeutic Drug Monitoring (TDM) of tacrolimus is routinely performed using various assay methodologies, primarily immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of the performance of commonly used tacrolimus TDM assays, supported by data from inter-laboratory comparison studies and proficiency testing programs.

Quantitative Performance Data

The following tables summarize the performance characteristics of different tacrolimus TDM assays based on comparative studies. The data highlights key differences in bias, precision, and correlation with the reference method, LC-MS/MS.

Table 1: Comparison of Immunoassays versus LC-MS/MS

Assay TypePlatform/MethodBias (%) vs. LC-MS/MSCorrelation (R) vs. LC-MS/MSKey Findings
Immunoassays
Affinity Column-Mediated Immunoassay (ACMIA)Dimension® analyzer-6.73[1][2]0.974[1][2]Generally good correlation, but can show negative bias.[1][2][3] Cross-reactivity with metabolites can be higher than package inserts suggest.[1][2]
Chemiluminescent Immunoassay (CLIA)ARCHITECT® i1000SR6.07[1][2]0.977[1][2]Tends to have a positive bias compared to LC-MS/MS.[1][2][4] Good correlation with the reference method.[3]
Electrochemiluminescence Immunoassay (ECLIA)Cobas e411/e6027.46[1][2]0.978[1][2]Demonstrates good linearity and precision.[1] Generally shows a positive bias against LC-MS/MS.[4]
Latex Agglutination Turbidimetric Immunoassay (LTIA)12.27[1][2]0.902[1][2]Shows a higher positive bias compared to other immunoassays.[1][2]
Enzyme-Multiplied Immunoassay Technique (EMIT)Viva‐E™ analyzerPositive0.71Lower correlation and higher error rates compared to ACMIA and CLIA.[3][5]
Microparticle Enzyme Immunoassay (MEIA)Positive (overestimation)Not specifiedRecommended to use specific methods like HPLC-MS instead due to overestimation.[6]
Mass Spectrometry
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)VariousReference MethodReference MethodConsidered the gold standard due to high specificity and minimal cross-reactivity with metabolites.[7] However, inter-laboratory variability exists due to a lack of standardization.[8][9]

Table 2: Inter-laboratory Precision (Coefficient of Variation - CV%) from Proficiency Testing

Assay MethodProficiency Panel CV Range (%)Within-Site QC CV Range (%)Notes
LC-MS/MS11.4 - 18.7[9]2.0 - 10.7[9]Higher inter-laboratory variation highlights the need for standardization.[9]
ARCHITECT (CLIA)3.9 - 9.5[9]2.5 - 18.6[9]Generally shows lower inter-laboratory CVs compared to LC-MS/MS.[9]
Siemens Dade Dimension (ACMIA)5.0 - 48.1[9]4.4 - 23.0[9]Can exhibit a wide range of inter-laboratory variability.[9]

Experimental Protocols

Detailed methodologies are crucial for interpreting comparative data. The following sections outline the typical experimental protocols for the main tacrolimus TDM assay types.

Immunoassay Methodologies

Immunoassays are widely used for tacrolimus TDM due to their automation and high throughput. The general workflow involves the following steps:

  • Sample Preparation: Whole blood samples are collected in EDTA tubes. A manual or automated pretreatment step is performed to lyse the red blood cells and extract tacrolimus. This often involves the use of a precipitating agent like zinc sulfate (B86663) and methanol.

  • Assay Principle:

    • Competitive Binding: In a typical competitive immunoassay, a known amount of enzyme-labeled tacrolimus competes with the tacrolimus in the patient sample for a limited number of antibody binding sites.

    • Signal Detection: The amount of bound enzyme-labeled tacrolimus is inversely proportional to the concentration of tacrolimus in the sample. The signal is generated by a chemiluminescent, electrochemiluminescent, or colorimetric reaction, which is then measured by the analyzer.

  • Instrumentation: Automated immunoassay analyzers such as the Abbott ARCHITECT series, Siemens Dimension series, and Roche Cobas series are commonly used.

  • Calibration and Quality Control: The assays are calibrated using manufacturer-provided calibrators. At least two levels of quality control materials are typically run with each batch of patient samples to ensure the accuracy and precision of the results.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the reference method for tacrolimus TDM due to its high analytical specificity.

  • Sample Preparation:

    • Protein Precipitation: An internal standard (e.g., ascomycin (B1665279) or a stable isotope-labeled tacrolimus) is added to the whole blood sample. A protein precipitating agent (e.g., acetonitrile (B52724) or methanol) is then added to remove proteins.

    • Extraction: The supernatant containing tacrolimus and the internal standard is separated, often by centrifugation. Further solid-phase or liquid-liquid extraction steps may be employed for cleaner samples.

    • Reconstitution: The extracted sample is evaporated to dryness and then reconstituted in a mobile phase-compatible solvent.

  • Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The tacrolimus and internal standard are separated from other sample components on a C18 analytical column.

  • Mass Spectrometric Detection:

    • Ionization: The eluent from the LC column is directed to the mass spectrometer's ion source, typically using electrospray ionization (ESI).

    • Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both tacrolimus and the internal standard are monitored for highly selective and sensitive quantification.

  • Data Analysis: The peak area ratio of tacrolimus to the internal standard is used to calculate the concentration of tacrolimus in the sample based on a calibration curve.

Visualizing the Inter-laboratory Comparison Workflow

The following diagram illustrates the typical workflow of an inter-laboratory comparison study for tacrolimus TDM assays.

G cluster_preparation Sample Preparation & Distribution cluster_analysis Laboratory Analysis cluster_data Data Analysis & Comparison Collect Collect Whole Blood Samples (e.g., from transplant patients) Pool Pool and Aliquot Samples to create a proficiency panel Collect->Pool Spike Spike with Known Concentrations of Tacrolimus (optional) Pool->Spike Distribute Distribute Blinded Samples to Participating Laboratories Spike->Distribute LabA Laboratory A (e.g., Immunoassay 1) Distribute->LabA LabB Laboratory B (e.g., Immunoassay 2) Distribute->LabB LabC Laboratory C (e.g., LC-MS/MS 1) Distribute->LabC LabD Reference Laboratory (LC-MS/MS) Distribute->LabD CollectResults Collect Results from all Laboratories LabA->CollectResults LabB->CollectResults LabC->CollectResults LabD->CollectResults Stats Statistical Analysis (Bias, Precision, Correlation) CollectResults->Stats Compare Compare Performance of Different Assays Stats->Compare Publish Publish Comparison Guide Compare->Publish

Caption: Workflow of an inter-laboratory comparison for Tacrolimus TDM assays.

References

A Head-to-Head Battle: Cross-Validation of Tacrolimus Immunoassays with the Gold Standard LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and clinicians on the comparative performance of common immunoassays versus Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the therapeutic drug monitoring of Tacrolimus (B1663567), featuring the stable isotope-labeled internal standard Tacrolimus-13C,D2.

In the critical landscape of therapeutic drug monitoring (TDM) for the immunosuppressant Tacrolimus, the choice of analytical methodology is paramount to ensure patient safety and therapeutic efficacy. While immunoassays offer speed and convenience, LC-MS/MS is widely regarded as the gold standard due to its superior specificity and accuracy.[1] This guide provides a comprehensive cross-validation of commonly used immunoassay platforms against LC-MS/MS, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Quantitative Performance Metrics: A Comparative Analysis

The performance of various immunoassay methods versus the reference LC-MS/MS method is summarized below. Data is compiled from multiple studies to provide a broad overview of analytical accuracy and correlation.

Table 1: Correlation of Immunoassay Methods with LC-MS/MS

Immunoassay MethodCorrelation Coefficient (R)Reference
Affinity Column-Mediated Immunoassay (ACMIA)0.974[2]
Chemiluminescence Immunoassay (CLIA)0.977[2]
Electrochemiluminescence Immunoassay (ECLIA)0.978[2]
Enzyme-Multiplied Immunoassay Technique (EMIT)0.71[3][4]
Latex Agglutination Turbidimetric Immunoassay (LTIA)0.902[2]
Chemiluminescence Microparticle Immunoassay (CMIA)>0.88[5]

Table 2: Bias of Immunoassay Methods Compared to LC-MS/MS

Immunoassay MethodAverage Bias (%)Reference
Affinity Column-Mediated Immunoassay (ACMIA)-6.73[2]
Chemiluminescence Immunoassay (CLIA)+6.07[2]
Electrochemiluminescence Immunoassay (ECLIA)+7.46[2]
Latex Agglutination Turbidimetric Immunoassay (LTIA)+12.27[2]
Chemiluminescence Microparticle Immunoassay (ChLIA)+26 (proportional bias)[6]
Electrochemiluminescence Immunoassay (ECLIA)+17 (proportional bias)[6]

It is important to note that older immunoassays have shown positive interference of over 30-40% compared to LC-MS/MS due to significant cross-reactivity with tacrolimus metabolites.[1] Newer generation immunoassays have improved specificity but may still exhibit biases.[6][7]

The Underlying Methodologies: A Workflow Perspective

The following diagrams illustrate the typical workflows for cross-validation studies and the principle of the LC-MS/MS method.

Cross_Validation_Workflow cluster_0 Sample Collection & Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Comparison PatientSamples Patient Whole Blood Samples Aliquoting Aliquoting for Parallel Analysis PatientSamples->Aliquoting Immunoassay Immunoassay Analysis Aliquoting->Immunoassay LCMS LC-MS/MS Analysis (with this compound IS) Aliquoting->LCMS IA_Results Immunoassay Concentrations Immunoassay->IA_Results LCMS_Results LC-MS/MS Concentrations (Reference) LCMS->LCMS_Results Stats Statistical Analysis (Regression, Bland-Altman) IA_Results->Stats LCMS_Results->Stats Conclusion Conclusion on Assay Agreement & Bias Stats->Conclusion LCMS_Principle cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification WholeBlood Whole Blood Sample Add_IS Add this compound (IS) WholeBlood->Add_IS Protein_Precip Protein Precipitation (e.g., with Zinc Sulfate/Methanol) Add_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation of Tacrolimus and IS) Supernatant->LC MS1 Mass Spectrometer (Q1) Selects Precursor Ions (Tacrolimus & IS) LC->MS1 Collision Collision Cell (Q2) Fragmentation MS1->Collision MS2 Mass Spectrometer (Q3) Selects Product Ions Collision->MS2 Detector Detector MS2->Detector Ratio Calculate Peak Area Ratio (Tacrolimus / IS) Detector->Ratio Calibration Compare to Calibration Curve Ratio->Calibration Concentration Determine Tacrolimus Concentration Calibration->Concentration

References

A Comparative Guide to Tacrolimus Assays: Linearity and Lower Limit of Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of tacrolimus (B1663567), a critical immunosuppressant drug with a narrow therapeutic window, is paramount for effective patient care and clinical research. Therapeutic drug monitoring of tacrolimus is essential to prevent organ rejection while avoiding drug-related toxicities.[1] A variety of analytical methods are employed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) considered the gold standard, alongside several immunoassay techniques.[1][2] This guide provides a comparative overview of the linearity and lower limit of quantification (LLOQ) for commonly used tacrolimus assays, supported by experimental data and detailed methodologies.

Comparison of Assay Performance

The performance of an assay is critically defined by its linearity and its ability to accurately measure low concentrations of the analyte. Linearity refers to the ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. The lower limit of quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy.

Quantitative Data Summary

The following tables summarize the linearity and LLOQ for various tacrolimus assays as reported in the literature.

Table 1: Linearity and LLOQ of LC-MS/MS-based Tacrolimus Assays

Linearity RangeCorrelation Coefficient (r²)LLOQSample MatrixReference
0.5 - 100.0 ng/mL> 0.991 ng/mLHuman Whole Blood[3]
0.1 - 25 µg/L0.999 (r)0.1 µg/LPeripheral Blood Mononuclear Cells[4]
1.1 - 31.6 ng/mL> 0.995<1.1 ng/mLWhole Blood[5][6]
0.20 - 200.0 ng/mL0.9982 (mean)0.2 ng/mLWistar Rat and Human Blood[7]
0.5 - 60 ng/mLNot Specified0.5 ng/mLWhole Blood and VAMS[8]
1 - 50 ng/mL0.999 (r) (mean)1.0 ng/mLDried Blood Spots[9]
0.1 - 20 pg/mL0.9910.1 pg/mLPlasma Ultrafiltrate[10]
Not SpecifiedNot Specified<0.3 ng/mLWhole Blood[2]

Table 2: Linearity and LLOQ of Immunoassay-based Tacrolimus Assays

Assay TypeLinearity RangeLLOQReference
Dimension TAC assay1.6 - 31.7 ng/mL0.81 ng/mL[11]
CEDIANot Specified2.0 ng/mL (functional sensitivity)[12]
Emit® 20002 - 30 ng/mLNot Specified[13]
QMS® Immunoassay0.8 - 29.9 ng/mLNot Specified[14]
Chemiluminescent Microparticle Immunoassay (CMIA)2 - 30 ng/mL (established range)Not Specified[8]

Experimental Protocols

The determination of linearity and LLOQ is a critical component of assay validation. While specific parameters may vary between laboratories and methodologies, the fundamental principles remain consistent.

Experimental Protocol for Determining Linearity
  • Preparation of Calibration Standards: A series of calibration standards are prepared by spiking a blank matrix (e.g., drug-free whole blood) with known concentrations of a certified tacrolimus reference standard.[3][4] The concentrations should span the expected analytical measurement range.[8][15] Typically, at least five to eight non-zero concentration levels are used.[3]

  • Sample Analysis: The calibration standards are analyzed according to the specific assay protocol. For LC-MS/MS, this involves sample extraction, chromatographic separation, and mass spectrometric detection.[3][7] For immunoassays, it involves incubation with antibodies and detection of the resulting signal.

  • Data Analysis: A calibration curve is generated by plotting the instrument response against the nominal concentration of the standards.[7] A linear regression analysis is performed, and the correlation coefficient (r or r²) is calculated. An r² value greater than 0.99 is generally considered indicative of good linearity.[3][5]

Experimental Protocol for Determining the Lower Limit of Quantification (LLOQ)
  • Candidate LLOQ Selection: The LLOQ is initially estimated as the lowest concentration on the calibration curve.[4][7] This concentration should produce a signal that is clearly distinguishable from the background noise, typically at least 5 to 10 times the signal of the blank sample.[7]

  • Replicate Analysis: Multiple replicates (typically at least five or six) of a sample at the proposed LLOQ concentration are prepared and analyzed.[3][4]

  • Assessment of Precision and Accuracy: The precision (expressed as the coefficient of variation, %CV) and accuracy (expressed as the percentage of the nominal concentration) are calculated for the replicate measurements. For the LLOQ, the acceptance criteria are often set at a precision of ≤20% and an accuracy within 80-120% of the nominal value.[4][8] If these criteria are met, the concentration is confirmed as the LLOQ.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the validation of linearity and the lower limit of quantification for a tacrolimus assay.

G cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_linearity_steps Linearity Details cluster_lloq_steps LLOQ Details A Prepare Tacrolimus Stock Solution C Prepare Calibration Standards (Spiking) A->C D Prepare LLOQ & QC Samples A->D B Prepare Blank Matrix (e.g., Whole Blood) B->C B->D E Sample Pre-treatment (e.g., Protein Precipitation) C->E D->E F Instrumental Analysis (LC-MS/MS or Immunoassay) E->F G Linearity Assessment F->G H LLOQ Determination F->H G1 Plot Response vs. Concentration G->G1 H1 Analyze Replicates at Putative LLOQ H->H1 G2 Perform Linear Regression G1->G2 G3 Calculate Correlation Coefficient (r²) G2->G3 H2 Calculate Precision (%CV) H1->H2 H3 Calculate Accuracy (%) H1->H3 H4 Compare to Acceptance Criteria H2->H4 H3->H4

Caption: Workflow for Linearity and LLOQ Determination in Tacrolimus Assays.

References

The Gold Standard: Tacrolimus-13C,D2 as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of therapeutic drug monitoring (TDM) for the immunosuppressant tacrolimus (B1663567), achieving the highest level of accuracy and precision in quantification is paramount for patient safety and optimal therapeutic outcomes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the benchmark for this purpose, with the choice of internal standard (IS) being a critical determinant of assay performance. This guide provides an objective comparison between the stable isotope-labeled internal standard, Tacrolimus-13C,D2, and other deuterated or structural analogs, supported by experimental data.

Superior Performance of Stable Isotope-Labeled Internal Standards

The ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible to compensate for variability during sample preparation and analysis, such as extraction efficiency and matrix effects.[1] Stable isotope-labeled internal standards, like this compound, are considered the gold standard because they are chemically identical to the analyte, differing only in isotopic composition.[2][3] This subtle mass difference allows for their differentiation by the mass spectrometer while ensuring they co-elute with the analyte and experience similar ionization effects.[1]

In contrast, structural analogs, such as ascomycin (B1665279), have historically been used as internal standards for tacrolimus quantification.[4] While structurally similar, they are not identical and can exhibit different chromatographic behavior and ionization efficiencies, potentially leading to less accurate quantification.[5]

Quantitative Comparison: this compound vs. Ascomycin

Several studies have demonstrated the comparable, and at times superior, performance of this compound over ascomycin. The following tables summarize key performance parameters from comparative studies.

Table 1: Comparison of Method Precision

Internal StandardQC LevelMean (ng/mL)Standard DeviationCoefficient of Variation (%)
This compound 13.520.308.40
213.540.362.66
320.410.753.67
Ascomycin 13.470.133.68
212.970.503.87
320.421.899.27

Data adapted from a study comparing Tacrolimus-C13D2 and Ascomycin as internal standards.[6]

Table 2: Comparison of Method Accuracy

Internal StandardAnalyteMedian Accuracy (%)
This compound Tacrolimus-1.2
Ascomycin Tacrolimus0.2

Data from a study comparing isotopically labeled and analog internal standards.[7]

Table 3: Matrix Effect and Process Efficiency

Internal StandardAnalyteMatrix Effect (%)Process Efficiency (%)
This compound Tacrolimus-16.6465.35
Ascomycin Tacrolimus-28.4154.18

Data from a study evaluating matrix effects with different internal standards.[5]

While both internal standards can provide acceptable performance in terms of linearity, precision, and accuracy, studies indicate that this compound offers better compensation for matrix effects.[6][5][8] The closer the matrix effect of the internal standard is to the analyte, the more accurate the quantification. The data shows that the matrix effect for this compound is more similar to that of tacrolimus compared to ascomycin.[5]

Experimental Protocols

The following are generalized experimental protocols for the quantification of tacrolimus in whole blood using a deuterated internal standard and LC-MS/MS.

Sample Preparation
  • Spiking: To a 50 µL whole blood sample (calibrator, quality control, or patient sample), add 100 µL of a working solution of the deuterated internal standard (e.g., [¹³C,D₂]-Tacrolimus) in methanol (B129727).[1]

  • Protein Precipitation: Add a protein precipitation agent, such as zinc sulfate (B86663) solution or acetonitrile.[1][9]

  • Vortexing: Vigorously vortex the mixture for at least 30 seconds to ensure complete protein precipitation.[1]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.[1]

  • Supernatant Collection: Carefully transfer the clear supernatant to a clean autosampler vial for analysis.[1]

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for separation.[1]

  • Column: A C18 reversed-phase column is commonly employed.[1][10]

  • Mobile Phase: A typical mobile phase consists of a gradient of ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid (Mobile Phase A) and methanol with 0.1% formic acid (Mobile Phase B).[1]

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection.[1]

  • Ionization Mode: Analysis is performed in positive ion mode.[1]

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1]

  • Transitions: The specific precursor-to-product ion transitions for tacrolimus and the internal standard are monitored. For example:

    • Tacrolimus: 821.5 → 768.4 m/z[5]

    • Tacrolimus-¹³C,D₂: 824.6 → 771.5 m/z[5]

    • Ascomycin: 809.5 → 756.4 m/z[5]

Visualizing the Workflow and Mechanism of Action

To better understand the experimental process and the therapeutic action of tacrolimus, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis WholeBlood Whole Blood Sample Spike_IS Spike with This compound WholeBlood->Spike_IS Precipitation Protein Precipitation Spike_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for tacrolimus quantification.

G cluster_nucleus Inside Nucleus Tacrolimus Tacrolimus Tac_FKBP12 Tacrolimus-FKBP12 Complex Tacrolimus->Tac_FKBP12 Binds to FKBP12 FKBP12 FKBP12->Tac_FKBP12 Calcineurin Calcineurin Tac_FKBP12->Calcineurin Inhibits NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocates to IL2_Gene IL-2 Gene Nucleus->IL2_Gene Activates IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA Transcription IL2 IL-2 IL2_mRNA->IL2 Translation T_Cell_Activation T-Cell Activation IL2->T_Cell_Activation Promotes

Caption: Tacrolimus signaling pathway in T-cells.

Tacrolimus exerts its immunosuppressive effect by binding to the immunophilin FKBP12.[1] This complex then inhibits calcineurin, a phosphatase crucial for the activation of the Nuclear Factor of Activated T-cells (NFAT).[1] By preventing NFAT dephosphorylation, its translocation to the nucleus is blocked, which in turn inhibits the transcription of interleukin-2 (B1167480) (IL-2), a key cytokine for T-cell proliferation and activation.[1]

Conclusion

The use of a stable isotope-labeled internal standard, specifically this compound, is the recommended best practice for the quantitative analysis of tacrolimus by LC-MS/MS. Its chemical identity with the analyte ensures the most effective compensation for analytical variability, leading to highly accurate and precise results. While structural analogs like ascomycin can be used, this compound demonstrates superior performance in mitigating matrix effects, solidifying its position as the gold standard for therapeutic drug monitoring of tacrolimus.

References

Correlating Whole Blood Tacrolimus Concentrations with Clinical Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for measuring whole blood tacrolimus (B1663567) concentrations and correlates these levels with clinical outcomes in transplant recipients. Experimental data is presented to support the comparison, along with detailed methodologies for key experiments.

Therapeutic Drug Monitoring of Tacrolimus

Tacrolimus is a cornerstone immunosuppressant for preventing allograft rejection in solid organ transplant recipients.[1] However, its narrow therapeutic index necessitates careful therapeutic drug monitoring (TDM) to balance efficacy and toxicity.[2][3] Whole blood trough concentrations are the current standard for monitoring tacrolimus exposure, as they correlate well with the area under the concentration-time curve (AUC).[1]

Therapeutic Ranges and Clinical Outcomes

Maintaining tacrolimus concentrations within the therapeutic window is crucial for optimal patient outcomes. Subtherapeutic levels are associated with an increased risk of acute rejection, while supratherapeutic concentrations can lead to significant adverse effects, including nephrotoxicity and neurotoxicity.[2][3][4]

The target therapeutic ranges for tacrolimus can vary depending on the type of organ transplant, the time elapsed since transplantation, and the specific patient population. The following tables summarize recommended therapeutic trough concentrations and their association with clinical outcomes.

Table 1: Recommended Therapeutic Trough Concentrations of Tacrolimus in Whole Blood

Transplant TypeTime Post-TransplantTherapeutic Range (ng/mL)
Kidney < 1 month8 - 12[5]
1 - 3 months6 - 9[5]
> 3 months4 - 8[5]
2 - 12 months (Optimal)5.0 - 7.9[6]
12 - 72 months (Optimal)5.0 - 6.9[6]
Liver < 1 month6 - 9[5]
1 - 3 months4 - 8[5]
> 3 months4 - 6[5]
> 12 months3 - 5[5]
Long-term (Optimal for Survival)4.6 - 10.2[7]
Heart < 3 months9 - 12[5]
3 - 6 months8 - 9[5]
6 - 12 months6 - 8[5]
> 12 months4 - 8[5]
Lung Varies by center5 - 15 (general)[5]

Table 2: Correlation of Tacrolimus Trough Concentrations with Clinical Events

Tacrolimus Concentration (ng/mL)Associated Clinical Outcome
< 4.0Increased risk of acute rejection[3]
5.0 - 10.0Generally considered therapeutic for maintenance[7]
> 20Frequently associated with toxicity[4]
> 30High incidence (76%) of adverse events[4]

Methodologies for Measuring Whole Blood Tacrolimus

Accurate measurement of tacrolimus concentrations is paramount for effective TDM. The two primary methods used in clinical and research settings are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Comparison of Measurement Methods

Immunoassays are widely available and offer a rapid turnaround time, but they can be susceptible to cross-reactivity with tacrolimus metabolites, potentially leading to an overestimation of the parent drug concentration.[8][9] LC-MS/MS is considered the gold standard due to its high specificity and sensitivity, allowing for the distinct measurement of tacrolimus from its metabolites.[9]

Table 3: Comparison of Immunoassays and LC-MS/MS for Tacrolimus Measurement

FeatureImmunoassays (e.g., CLIA, ACMIA, EMIT, ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antibody-based detectionSeparation by chromatography, detection by mass-to-charge ratio
Specificity Can exhibit cross-reactivity with metabolites[8]High, distinguishes parent drug from metabolites
Accuracy Generally good, but can show bias compared to LC-MS/MS[8][10]Considered the reference method for accuracy[11]
Bias vs. LC-MS/MS ACMIA: -6.73%, CLIA: +6.07%, ECLIA: +7.46%, LTIA: +12.27%[8]N/A (Reference Method)
Correlation with LC-MS/MS (R) ACMIA: 0.974, CLIA: 0.977, ECLIA: 0.978, LTIA: 0.902[8]N/A
Advantages Widely available, rapid, automatedHigh specificity and sensitivity, accurate
Disadvantages Potential for metabolite interference, can lead to dose adjustments based on inaccurate readingsHigher complexity, requires specialized equipment and expertise
Experimental Protocol: Tacrolimus Measurement by LC-MS/MS

This protocol provides a general workflow for the quantification of tacrolimus in whole blood using LC-MS/MS. Specific parameters may need to be optimized based on the instrumentation and reagents used.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of whole blood, add an internal standard (e.g., ascomycin (B1665279) or sirolimus).[12][13]

  • Add a protein precipitating agent, such as methanol (B129727) containing zinc sulfate.[12]

  • Vortex the mixture to ensure thorough mixing and allow it to stand for at least 5 minutes at room temperature to facilitate protein precipitation.

  • Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[12]

  • Carefully transfer the supernatant to a clean vial for analysis.

2. Chromatographic Separation

  • HPLC System: A high-performance liquid chromatography system is used for separation.

  • Analytical Column: A C18 column is typically employed for the separation of tacrolimus.[12][13]

  • Mobile Phase: A gradient elution is commonly used with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate).[12][14]

  • Flow Rate: A suitable flow rate is maintained to ensure optimal separation.

  • Column Temperature: The column is maintained at a constant temperature (e.g., 25°C) to ensure reproducibility.[12]

3. Mass Spectrometric Detection

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode is typically used.[14]

  • Detection Method: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for tacrolimus and the internal standard.[14]

  • MRM Transitions:

    • Tacrolimus: e.g., m/z 821.5 → 768.3 (ammonium adduct)[15]

    • Internal Standard (Ascomycin): e.g., m/z 808.4 → 548.6[14]

4. Quantification

  • A calibration curve is generated using standards of known tacrolimus concentrations.

  • The concentration of tacrolimus in the patient sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mechanism of Action: Tacrolimus Signaling Pathway

Tacrolimus exerts its immunosuppressive effects by inhibiting calcineurin, a key enzyme in the T-cell activation pathway.

Tacrolimus_Pathway cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus FKBP12 FKBP12 Complex Tacrolimus-FKBP12 Complex FKBP12->Complex Tacrolimus Tacrolimus Tacrolimus->FKBP12 Tacrolimus->Complex Calcineurin_active Calcineurin (Active) Complex->Calcineurin_active Inhibition Calcineurin_inactive Calcineurin (Inactive) Calcineurin_inactive->Calcineurin_active Ca2+/ Calmodulin NFAT_p NFAT-P (Inactive) Calcineurin_active->NFAT_p Dephosphorylation NFAT NFAT (Active) NFAT_p->NFAT Gene Cytokine Genes (e.g., IL-2) NFAT->Gene Translocation Transcription Gene Transcription Gene->Transcription

Tacrolimus inhibits calcineurin, preventing NFAT activation.

As depicted in the diagram, tacrolimus diffuses into the T-cell and binds to the immunophilin FK506-binding protein 12 (FKBP12).[16] This tacrolimus-FKBP12 complex then binds to and inhibits calcineurin.[16][17] Calcineurin is a calcium and calmodulin-dependent phosphatase that, when activated, dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).[18] Dephosphorylation allows NFAT to translocate from the cytoplasm to the nucleus, where it acts as a transcription factor to upregulate the expression of various cytokine genes, including Interleukin-2 (IL-2).[19] By inhibiting calcineurin, tacrolimus prevents the dephosphorylation and nuclear translocation of NFAT, thereby blocking T-cell activation and proliferation.[16][17]

References

A Comparative Guide to the Standardization of Tacrolimus Assays for Enhanced Patient Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

The accurate measurement of tacrolimus (B1663567), a cornerstone immunosuppressant in organ transplantation, is critical for optimizing patient care. Due to its narrow therapeutic index, precise therapeutic drug monitoring (TDM) is essential to prevent graft rejection and minimize drug-related toxicity. However, significant variability exists among the different assay methodologies used for tacrolimus quantification, posing a challenge to the standardization of patient management. This guide provides a comparative analysis of commonly used tacrolimus assays, presenting performance data and outlining the fundamental experimental workflows to aid researchers, scientists, and drug development professionals in understanding the landscape of tacrolimus TDM.

Performance Comparison of Tacrolimus Assays

The two primary methodologies for measuring tacrolimus concentrations in whole blood are immunoassays (IA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). While LC-MS/MS is considered the gold standard due to its high specificity for the parent drug, immunoassays are widely used for their rapid turnaround time and ease of use.[1] However, immunoassays can exhibit positive bias due to cross-reactivity with tacrolimus metabolites.[1][2]

Below is a summary of the performance characteristics of various commercial immunoassays compared to the reference LC-MS/MS method.

Table 1: Comparison of Bias in Immunoassay Methods Relative to LC-MS/MS

Immunoassay MethodPlatform/ManufacturerReported Bias (%)Notes
Chemiluminescence Immunoassay (ChLIA/CMIA)Abbott ARCHITECT+18.4% to +26%Exhibits a consistent positive bias.[2][3]
Electrochemiluminescence Immunoassay (ECLIA)Roche Elecsys+9.7% to +17%Shows a positive bias, though generally less pronounced than CMIA.[2][3]
Affinity Column-Mediated Immunoassay (ACMIA)Siemens Dimension (formerly Dade Behring)-6.73% to -0.572%Some studies show a negative bias.[4][5]
Enzyme-Multiplied Immunoassay Technique (EMIT)Siemens Dimension (formerly Dade Behring)Positive bias reportedGenerally considered to have lower performance compared to other immunoassays.[4]
Latex Agglutination Turbidimetric Immunoassay (LTIA)Not specified+12.27%Positive bias observed.[5]
Quantitative Microsphere System (QMS)Thermo Fischer+37%Significant positive bias, especially in patients with hyperbilirubinemia.[1]

Table 2: Comparison of Precision (Coefficient of Variation, CV%) of Tacrolimus Assays

Assay MethodLow Concentration CV (%)Medium Concentration CV (%)High Concentration CV (%)Reference
LC-MS/MS3.8 - 10.72.0 - 9.32.3 - 9.0[6]
Abbott ARCHITECT (CMIA/ChLIA)2.5 - 9.52.5 - 8.62.9 - 18.6[6]
Siemens Dade Dimension (ACMIA/EMIT)8.7 - 23.07.6 - 13.24.4 - 10.4[6]

Experimental Methodologies

Due to the proprietary nature of commercial assay kits, detailed step-by-step protocols are not publicly available. However, the fundamental principles of the primary assay methodologies are described below.

Immunoassays: These assays utilize monoclonal antibodies that specifically bind to tacrolimus. In a competitive immunoassay, a known amount of labeled tacrolimus competes with the tacrolimus in the patient sample for a limited number of antibody binding sites. The amount of bound labeled tacrolimus is inversely proportional to the concentration of tacrolimus in the sample. Different detection methods, such as chemiluminescence (CMIA), electrochemiluminescence (ECLIA), or enzyme multiplication (EMIT), are used to generate a signal that is then converted to a concentration value. The major advantage of immunoassays is their automation and rapid turnaround time.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the reference method for tacrolimus quantification.[1] The process involves a sample preparation step, typically protein precipitation followed by liquid-liquid or solid-phase extraction, to isolate the drug from the whole blood matrix. The extracted sample is then injected into a liquid chromatograph, which separates tacrolimus from its metabolites and other endogenous compounds based on their physicochemical properties. The separated compounds are then introduced into a tandem mass spectrometer, which uses two mass analyzers to provide highly specific detection and quantification of the parent tacrolimus molecule. While highly accurate and specific, LC-MS/MS methods require longer analysis times and more specialized technical expertise.[1][7]

Visualizing Assay Workflows and Standardization Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_IA Immunoassay Workflow cluster_LCMS LC-MS/MS Workflow IA_Start Whole Blood Sample IA_Pretreat Pretreatment (Lysis) IA_Start->IA_Pretreat IA_Assay Automated Analyzer (Antibody Binding & Signal Generation) IA_Pretreat->IA_Assay IA_Result Tacrolimus Concentration IA_Assay->IA_Result LCMS_Start Whole Blood Sample LCMS_Extract Extraction (Protein Precipitation, LLE/SPE) LCMS_Start->LCMS_Extract LCMS_Separate LC Separation (Tacrolimus & Metabolites) LCMS_Extract->LCMS_Separate LCMS_Detect MS/MS Detection (Specific Quantification) LCMS_Separate->LCMS_Detect LCMS_Result Tacrolimus Concentration LCMS_Detect->LCMS_Result

A high-level comparison of Immunoassay and LC-MS/MS workflows.

G cluster_assays Assay Harmonization cluster_outcomes Improved Patient Care center_node Standardized Tacrolimus Value Outcome1 Consistent Dosing center_node->Outcome1 Outcome2 Reduced Rejection Risk center_node->Outcome2 Outcome3 Minimized Toxicity center_node->Outcome3 LCMS LC-MS/MS LCMS->center_node Reference Method CMIA CMIA CMIA->center_node Calibration ECLIA ECLIA ECLIA->center_node Calibration ACMIA ACMIA ACMIA->center_node Calibration

The logical relationship for achieving improved patient care through assay standardization.

Conclusion

The choice of assay for tacrolimus therapeutic drug monitoring has significant implications for clinical decision-making. Immunoassays offer speed and convenience but can be prone to positive bias from metabolites, potentially leading to under-dosing. LC-MS/MS provides superior accuracy and specificity but at a higher cost and with a longer turnaround time. The data clearly indicates that results from different methods are not interchangeable.[8] Standardization of tacrolimus assays, through measures such as common calibrators and proficiency testing, is crucial to ensure that patient results are comparable across different laboratories and methodologies.[6][9] Improved assay accuracy and standardization are paramount for optimizing drug dosing, ensuring consistent patient care, and ultimately improving outcomes for transplant recipients globally.[6]

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Tacrolimus-13C,D2

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling Tacrolimus-13C,D2 are tasked with the critical responsibility of its proper disposal to ensure personnel safety and environmental protection. As a potent immunosuppressive agent, Tacrolimus and its isotopically labeled form are classified as hazardous drugs, necessitating strict adherence to established disposal protocols.[1][2] The stable isotopes, Carbon-13 and Deuterium, in this compound are not radioactive, meaning no special precautions for radioactivity are required.[3][] However, the chemical toxicity of the compound governs the disposal procedures.

All waste materials, including the pure compound, contaminated personal protective equipment (PPE), and labware, must be managed as hazardous waste in accordance with federal, state, and local regulations.[1][5][6]

Immediate Handling and Segregation of Waste

Proper disposal begins at the point of use. A dedicated and clearly labeled waste container should be designated for all this compound contaminated materials.

Step-by-Step Waste Segregation Protocol:

  • Prepare a Designated Waste Container: Before beginning work, prepare a clearly labeled, leak-proof, and sealable hazardous waste container.[7] The container should be marked with "Hazardous Waste," "Cytotoxic," and the name "this compound."[7]

  • Dispose of Contaminated PPE: Immediately after completing work, and in the case of any spills, all contaminated PPE, including gloves, gowns, and masks, must be placed directly into the designated hazardous waste container.[8]

  • Manage "Sharps" Waste: Any contaminated needles, syringes, or other sharp objects must be placed in a puncture-resistant sharps container that is also labeled as "Hazardous Waste" and "Cytotoxic."[1][7]

  • Dispose of Contaminated Labware: All disposable labware, such as vials, pipette tips, and culture plates that have come into contact with this compound, should be disposed of in the designated hazardous waste container.[1]

  • Unused or Expired Compound: Any unused or expired this compound must be disposed of as hazardous waste.[5][6] It should not be mixed with general laboratory waste.[3]

  • Seal and Store the Waste Container: Once the work is complete or the container is full, it should be securely sealed. Store the sealed container in a designated, secure area away from general lab traffic until it is collected by trained personnel for final disposal.

Quantitative Data for Disposal

The following table summarizes key quantitative and qualitative parameters for the proper disposal of this compound.

ParameterSpecificationCitation
UN Number UN2811[5][6]
Proper Shipping Name Toxic solid, organic, n.o.s. (this compound)[5][6]
Hazard Class 6.1 (Toxic)[5]
Primary Waste Container Leak-proof, sealable container[7]
Sharps Container Puncture-resistant container[1][7]
Container Labeling "Hazardous Waste," "Cytotoxic," "this compound"[7][8]
Final Disposal Method High-temperature incineration[8][9][10]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.

This compound Disposal Workflow cluster_0 This compound Disposal Workflow A Start: this compound Waste Generation B Is the waste a sharp? (e.g., needle, syringe) A->B C Place in puncture-resistant sharps container labeled 'Hazardous Waste' & 'Cytotoxic' B->C Yes D Is the waste non-sharp? (e.g., PPE, vials, unused product) B->D No F Store sealed containers in designated secure area C->F E Place in leak-proof, sealed container labeled 'Hazardous Waste' & 'Cytotoxic' D->E Yes E->F G Arrange for pickup by licensed hazardous waste disposal service F->G H Final Disposal: High-Temperature Incineration G->H I End: Documentation of Disposal H->I

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.